Product packaging for lactose(Cat. No.:)

lactose

Cat. No.: B8805570
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-QKKXKWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactose is a glycosylglucose disaccharide, found most notably in milk, that consists of D-gathis compound and D-glucose fragments bonded through a beta-1->4 glycosidic linkage. The glucose fragment can be in either the alpha- or beta-pyranose form, whereas the gathis compound fragment can only have the beta-pyranose form. It has a role as a human metabolite.
A disaccharide of glucose and gathis compound in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.
Lactobiose is a natural product found in Alisma plantago-aquatica, Macrobrachium nipponense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B8805570 lactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-QKKXKWKRSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

melting_point

201-202 °C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Lactose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core biochemical properties of lactose, tailored for researchers, scientists, and drug development professionals. It delves into the chemical structure, physicochemical properties, and key biochemical reactions of this compound, alongside detailed experimental protocols and pathway visualizations.

Chemical Structure and Isomerism

This compound (C₁₂H₂₂O₁₁) is a disaccharide composed of one molecule of β-D-gathis compound and one molecule of D-glucose, linked by a β-1,4 glycosidic bond.[1][2] Its systematic name is β-D-galactopyranosyl-(1→4)-D-glucose.[1] The glucose unit can exist in either an α- or β-anomeric form, giving rise to two isomers: α-lactose and β-lactose.[3] In aqueous solutions, these two forms are in equilibrium through a process called mutarotation, with a typical ratio of approximately 40% α-lactose to 60% β-lactose at room temperature.[3]

Physicochemical Properties

The distinct isomeric forms of this compound, along with its overall molecular structure, dictate its physical and chemical characteristics. These properties are crucial for its application in various fields, including pharmaceuticals and food science.

Table 1: Key Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁[1]
Molar Mass 342.30 g/mol [2][4]
Appearance White, odorless, crystalline powder[1]
Melting Point ~202°C (396°F)[1]
Density Varies by form (e.g., α-lactose monohydrate: ~1.54 g/cm³)[2]
Optical Rotation [α]D α-lactose: +89.4°; β-lactose: +35°; Equilibrium: +55.3°[5]
Sweetness (relative to sucrose=100) 20-50[6]
Glycemic Index ~45[6]
Table 2: Solubility of this compound in Water at Different Temperatures
Temperature (°C)Solubility ( g/100 g water)
1518.2
2021.6
6059.0

Note: The final solubility is the same for both anomers due to mutarotation. The initial dissolution rate of β-lactose is higher than that of α-lactose.[3][5]

Key Biochemical Reactions

Hydrolysis

This compound can be hydrolyzed into its constituent monosaccharides, glucose and gathis compound, through either enzymatic or acidic conditions.[2]

  • Enzymatic Hydrolysis: This is the primary mechanism in biological systems, catalyzed by the enzyme β-galactosidase (lactase).[7] This process is fundamental to the digestion of this compound in mammals.

  • Acid Hydrolysis: Strong acids can also break the glycosidic bond, although this method is less specific and can lead to the formation of byproducts.

Maillard Reaction

As a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. This reaction is responsible for the color and flavor development in many cooked and processed foods.

Metabolism in Biological Systems

Human Metabolism and this compound Intolerance

In humans, the digestion of this compound occurs in the small intestine and is dependent on the enzyme lactase. Individuals with sufficient lactase activity can efficiently hydrolyze this compound into glucose and gathis compound for absorption. However, a significant portion of the global adult population has reduced lactase activity, a condition known as lactase non-persistence or this compound intolerance. In these individuals, undigested this compound passes into the large intestine, where it is fermented by gut bacteria, leading to symptoms such as bloating, gas, and diarrhea.

Microbial Metabolism: The Lac Operon

In bacteria such as Escherichia coli, the metabolism of this compound is tightly regulated by the lac operon, a classic example of an inducible operon. The genes responsible for this compound transport and breakdown are only expressed in the presence of this compound and the absence of a preferred energy source like glucose.

Below is a diagram illustrating the regulation of the lac operon.

lac_operon cluster_operon Lac Operon cluster_regulator Regulator promoter Promoter (P) operator Operator (O) lacZ lacZ (β-galactosidase) lacY lacY (Permease) lacA lacA (Transacetylase) lacI lacI (Repressor Gene) repressor Repressor Protein lacI->repressor Transcription & Translation repressor->operator Binds (No this compound) This compound Allothis compound (Inducer) This compound->repressor Binds to Repressor rna_polymerase RNA Polymerase rna_polymerase->promoter Binds cap_site CAP Site cap CAP cap->cap_site Binds camp cAMP camp->cap Binds (Low Glucose) experimental_workflow start Sample Collection (e.g., Milk, Pharmaceutical Formulation) sample_prep Sample Preparation (Dilution, Deproteinization, Filtration) start->sample_prep qualitative Qualitative Analysis sample_prep->qualitative quantitative Quantitative Analysis sample_prep->quantitative hydrolysis Enzymatic Hydrolysis (β-galactosidase) sample_prep->hydrolysis wohlk Wöhlk Test qualitative->wohlk fearon Fearon's Test qualitative->fearon hplc HPLC-RID quantitative->hplc dns DNS Method quantitative->dns results Data Analysis & Interpretation wohlk->results fearon->results hplc->results dns->results monitoring Reaction Monitoring (Glucose Oxidase Assay) hydrolysis->monitoring monitoring->results

References

lactose metabolism in prokaryotic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lactose Metabolism in Prokaryotic Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The this compound (lac) operon in Escherichia coli is the archetypal system for understanding gene regulation in prokaryotes. First elucidated by François Jacob and Jacques Monod, its study revealed the fundamental principles of transcriptional control, where genes are expressed only when their products are required.[1][2] This document provides a detailed examination of the lac operon's architecture, the dual regulatory mechanisms that govern its expression, quantitative data on its molecular interactions, and detailed protocols for key experimental techniques used in its study. The operon's elegant logic, responding to both the presence of this compound and the absence of the preferred carbon source, glucose, offers a masterclass in cellular efficiency and environmental adaptation.[3][4]

The Architecture of the lac Operon

The lac operon is a segment of DNA that includes a cluster of genes transcribed as a single messenger RNA (mRNA) molecule, a process known as polycistronic transcription.[1] This genetic unit contains both structural genes, which encode the proteins necessary for this compound metabolism, and regulatory sequences that control their transcription.

  • Structural Genes: These three genes are located adjacent to each other and are transcribed together:

    • lacZ : Encodes the enzyme β-galactosidase (LacZ). This intracellular enzyme has two primary functions: it cleaves this compound into glucose and gathis compound, and it isomerizes this compound into allothis compound, the true inducer of the operon.[1][5][6]

    • lacY : Encodes β-galactoside permease (LacY), a transmembrane protein that actively transports this compound from the external environment into the cell.[1][3]

    • lacA : Encodes β-galactoside transacetylase (LacA), an enzyme that transfers an acetyl group to galactosides. While its precise physiological role is less critical for this compound catabolism, it is thought to aid in the detoxification of non-metabolizable thiogalactosides that are also transported by LacY.[4][7]

  • Regulatory DNA Sequences: These are non-coding regions that serve as binding sites for regulatory proteins:

    • Promoter (P): The binding site for RNA polymerase (RNAP), the enzyme that initiates transcription.[3]

    • Operator (O): A sequence that overlaps with the promoter. It serves as the binding site for the Lac repressor protein. When the repressor is bound, it physically blocks RNAP from initiating transcription.[3][8] The lac operon has a primary operator (O1) and two auxiliary operators (O2 and O3) that contribute to the stability of repression.[9]

    • CAP Binding Site: A site located upstream of the promoter where the Catabolite Activator Protein (CAP) binds. This binding enhances the recruitment of RNAP to the promoter, thereby activating transcription.[3][10]

  • Regulatory Gene:

    • lacI : Located upstream of the lac operon, the lacI gene has its own promoter and is constitutively expressed, meaning it is always being transcribed at a low level.[4] It encodes the Lac repressor protein (LacI), a tetrameric protein that is the key player in negative regulation.[1][11]

cluster_operon lac Operon cluster_regulator CAP CAP Site P Promoter (P) O Operator (O) lacZ lacZ lacY lacY lacA lacA lacI_gene lacI (Regulatory Gene)

Figure 1: Architectural layout of the lac operon and the adjacent lacI regulatory gene.

Core Regulatory Mechanisms

The expression of the lac operon is meticulously controlled by two key environmental signals: the presence of this compound and the absence of glucose. This dual control ensures that the cell only invests energy in producing this compound-metabolizing enzymes when this compound is available and a more favorable energy source (glucose) is not.[3]

Negative Regulation by the Lac Repressor (LacI)

In the absence of this compound, the lac operon is transcriptionally silent. This repression is mediated by the LacI repressor protein.[12] The constitutively expressed LacI protein binds tightly to the operator sequence (O1).[8] Because the operator overlaps with the promoter, the bound repressor acts as a physical barrier, preventing RNA polymerase from moving along the DNA to transcribe the structural genes.[3] This state is maintained as long as this compound is not present in the cell.

Induction by Allothis compound

When this compound becomes available, it is transported into the cell by the few molecules of LacY permease that are present due to leaky basal expression.[13] Inside the cell, β-galactosidase (LacZ) converts some of the this compound into its isomer, allothis compound.[1] Allothis compound functions as an inducer molecule.[3] It binds to an allosteric site on the LacI repressor protein, causing a conformational change in the protein.[8][12] This change significantly reduces the repressor's affinity for the operator DNA, causing it to dissociate.[12] With the repressor removed, RNA polymerase is no longer blocked and can proceed to transcribe the lacZ, lacY, and lacA genes.[3]

cluster_absent This compound Absent cluster_present This compound Present LacI LacI Repressor (Active) Operator Operator DNA LacI->Operator Binds Transcription_Blocked Transcription Blocked Operator->Transcription_Blocked Results in This compound This compound Allothis compound Allothis compound (Inducer) This compound->Allothis compound Converted by LacZ LacI_Inactive LacI Repressor (Inactive) Allothis compound->LacI_Inactive Binds & Inactivates Transcription_Permitted Transcription Permitted LacI_Inactive->Transcription_Permitted Allows

Figure 2: Logical pathway of negative regulation and induction of the lac operon.
Positive Regulation by Catabolite Activator Protein (CAP)

The second layer of control, known as catabolite repression, ensures that the lac operon is only highly expressed when glucose is scarce.[14] This mechanism links lac operon expression to the cell's overall energy state.

  • Low Glucose: When glucose levels are low, the concentration of intracellular cyclic AMP (cAMP) rises.[10] cAMP acts as a hunger signal. It binds to the Catabolite Activator Protein (CAP), also known as the cAMP receptor protein (CRP).[4] The cAMP-CAP complex then binds to the CAP binding site on the DNA, located just upstream of the promoter.[3] This binding event causes the DNA to bend, which in turn facilitates the binding of RNA polymerase to the promoter, significantly increasing the rate of transcription.[15]

  • High Glucose: When glucose is abundant, intracellular cAMP levels are low.[16] Without cAMP, CAP cannot bind to the DNA.[14] Consequently, RNA polymerase binds to the promoter less efficiently, and transcription of the lac operon occurs at a very low or basal level, even if this compound is present.[15] An additional mechanism called inducer exclusion also contributes, where high glucose levels inhibit the transport of this compound into the cell by LacY permease.[16]

The Logic of Dual Control

The interplay between the LacI repressor and the CAP activator creates a sophisticated logic gate that dictates gene expression based on two inputs. The operon is only fully "ON" when both conditions are met: this compound is present (to remove the repressor) AND glucose is absent (to allow the activator to bind).

This compound This compound Present? Repressor_Bound Repressor Binds Operator This compound->Repressor_Bound No Repressor_Inactive Repressor Inactive This compound->Repressor_Inactive Yes Glucose Glucose Absent? CAP_Inactive CAP Inactive Glucose->CAP_Inactive No CAP_Binds CAP Binds DNA Glucose->CAP_Binds Yes OFF Operon OFF (No Transcription) Repressor_Bound->OFF Repressor_Inactive->Glucose LOW Operon at Low Level (Basal Transcription) CAP_Inactive->LOW HIGH Operon ON (High Transcription) CAP_Binds->HIGH

Figure 3: Decision logic for lac operon expression based on this compound and glucose availability.

Quantitative Aspects of Regulation

The regulation of the lac operon can be described by the binding affinities and concentrations of its molecular components. These quantitative parameters determine the sensitivity and robustness of the genetic switch.

ParameterValueDescriptionReference
LacI Repressor Molecules ~30 tetramers/cellThe intracellular concentration of the LacI tetramer is approximately 3x10⁻⁸ M, sufficient for >95% operator occupancy in the absence of an inducer.[11]
Repression Fold (O1 only) ~18-foldThe primary operator (O1) alone can repress transcription by a factor of about 18.[9]
Repression Fold (O1 and O2) ~700-foldCooperative binding of a single repressor tetramer to both O1 and the auxiliary operator O2 dramatically increases repression.[9]
Repression Fold (O1 and O3) ~440-foldCooperative binding to O1 and the auxiliary operator O3 also significantly enhances repression.[9]
Repression Fold (All 3 Operators) ~1300-foldThe presence of all three operators leads to the strongest repression through DNA looping, where the repressor binds two operators simultaneously.[9][17]
Inducer for Induction ~62.0 µMThe minimal concentration of extracellular this compound required for the induction of the operon is in the micromolar range.[18]
mRNA Half-life ~2.78 minutesThe short half-life of the lac mRNA allows the cell to rapidly shut down enzyme production when the inducer is removed.[19]

Key Experimental Methodologies

The study of the lac operon has driven the development of fundamental techniques in molecular biology.

β-Galactosidase Assay

This colorimetric assay is used to quantify the expression level of the lacZ gene, serving as a direct measure of operon activity. It relies on the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless but is cleaved by β-galactosidase to produce gathis compound and o-nitrophenol, a yellow compound.[20]

Experimental Protocol:

  • Cell Culture and Lysis:

    • Grow E. coli cultures under the desired experimental conditions (e.g., with/without glucose, with/without this compound or a gratuitous inducer like IPTG).[21]

    • At various time points, collect 1.0-1.5 mL of the culture. Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell number.[22]

    • Pellet the cells by centrifugation and resuspend in a suitable buffer (e.g., Z buffer).[23]

    • Permeabilize the cells to allow substrate entry. This can be achieved using chemical methods (e.g., chloroform/SDS) or commercial reagents (e.g., PopCulture reagent).[20][23]

  • Enzymatic Reaction:

    • Pre-incubate the cell lysate at a constant temperature (e.g., 28°C or 37°C).[23][24]

    • Initiate the reaction by adding a known concentration of ONPG solution and start a timer.[24]

    • Allow the reaction to proceed until a visible yellow color develops.[23]

  • Termination and Measurement:

    • Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃). This denatures the enzyme and ensures the o-nitrophenol is in its yellow, ionized form.[23]

    • Remove cell debris by centrifugation.[23]

    • Measure the absorbance of the supernatant at 420 nm (A₄₂₀), which is the peak absorbance for o-nitrophenol.[20]

  • Calculation of Activity:

    • Calculate the β-galactosidase activity in Miller Units, which normalizes the A₄₂₀ reading to the reaction time and the cell density (OD₆₀₀).

Start Start: E. coli Culture Step1 1. Collect sample Measure OD600 Start->Step1 Step2 2. Pellet & Resuspend Cells in Z Buffer Step1->Step2 Step3 3. Permeabilize Cells (e.g., with Chloroform/SDS) Step2->Step3 Step4 4. Add ONPG Substrate Incubate at 28-37°C Step3->Step4 Step5 5. Stop Reaction (add Na2CO3) Step4->Step5 Step6 6. Measure Absorbance at 420 nm Step5->Step6 End End: Calculate Miller Units Step6->End

Figure 4: Standard workflow for a β-galactosidase (ONPG) assay.
DNase I Footprinting

This in vitro technique is used to precisely identify the DNA sequence where a protein, such as the LacI repressor or CAP, binds. The principle is that a bound protein protects the DNA from cleavage by the endonuclease DNase I.[25][26]

Experimental Protocol:

  • DNA Probe Preparation:

    • Prepare a DNA fragment (~100-400 bp) containing the suspected protein binding site.[26]

    • Label one end of one of the DNA strands with a radioactive isotope (e.g., ³²P) or a fluorescent tag.[27]

  • Protein-DNA Binding:

    • Divide the labeled DNA probe into two samples.

    • To one sample, add the purified protein of interest (e.g., LacI). The other sample serves as a no-protein control.[26]

    • Incubate under conditions that allow the protein to bind to its specific DNA sequence.[27]

  • DNase I Digestion:

    • Treat both samples with a low concentration of DNase I for a limited time. The goal is to achieve, on average, only one cut per DNA molecule.[27]

    • DNase I will randomly cleave the DNA backbone in the control sample. In the experimental sample, the DNA region bound by the protein will be protected from cleavage.[25]

  • Analysis:

    • Stop the digestion and denature the DNA to separate the strands.

    • Run both samples on a high-resolution denaturing polyacrylamide gel. The gel separates the DNA fragments based on size.[26]

    • Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The control lane will show a continuous ladder of bands, representing cuts at every nucleotide position. The experimental lane will show a similar ladder but with a gap—the "footprint"—corresponding to the region where the bound protein protected the DNA from being cut.[28]

Start Start: End-labeled DNA Fragment Step1 1. Incubate DNA with and without binding protein Start->Step1 Step2 2. Lightly digest both samples with DNase I Step1->Step2 Step3 3. Denature DNA and separate fragments by gel electrophoresis Step2->Step3 Step4 4. Visualize fragments (e.g., Autoradiography) Step3->Step4 End End: Identify 'footprint' (gap) where protein was bound Step4->End

Figure 5: General workflow for a DNase I footprinting experiment.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful, modern technique used to map all protein-DNA interactions across the entire genome in vivo. It can be used to identify all the binding sites for a transcription factor like CAP or LacI under specific physiological conditions.[29][30]

Experimental Protocol:

  • Cross-linking and Cell Lysis:

    • Grow bacterial cells under the desired conditions.

    • Treat the cells with formaldehyde to create covalent cross-links between proteins and the DNA they are bound to.[31]

    • Lyse the cells to release the chromatin (DNA-protein complexes).[32]

  • Chromatin Shearing:

    • Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[31]

  • Immunoprecipitation (IP):

    • Add an antibody that is specific to the protein of interest (e.g., anti-CAP). This antibody will bind to the target protein within the chromatin fragments.[31]

    • Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes, effectively isolating them from the rest of the lysate.[32]

  • Reverse Cross-linking and DNA Purification:

    • Wash the beads to remove non-specifically bound material.

    • Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

    • Digest the proteins with proteinase K and purify the DNA fragments that were bound to the target protein.[31]

  • Sequencing and Analysis:

    • Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.[33]

    • Align the resulting sequence reads to the bacterial genome. Regions of the genome that are enriched in sequence reads (forming "peaks") represent the binding sites of the target protein.[30]

Conclusion

The this compound metabolism system in prokaryotes, epitomized by the E. coli lac operon, remains a cornerstone of molecular biology, providing an exceptionally clear model of transcriptional regulation. Its elegant logic, governed by both negative and positive control mechanisms, demonstrates how bacteria can integrate environmental signals to make efficient metabolic decisions. The quantitative parameters of its components and the array of experimental techniques developed to dissect its function have laid the groundwork for much of modern genetics, recombinant DNA technology, and systems biology. For researchers and drug development professionals, the principles learned from the lac operon continue to inform our understanding of gene networks, cellular decision-making, and the design of synthetic biological circuits.

References

An In-depth Technical Guide to the Molecular Structure and Function of Lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide sugar, is a fundamental carbohydrate primarily found in the milk of mammals. Comprising two monosaccharide units, glucose and gathis compound, it serves as a crucial energy source, particularly for neonates. Beyond its nutritional significance, this compound plays a pivotal role in the pharmaceutical industry as a widely used excipient in various dosage forms. Its unique physicochemical properties, including its different isomeric forms, solubility, and stability, make it a versatile component in drug formulation and delivery. This technical guide provides a comprehensive overview of the molecular structure of this compound, its biological functions and metabolism, and detailed methodologies for its analysis.

Molecular Structure of this compound

This compound (C₁₂H₂₂O₁₁) is a disaccharide formed from the condensation of a gathis compound and a glucose molecule, linked by a β-1,4 glycosidic bond. The systematic name for this compound is β-D-galactopyranosyl-(1→4)-D-glucose.[1]

Anomers and Isomers

This compound exists in two anomeric forms, α-lactose and β-lactose, which differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit.[2] In aqueous solution, these two forms are in equilibrium and can interconvert through a process called mutarotation. At room temperature, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[3]

The most common crystalline form is α-lactose monohydrate , which contains one molecule of water of crystallization for each molecule of this compound. β-Lactose is typically anhydrous.[4] These forms exhibit different physical properties, which are critical for their application in the pharmaceutical industry.

Quantitative Physicochemical Properties

The distinct properties of α-lactose monohydrate and β-lactose are summarized in the table below. These characteristics influence their behavior in formulations, such as dissolution rate and compressibility.

Propertyα-Lactose Monohydrateβ-Lactose
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₁₂H₂₂O₁₁
Molecular Weight 360.31 g/mol 342.30 g/mol
Melting Point ~202 °C (with decomposition)[5]~252 °C
Solubility in Water 18 g/100 mL at 20°C50 g/100 mL
Sweetness (relative to sucrose=100) 20[6]50[6]
Specific Optical Rotation [α]D²⁰ +52.2° to +52.8°[7]+34.2° to +35.2°
Crystalline Form MonoclinicOrthorhombic
Hygroscopicity Low[3]Higher than α-lactose monohydrate

Biological Function and Metabolism

Nutritional Significance

This compound is the primary carbohydrate source in mammalian milk, providing a significant portion of the energy required for infants.[8][9] Upon ingestion, it is hydrolyzed by the enzyme lactase (β-galactosidase) in the small intestine into its constituent monosaccharides, glucose and gathis compound.[10] Glucose is a primary fuel for cellular respiration, while gathis compound has vital roles in neural and immunological processes.[8][11] this compound may also enhance the absorption of minerals such as calcium, copper, and zinc, particularly during infancy.[8][12]

This compound Intolerance

This compound intolerance is a common condition resulting from a genetically programmed decrease in lactase production after weaning, a state known as lactase non-persistence.[6][10] Undigested this compound passes into the large intestine, where it is fermented by gut bacteria, leading to symptoms such as bloating, gas, and diarrhea.[13][14]

Gathis compound Metabolism: The Leloir Pathway

Once absorbed, gathis compound is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis.[15][16][17]

Leloir_Pathway Gathis compound Gathis compound Galactose_1_P Gathis compound-1-phosphate Gathis compound->Galactose_1_P Galactokinase (ATP -> ADP) UDP_Gathis compound UDP-gathis compound Galactose_1_P->UDP_Gathis compound Gathis compound-1-phosphate uridylyltransferase UDP_Glucose UDP-glucose UDP_Gathis compound->UDP_Glucose UDP-gathis compound 4-epimerase Glucose_1_P Glucose-1-phosphate UDP_Glucose->Glucose_1_P Glucose_6_P Glucose-6-phosphate Glucose_1_P->Glucose_6_P Phosphoglucomutase Glycolysis Glycolysis Glucose_6_P->Glycolysis

Figure 1: The Leloir pathway for gathis compound metabolism.

Regulation of this compound Metabolism in Prokaryotes: The Lac Operon

In bacteria such as E. coli, the genes responsible for this compound metabolism are organized into the lac operon. This operon is a classic example of gene regulation, being expressed only when this compound is available and glucose, the preferred energy source, is absent.

Lac_Operon cluster_glucose Glucose Levels cluster_this compound This compound Levels cluster_camp cAMP Levels cluster_repressor Lac Repressor cluster_cap CAP Activity cluster_transcription Transcription High Glucose High Glucose Low cAMP Low cAMP High Glucose->Low cAMP Low Glucose Low Glucose High cAMP High cAMP Low Glucose->High cAMP This compound Absent This compound Absent Active Repressor Active Repressor This compound Absent->Active Repressor This compound Present This compound Present Inactive Repressor Inactive Repressor This compound Present->Inactive Repressor Inactive CAP Inactive CAP Low cAMP->Inactive CAP Active CAP Active CAP High cAMP->Active CAP No Transcription No Transcription Active Repressor->No Transcription Low Transcription Low Transcription Inactive Repressor->Low Transcription High Transcription High Transcription Active CAP->High Transcription

Figure 2: Logical relationships in the regulation of the lac operon.

Pharmaceutical Applications

This compound is a cornerstone excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability. It is primarily used as a:

  • Filler/Diluent: To increase the bulk of solid dosage forms like tablets and capsules.

  • Binder: To hold the ingredients of a tablet together.

  • Carrier: In dry powder inhalers, where drug particles adhere to larger this compound particles.

Different grades of this compound with varying particle sizes and flow characteristics are commercially available to suit different manufacturing processes such as wet granulation, dry granulation, and direct compression.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial in both food science and pharmaceutical quality control. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for this compound in Milk

This method provides a simple, rapid, and accurate determination of this compound.[11]

7.1.1. Materials and Reagents

  • This compound monohydrate standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a Refractive Index (RI) detector and an amino (NH₂) column

7.1.2. Standard Preparation

  • Accurately weigh approximately 50 mg of this compound monohydrate standard into a 10 mL volumetric flask.

  • Add diluent (Acetonitrile:Water, 50:50 v/v) with intermittent swirling.

  • Sonicate the solution for 2 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent. Prepare fresh daily.

7.1.3. Sample Preparation (Milk)

  • Pipette 0.5 mL of the milk sample into a 10 mL volumetric flask.

  • Add diluent (Acetonitrile:Water, 70:30 v/v) with intermittent swirling.

  • Sonicate the solution for about 10 minutes.

  • Filter approximately 1 mL of the supernatant through a 0.45 µm syringe filter before HPLC analysis.

7.1.4. Chromatographic Conditions

  • Column: Amino (NH₂) column (e.g., Chromolith® NH2, 100 x 4.6 mm)

  • Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detector: Refractive Index (RI)

  • Injection Volume: 10 µL

7.1.5. Troubleshooting

ProblemPotential CauseSolution
Poor Peak Resolution Mobile phase composition incorrect; Column degradationPrepare fresh mobile phase; Replace column
Baseline Noise/Drift Air bubbles in the system; Detector temperature fluctuationDegas mobile phase; Ensure stable column and detector temperature
Retention Time Shifts Inconsistent mobile phase composition; Column not equilibratedPre-mix mobile phase; Allow for adequate column equilibration time
No Peaks/Low Sensitivity Detector issue; Sample degradationCheck detector lamp and cell; Prepare fresh sample
Enzymatic Assay for this compound

This method relies on the enzymatic hydrolysis of this compound and subsequent measurement of one of the products.[5]

7.2.1. Principle this compound is hydrolyzed by β-galactosidase to glucose and gathis compound. The amount of glucose produced is then quantified in a subsequent enzymatic reaction that leads to the formation of a colored or fluorescent product, or a change in absorbance (e.g., conversion of NADP⁺ to NADPH).

7.2.2. Materials and Reagents

  • This compound Assay Kit (containing β-galactosidase, glucose oxidase, peroxidase, and a suitable chromogen or fluorophore)

  • Phosphate Buffered Saline (PBS)

  • Sodium Carbonate (for reaction termination)

  • Spectrophotometer or fluorometer

7.2.3. General Procedure (using a colorimetric assay with ONPG as substrate for lactase activity)

  • Enzyme Extraction (if applicable):

    • Crush one lactase tablet and resuspend the powder in 10 mL of 100 mM PBS.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 1 minute.

    • Collect the supernatant containing the lactase extract.

  • Assay:

    • Set up "Reaction" and "Control" tubes.

    • To the "Reaction" tube, add 390 µL of 100 mM PBS and 100 µL of 5 mM ONPG solution.

    • To the "Control" tube, add 400 µL of 100 mM PBS and 100 µL of 5 mM ONPG solution.

    • Add 10 µL of the lactase extract to the "Reaction" tube and mix.

    • Incubate at room temperature for a defined period (e.g., 1 minute).

    • Stop the reaction in both tubes by adding 500 µL of 1 M sodium carbonate.

  • Measurement:

    • Measure the absorbance of both solutions at 420 nm.

    • The difference in absorbance is proportional to the lactase activity, which can be related to the this compound concentration in the original sample if this compound itself is the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the quantification of this compound.[10]

7.3.1. Sample Preparation

  • For milk samples, a simple dilution may be sufficient.

  • An internal standard (e.g., TMSP) is added for quantification.

  • For samples with high water content, a presaturation technique is used to suppress the water signal.[10]

7.3.2. NMR Parameters (Example for ¹H NMR)

  • Operating Frequency: 100 MHz

  • Pulse Angle: 30°

  • Presaturation Time (for water suppression): 2 seconds

  • Temperature: 32.0 ± 0.1 °C[10]

7.3.3. Data Analysis

  • The spectra are phased, baseline-corrected, and integrated.

  • The concentration of this compound is determined by comparing the integral of a characteristic this compound peak to the integral of the internal standard.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify and quantify the different crystalline forms of this compound.[14]

7.4.1. Sample Preparation

  • The this compound powder is finely ground to ensure random orientation of the crystals.

  • The powder is packed into a sample holder.

7.4.2. Data Collection

  • The sample is irradiated with monochromatic X-rays.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Characteristic peaks for α-lactose monohydrate (e.g., at 19.9° 2θ) and β-lactose (e.g., at 20.9° 2θ) are observed.

7.4.3. Quantification

  • The concentration of each anomer is determined by the intensity of its characteristic peaks.

Experimental and Quality Control Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (e.g., Milk, Pharmaceutical Powder) Dilution_Extraction Dilution / Extraction (as per protocol) Sample_Collection->Dilution_Extraction Filtration_Clarification Filtration / Clarification (e.g., 0.45 µm filter) Dilution_Extraction->Filtration_Clarification Method_Selection Method Selection (HPLC, Enzymatic, NMR, etc.) Filtration_Clarification->Method_Selection Instrument_Setup Instrument Setup & Calibration Method_Selection->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Peak_Integration Peak Integration / Absorbance Reading Data_Acquisition->Peak_Integration Quantification Quantification (vs. Standard Curve) Peak_Integration->Quantification Result_Reporting Result Reporting & Validation Quantification->Result_Reporting

Figure 3: General experimental workflow for this compound quantification.

QC_Workflow Raw_Material_Receipt Receipt of Raw this compound Sampling Sampling Raw_Material_Receipt->Sampling Identification_Test Identification Test (e.g., IR) Sampling->Identification_Test Physicochemical_Tests Physicochemical Tests (Particle Size, Moisture, etc.) Identification_Test->Physicochemical_Tests Purity_Assay Purity Assay (e.g., HPLC) Physicochemical_Tests->Purity_Assay Microbial_Testing Microbial Limit Testing Purity_Assay->Microbial_Testing Decision Decision Microbial_Testing->Decision Compare to Specifications Release Release for Manufacturing Decision->Release Pass Reject Reject Decision->Reject Fail

Figure 4: Quality control workflow for this compound as a pharmaceutical excipient.

Conclusion

This compound is a molecule of immense biological and industrial importance. A thorough understanding of its molecular structure, isomeric forms, and physicochemical properties is essential for its effective utilization in both nutritional and pharmaceutical contexts. The analytical methods detailed in this guide provide robust frameworks for the accurate characterization and quantification of this compound, ensuring product quality and safety. As research and development in food science and pharmaceuticals continue to advance, the multifaceted role of this compound is likely to expand, further underscoring the need for comprehensive technical knowledge.

References

Lactose as a Carbon Source for Microbial Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lactose as a carbon source for microbial growth, focusing on the underlying metabolic and regulatory mechanisms. It offers quantitative data for comparative analysis, detailed experimental protocols for practical application, and visual diagrams of key biological pathways and workflows. This document is intended to serve as a comprehensive resource for professionals in microbiology, biotechnology, and drug development.

Introduction to this compound Metabolism

This compound, a disaccharide composed of β-D-gathis compound and D-glucose linked by a β(1→4) glycosidic bond, is a significant carbon source for many microorganisms. The ability to utilize this compound is particularly well-studied in the bacterium Escherichia coli, where it is governed by a classic model of gene regulation—the lac operon.[1] The metabolism of this compound is a cornerstone of molecular biology and has been leveraged extensively in biotechnology for applications such as recombinant protein expression using this compound-inducible systems.[2][3]

The entry and breakdown of this compound inside the microbial cell are primarily a two-step process facilitated by two key enzymes:

  • This compound Permease (LacY): A transmembrane protein that actively transports this compound from the external environment into the cell.[4]

  • β-Galactosidase (LacZ): An intracellular enzyme that hydrolyzes the imported this compound into its constituent monosaccharides, glucose and gathis compound.[4] These monosaccharides can then enter central glycolytic pathways to generate energy and biomass.

Genetic Regulation: The lac Operon

The expression of the genes encoding these metabolic enzymes is tightly controlled by the lac operon, an elegant genetic circuit that ensures the cell only invests energy in producing these proteins when this compound is available and a more preferred carbon source, like glucose, is absent.[5] This regulation occurs at the transcriptional level and involves both negative and positive control mechanisms.

Negative Control: The Lac Repressor

In the absence of this compound, a repressor protein, encoded by the lacI gene, binds to a specific DNA sequence called the operator (O).[5] The operator region overlaps with the promoter (P), the binding site for RNA polymerase. This physical blockage prevents RNA polymerase from initiating transcription of the structural genes (lacZ, lacY, and lacA).[1][6]

When this compound is present, a small amount enters the cell and is converted to allothis compound, an isomer of this compound. Allothis compound acts as an inducer by binding to the LacI repressor, causing a conformational change that makes the repressor release from the operator.[4][5] This de-repression allows RNA polymerase to access the promoter and transcribe the operon's genes.

Positive Control: Catabolite Repression

Microbes prioritize the use of carbon sources that support the highest growth rate, a phenomenon known as catabolite repression.[7][8] In E. coli, glucose is the preferred carbon source. The presence of glucose represses the expression of the lac operon, even if this compound is also available.[9] This is a form of positive control mediated by the Catabolite Activator Protein (CAP) and cyclic AMP (cAMP).

  • Low Glucose: When glucose levels are low, intracellular cAMP levels rise. cAMP binds to CAP, forming a cAMP-CAP complex. This complex then binds to a specific site upstream of the lac promoter, enhancing the ability of RNA polymerase to bind to the promoter and initiate transcription.[5]

  • High Glucose: When glucose is abundant, cAMP levels are low. The cAMP-CAP complex does not form, and even if the LacI repressor is removed by allothis compound, transcription of the lac operon occurs at a very low level.[5][10]

This dual-control system ensures that the lac operon is only highly expressed when this compound is present AND glucose is absent.

lac_operon cluster_operon lac Operon cluster_regulators Regulatory Molecules P_lac Promoter (P) O Operator (O) lacZ lacZ CAP_site CAP Site RNAP RNA Polymerase CAP_site->RNAP recruits lacY lacY lacA lacA Glucose Glucose cAMP cAMP Glucose->cAMP inhibits CAP CAP cAMP->CAP binds CAP->CAP_site binds This compound This compound Allothis compound Allothis compound This compound->Allothis compound converted to LacI LacI Repressor Allothis compound->LacI inactivates LacI->O binds & blocks RNAP->P_lac binds RNAP->lacZ transcribes

Caption: Regulatory pathway of the E. coli lac operon.

Quantitative Data on Microbial Growth and Enzyme Kinetics

The choice of carbon source significantly impacts microbial growth rates. Glucose generally supports faster growth than this compound due to the energetic efficiency of its metabolism.[11][12] This preference leads to the characteristic diauxic growth curve when microbes are cultured in a medium containing both sugars.[8][11]

Comparative Growth Rates

The specific growth rate (μ) is a measure of the increase in cell mass per unit time. While exact values can vary based on the specific strain and experimental conditions (e.g., medium composition, temperature), glucose consistently yields a higher μ than this compound for E. coli.

Carbon SourceOrganismMedium TypeSpecific Growth Rate (μ) (h⁻¹)Reference(s)
GlucoseE. coliMinimal~0.6 - 0.7[13]
This compoundE. coliMinimal~0.2 - 0.4[9]
GlycerolE. coliMinimal~0.3 - 0.5[14]

Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. Absolute growth rates are highly dependent on specific experimental conditions.

β-Galactosidase Enzyme Kinetics

The efficiency of this compound hydrolysis by β-galactosidase can be described by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. The enzyme typically shows a higher affinity for the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) than for its natural substrate, this compound.

SubstrateEnzyme SourceKm (mM)Vmax (μmol/min/mg)Reference(s)
This compoundLactobacillus plantarum23.2810.88[7]
ONPGLactobacillus plantarum6.64147.5[7]
ONPGAspergillus oryzae0.80Value not directly comparable[11]
ONPGE. coli (Purified)0.34Value not directly comparable

Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparisons between studies difficult. Km values provide a more stable measure of enzyme-substrate affinity.

Experimental Protocols

Protocol for Measuring a Bacterial Growth Curve on this compound

This protocol describes how to measure the growth of E. coli in a minimal medium with this compound as the sole carbon source.

Materials:

  • E. coli strain (e.g., K-12)

  • M9 minimal medium components

  • This compound solution (20% w/v, sterile-filtered)

  • Sterile culture flasks or tubes

  • Incubator shaker (37°C)

  • Spectrophotometer

  • Sterile pipettes and tips

M9 Minimal Medium (1 L):

  • 5x M9 Salts: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Autoclave to sterilize.[4][12]

  • Working M9 Medium: To prepare 1 L of 1x M9 medium, aseptically combine the following sterile solutions:

    • 200 mL of 5x M9 Salts

    • 2 mL of 1 M MgSO₄

    • 100 μL of 1 M CaCl₂

    • 20 mL of 20% this compound solution (for a final concentration of 0.4%)

    • Add sterile deionized water to a final volume of 1 L.[12]

Procedure:

  • Starter Culture: Inoculate a single colony of E. coli into 5 mL of M9-lactose medium and grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture Inoculation: Inoculate a larger volume (e.g., 50 mL) of fresh, pre-warmed M9-lactose medium with the overnight culture to an initial Optical Density at 600 nm (OD₆₀₀) of ~0.05.

  • Incubation and Sampling: Incubate the main culture at 37°C with vigorous shaking. Aseptically remove a sample (e.g., 1 mL) at regular time intervals (e.g., every 30-60 minutes).

  • OD Measurement: Measure the OD₆₀₀ of each sample using the spectrophotometer. Use fresh M9-lactose medium as a blank.

  • Data Analysis: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a bacterial growth curve showing the lag, exponential (log), stationary, and decline phases. The specific growth rate (μ) can be calculated from the slope of the linear portion of the log-phase plot.

workflow_growth_curve start Start: Prepare Sterile M9-Lactose Medium inoculate_starter Inoculate Starter Culture (Overnight Incubation) start->inoculate_starter inoculate_main Inoculate Main Culture to OD600 ≈ 0.05 inoculate_starter->inoculate_main incubate Incubate at 37°C with Shaking inoculate_main->incubate loop_start Begin Time-Course incubate->loop_start take_sample Aseptically Remove 1 mL Sample loop_start->take_sample Every 30-60 min measure_od Measure OD600 take_sample->measure_od record_data Record Time and OD600 measure_od->record_data loop_end Stationary Phase Reached? record_data->loop_end loop_end->take_sample No plot_curve Plot log(OD600) vs. Time loop_end->plot_curve Yes analyze Calculate Specific Growth Rate (μ) plot_curve->analyze end End analyze->end

Caption: Experimental workflow for generating a bacterial growth curve.
Protocol for β-Galactosidase Activity Assay (ONPG-based)

This protocol measures the activity of β-galactosidase in permeabilized E. coli cells using the chromogenic substrate ONPG. The enzyme cleaves ONPG into gathis compound and o-nitrophenol, the latter of which is yellow and can be quantified spectrophotometrically at 420 nm.

Materials:

  • E. coli culture grown under desired conditions (e.g., induced with this compound)

  • Z-Buffer (0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄, pH 7.0)

  • β-mercaptoethanol

  • ONPG solution (4 mg/mL in Z-Buffer)

  • 0.1% SDS (Sodium Dodecyl Sulfate)

  • Chloroform

  • 1 M Na₂CO₃ (Stop Solution)

  • Water bath (28-37°C)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Take a 1 mL sample of the bacterial culture. Measure and record the OD₆₀₀.

  • Permeabilization: Add 2-3 drops of chloroform and 1 drop of 0.1% SDS to the cell sample. Vortex vigorously for 10 seconds to lyse the cells.

  • Pre-incubation: Equilibrate the permeabilized cell suspension in a water bath at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 0.2 mL of ONPG solution (4 mg/mL). Mix and start a timer.

  • Reaction Incubation: Incubate the reaction mixture at the assay temperature until a distinct yellow color develops.

  • Reaction Termination: Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the exact reaction time.

  • Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

  • Calculation of Miller Units: The specific activity of β-galactosidase is often expressed in Miller Units, which normalize the activity to the cell density and reaction time.

    • Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀)

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • A₄₂₀ = absorbance at 420 nm

      • OD₆₀₀ = optical density of the culture at 600 nm

Diauxic Growth and Catabolite Repression

When E. coli is grown in a medium containing both glucose and this compound, it exhibits a biphasic or "diauxic" growth pattern.[11][12] The cells will first consume all the available glucose, resulting in a rapid exponential growth phase. Once the glucose is depleted, there is a temporary cessation of growth known as the lag phase. During this lag phase, the cell machinery shifts to express the lac operon to metabolize this compound. Subsequently, a second, slower exponential growth phase occurs as the cells utilize this compound.[11] This sequential utilization of sugars is a direct consequence of catabolite repression.

catabolite_repression cluster_glucose High Glucose Presence cluster_no_glucose Glucose Absent / Low Glucose_High High Glucose cAMP_Low Low cAMP Levels Glucose_High->cAMP_Low CAP_Inactive CAP is Inactive cAMP_Low->CAP_Inactive Lac_Repression Low Level Transcription of lac Operon CAP_Inactive->Lac_Repression Glucose_Low Low Glucose cAMP_High High cAMP Levels Glucose_Low->cAMP_High CAP_Active cAMP-CAP Complex Forms (Active CAP) cAMP_High->CAP_Active Lac_Activation High Level Transcription of lac Operon (if this compound is present) CAP_Active->Lac_Activation

Caption: Logical flow of catabolite repression by glucose.

Applications in Drug Development and Biotechnology

The principles of this compound metabolism and the lac operon's regulatory system are fundamental to modern biotechnology and drug development. This compound and its non-metabolizable analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), are widely used as inducers for controlled gene expression.[3] This system allows for the high-level production of recombinant proteins, including therapeutic proteins and enzymes, in microbial hosts like E. coli. By controlling the timing and level of gene induction, researchers can optimize protein yield, solubility, and activity, which is a critical aspect of biopharmaceutical manufacturing.[2]

Conclusion

This compound serves as a valuable carbon source for many microbes, and its metabolism in E. coli provides a quintessential model for understanding gene regulation. The interplay between negative repression by the LacI protein and positive activation by the cAMP-CAP complex allows the cell to make efficient metabolic decisions based on the availability of preferred carbon sources. A quantitative understanding of growth rates and enzyme kinetics, coupled with robust experimental protocols, enables researchers to harness these natural systems for a wide array of biotechnological applications, from fundamental research to the industrial production of pharmaceuticals.

References

The Regulation of the Lac Operon in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core regulatory mechanisms of the lactose (lac) operon in Escherichia coli. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies of gene regulation, molecular biology, and antibiotic discovery. This document details the intricate interplay of proteins, small molecules, and DNA elements that govern the expression of genes responsible for this compound metabolism, a classic model system for understanding prokaryotic gene control.

Core Regulatory Principles of the Lac Operon

The lac operon is a cluster of genes—lacZ, lacY, and lacA—that are transcribed together from a single promoter.[1] These genes encode proteins essential for the transport and metabolism of this compound.[2] The expression of the lac operon is tightly controlled by two key regulatory proteins: the Lac repressor (LacI) and the catabolite activator protein (CAP).[1] This dual control mechanism ensures that the operon is only expressed when this compound is available as a carbon source and a more preferred energy source, glucose, is absent.[1][2]

Negative Regulation by the Lac Repressor (LacI)

The lacI gene, located upstream of the lac operon, constitutively expresses the LacI repressor protein.[2] In the absence of this compound, the LacI tetramer binds with high affinity to the primary operator site, O1, which overlaps with the promoter region of the lac operon.[1][3] This binding physically obstructs RNA polymerase from initiating transcription, effectively repressing the expression of the lac structural genes.[1] The lac operon also contains two auxiliary operator sites, O2 and O3, which contribute to the stability of the repressor-DNA complex through the formation of DNA loops.[3][4]

The inducer molecule responsible for derepression is allothis compound, an isomer of this compound that is produced from this compound by a basal level of β-galactosidase present in the cell.[1] When this compound is present, allothis compound binds to an allosteric site on the LacI repressor, inducing a conformational change that significantly reduces its affinity for the operator DNA.[5] This dissociation of the repressor allows RNA polymerase to access the promoter and initiate transcription.[1]

Positive Regulation by the Catabolite Activator Protein (CAP)

The second layer of control, known as catabolite repression, ensures that the lac operon is not significantly expressed when glucose is available, even if this compound is also present.[6] This regulation is mediated by the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP).[1] The activity of CAP is dependent on the intracellular concentration of cyclic AMP (cAMP).[7]

When glucose levels are low, the concentration of cAMP is high.[7] cAMP binds to CAP, causing a conformational change that allows the CAP-cAMP complex to bind to a specific site upstream of the lac promoter.[1] The bound CAP-cAMP complex interacts with the α-subunit of RNA polymerase, enhancing its recruitment to the promoter and significantly increasing the rate of transcription.[1] Conversely, when glucose levels are high, cAMP levels are low, and the CAP-cAMP complex does not form, leading to a low level of lac operon transcription even in the presence of this compound.[1][6]

Quantitative Data on Lac Operon Regulation

The following tables summarize key quantitative parameters that govern the regulation of the lac operon.

ParameterValueReference
Dissociation Constants (Kd) of Lac Repressor (LacI) Binding
LacI - Operator O1~10 pM (in vitro, symmetric operator)[3]
LacI - Operator O2Similar affinity to O1[8]
LacI - Operator O3Lower affinity than O1 and O2[8]
LacI - Non-specific DNAMeasured at various salt concentrations[9]
In Vivo Repression Levels
Repression by O1 alone18-fold[4]
Repression by O1 and O2700-fold[4]
Repression by O1 and O3440-fold[4]
Repression by all three operators (O1, O2, O3)1300-fold[4]
Intracellular Concentrations
LacI repressor (tetramer)~10 nM (~10 molecules per cell)[10]
Intracellular K+ concentration (varied with medium osmolality)0.23 to 0.93 molal[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the lac operon.

β-Galactosidase Assay

This assay quantifies the activity of β-galactosidase, the product of the lacZ gene, and is a common method for measuring the level of lac operon expression.

Principle: The artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is colorless. When cleaved by β-galactosidase, it yields gathis compound and o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.[12]

Protocol:

  • Cell Culture and Induction: Grow E. coli cultures in appropriate media to the desired optical density (e.g., mid-log phase). Induce the lac operon by adding this compound or a non-metabolizable analog like isopropyl β-D-1-thiogalactopyranoside (IPTG).[13]

  • Cell Lysis:

    • Take a 1.6 ml aliquot of the cell culture and place it on ice.[14]

    • Centrifuge the sample to pellet the cells, remove the supernatant, and freeze the pellet at -80°C.[14]

    • Thaw the cell pellet on ice and resuspend it in a lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent).[14]

    • Vortex vigorously and incubate on ice to ensure complete lysis.[14]

  • Enzyme Assay:

    • Prepare a reaction mixture containing the cell lysate and a saturating concentration of ONPG in a suitable buffer (e.g., Z-buffer).[15]

    • Incubate the reaction at a constant temperature (e.g., 37°C).[14]

    • At defined time points, take aliquots of the reaction and add them to a stop solution (e.g., 1 M Na₂CO₃) to terminate the reaction.[14][15]

  • Measurement and Calculation:

    • Measure the absorbance of the stopped reactions at 420 nm using a spectrophotometer.[14][15]

    • Calculate the β-galactosidase activity, often expressed in Miller units, which normalizes the rate of o-nitrophenol production to the cell density and reaction time.[16]

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a protein, such as the LacI repressor, binds.

Principle: A DNA fragment labeled at one end is incubated with the DNA-binding protein of interest. The complex is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The protein-bound region is protected from cleavage, leaving a "footprint" in the resulting pattern of DNA fragments when analyzed by gel electrophoresis.[17]

Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment containing the putative protein binding site (e.g., the lac operator).

    • End-label one strand of the DNA fragment with a radioactive or fluorescent tag.[17]

  • Protein-DNA Binding:

    • Incubate the end-labeled DNA probe with varying concentrations of the purified DNA-binding protein (e.g., LacI repressor) in a suitable binding buffer.[18] Include a control reaction with no protein.[18]

  • DNase I Digestion:

    • Add a carefully titrated amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.[17][18]

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).[18]

  • Analysis:

    • Purify the DNA fragments from the reaction mixtures.

    • Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The region where the protein was bound will appear as a gap or "footprint" in the ladder of DNA fragments compared to the no-protein control lane.[17]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

lac_operon_regulation cluster_conditions Environmental Conditions cluster_intracellular Intracellular Signals cluster_regulators Regulatory Proteins cluster_operon Lac Operon Glucose Glucose cAMP cAMP Glucose->cAMP inhibits This compound This compound Allothis compound Allothis compound This compound->Allothis compound converted to CAP CAP cAMP->CAP binds to LacI LacI Repressor Allothis compound->LacI binds to Promoter Promoter CAP->Promoter activates Operator Operator LacI->Operator represses lacZYA lacZ, lacY, lacA Transcription Transcription lacZYA->Transcription

Caption: Regulatory pathway of the lac operon.

bgal_assay_workflow start Start: E. coli Culture induce Induce with this compound/IPTG start->induce lyse Cell Lysis induce->lyse assay Add ONPG Substrate lyse->assay incubate Incubate at 37°C assay->incubate stop Stop Reaction (Na2CO3) incubate->stop measure Measure Absorbance at 420 nm stop->measure calculate Calculate β-galactosidase Activity measure->calculate end End: Miller Units calculate->end

Caption: Workflow for the β-galactosidase assay.

dnase_footprinting_workflow start Start: End-labeled DNA Probe bind Incubate with LacI Repressor start->bind digest Partial Digestion with DNase I bind->digest stop Stop Digestion (EDTA) digest->stop purify Purify DNA Fragments stop->purify electrophoresis Denaturing PAGE purify->electrophoresis visualize Visualize Fragments electrophoresis->visualize analyze Identify 'Footprint' visualize->analyze end End: Identify Binding Site analyze->end

Caption: Workflow for DNase I footprinting.

References

The intricate Pathway of Lactose Synthesis in Mammary Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lactose, the primary carbohydrate in milk, is crucial for neonatal nutrition. Its synthesis in the mammary epithelial cells is a complex and tightly regulated process, representing a key aspect of lactation. This technical guide provides an in-depth exploration of the core this compound synthesis pathway, its enzymatic regulation, and the principal signaling cascades that govern this vital biological function. Detailed experimental protocols for the study of this compound synthesis and quantitative data are presented to facilitate further research and therapeutic development in this field.

The Core Biochemical Pathway of this compound Synthesis

This compound is a disaccharide synthesized in the Golgi apparatus of mammary epithelial cells from two monosaccharides: glucose and UDP-gathis compound.[1][2] The process is catalyzed by the this compound synthase enzyme complex.

The synthesis of this compound can be broken down into the following key steps:

  • Glucose Uptake and Transport: Glucose is transported from the bloodstream into the mammary epithelial cell cytoplasm via glucose transporters, primarily GLUT1.[3] A portion of this cytoplasmic glucose is then transported into the Golgi apparatus, also facilitated by GLUT1.[3]

  • Synthesis of UDP-gathis compound: The second substrate, UDP-gathis compound, is synthesized from glucose in the cytoplasm through a series of enzymatic reactions. Glucose is first converted to glucose-6-phosphate, then to glucose-1-phosphate. Subsequently, UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose, which is then epimerized to UDP-gathis compound by UDP-glucose 4-epimerase.[4]

  • Transport of UDP-gathis compound into the Golgi: UDP-gathis compound is actively transported from the cytoplasm into the lumen of the Golgi apparatus by the UDP-gathis compound transporter, SLC35A2.[2][4]

  • The this compound Synthase Reaction: Inside the Golgi, the this compound synthase enzyme complex catalyzes the transfer of gathis compound from UDP-gathis compound to glucose, forming this compound (galactosyl-β1→4-glucose).[2]

The this compound synthase complex is unique and consists of two components:

  • β-1,4-galactosyltransferase (β4GALT1): The catalytic subunit of the enzyme. In the absence of the regulatory subunit, β4GALT1 transfers gathis compound to N-acetylglucosamine.[5]

  • α-lactalbumin (LALBA): A mammary-specific regulatory protein. The synthesis of α-lactalbumin is hormonally regulated, primarily by prolactin.[6] The presence of α-lactalbumin dramatically lowers the Km of β4GALT1 for glucose, making this compound synthesis the preferred reaction in the lactating mammary gland.[5]

Lactose_Synthesis_Pathway cluster_blood Bloodstream cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Glucose_blood Glucose Glucose_cyto Glucose Glucose_blood->Glucose_cyto GLUT1 G6P Glucose-6-P Glucose_cyto->G6P Hexokinase Glucose_golgi Glucose Glucose_cyto->Glucose_golgi GLUT1 G1P Glucose-1-P G6P->G1P Phosphoglucomutase UDP_Glc UDP-Glucose G1P->UDP_Glc UDP-Glucose Pyrophosphorylase UDP_Gal UDP-Gathis compound UDP_Glc->UDP_Gal UDP-Glucose 4-Epimerase UDP_Gal_golgi UDP-Gathis compound UDP_Gal->UDP_Gal_golgi SLC35A2 LS_complex This compound Synthase (β4GALT1 + α-Lactalbumin) Glucose_golgi->LS_complex UDP_Gal_golgi->LS_complex This compound This compound LS_complex->this compound

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is influenced by substrate availability and enzyme kinetics. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Glucose Concentration for this compound Synthesis in Bovine Mammary Epithelial Cells

ParameterGlucose Concentration (mM)ObservationReference
Cell Viability & Proliferation12Peak at 24 hours[2]
This compound Synthesis12Optimal induction within 24 hours[2]
αS1-casein Synthesis10.5 - 14Proper range for synthesis[7][8]

Table 2: Enzyme Kinetic Parameters for this compound Synthase Components

Enzyme/ComplexSubstrateKmVmaxConditionReference
β-1,4-galactosyltransferase IUDP-Gathis compound---[9]
N-acetylglucosamine170 µM--[9]
This compound Synthase (β4GALT1 + α-LA)GlucoseReduced 1000-fold-In the presence of α-lactalbumin[5]
UDP-GlucoseReduced 5-fold-In the presence of α-lactalbumin[5]
β-galactosidase (Lactobacillus plantarum)This compound23.28 mM10.88 µmol/min/mgpH 6.5[10]
ONPG6.644 mM147.5 µmol/min/mgpH 6.5[10]

Signaling Pathways Regulating this compound Synthesis

The synthesis of this compound is under tight hormonal control, with prolactin and insulin playing pivotal roles.

Prolactin Signaling via the JAK/STAT Pathway

Prolactin is a key lactogenic hormone that stimulates the transcription of genes essential for milk production, including α-lactalbumin.[11][12][13]

The signaling cascade is as follows:

  • Receptor Binding and Dimerization: Prolactin binds to its receptor (PRLR) on the surface of mammary epithelial cells, inducing receptor dimerization.[13]

  • JAK2 Activation: The dimerization of PRLR activates the associated Janus kinase 2 (JAK2), which autophosphorylates and phosphorylates the receptor on tyrosine residues.[12][13][14]

  • STAT5 Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription 5 (STAT5) is recruited to the phosphorylated PRLR and is itself phosphorylated by JAK2.[11][12][14]

  • STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 dimerizes and translocates to the nucleus.[12][13]

  • Gene Transcription: In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, such as the α-lactalbumin gene, to initiate their transcription.[12]

Prolactin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Prolactin->PRLR Binds JAK2_i JAK2 (inactive) PRLR->JAK2_i Recruits STAT5_i STAT5 (inactive) PRLR->STAT5_i Recruits JAK2_a JAK2-P (active) JAK2_i->JAK2_a Autophosphorylation JAK2_a->PRLR Phosphorylates JAK2_a->STAT5_i Phosphorylates STAT5_a STAT5-P (active) STAT5_dimer STAT5-P Dimer STAT5_a->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates & Binds Gene_exp α-lactalbumin Gene Transcription DNA->Gene_exp

Insulin Signaling via the PI3K/Akt Pathway

Insulin is another critical hormone for lactation, primarily influencing glucose uptake and utilization by the mammary epithelial cells.[15][16]

The insulin signaling pathway involves:

  • Receptor Binding and Activation: Insulin binds to the insulin receptor (IR) on the cell surface, leading to its autophosphorylation and activation.[17]

  • IRS Recruitment and PI3K Activation: The activated IR recruits and phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates phosphoinositide 3-kinase (PI3K).[16][17]

  • PIP3 Formation and Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[15][18]

  • GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, increasing glucose uptake into the cell.[15] While GLUT1 is the primary glucose transporter in mammary epithelial cells, insulin signaling can enhance overall glucose availability.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4 GLUT4 PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Akt_P Akt-P (active) GLUT4_vesicle GLUT4 Vesicle Akt_P->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4

Experimental Protocols

Isolation and Primary Culture of Mammary Epithelial Cells

This protocol describes the isolation of primary mammary epithelial cells from fresh breast tissue.[19][20]

Materials:

  • Fresh human or animal mammary tissue

  • Phosphate-buffered saline (PBS), sterile, cold

  • Digestion medium: Dispase (5 mg/mL) and Collagenase (5 mg/mL) in PBS

  • 0.25% Trypsin-EDTA

  • Neutralizing solution: PBS with 10% Fetal Bovine Serum (FBS)

  • Initial culture medium: appropriate basal medium with 10% FBS, antibiotics, and a ROCK inhibitor (e.g., 10 µM Y-27632)

  • Epithelial cell medium: appropriate specialized medium for mammary epithelial cells

  • Sterile surgical instruments (scalpels, forceps)

  • 50 mL conical tubes

  • 100 µm cell strainer

  • Centrifuge

  • Water bath at 37°C

  • Cell culture dishes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Wash the mammary tissue (0.3 - 5 grams) with cold, sterile PBS.

    • On a sterile surface on ice, finely mince the tissue into a pulp using sterile scalpels.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a 50 mL conical tube.

    • Add the digestion medium at a 2:3 weight-to-volume ratio (e.g., 2g tissue in 3 mL medium).

    • Incubate for 1.5 - 18 hours at 37°C, with gentle agitation every 20-30 minutes.

  • Cell Dissociation and Collection:

    • Stop the digestion by adding an equal volume of neutralizing solution.

    • Pipette the cell suspension up and down to further dissociate the tissue.

    • Filter the suspension through a 100 µm cell strainer into a fresh 50 mL tube.

    • Centrifuge the filtered suspension at 150-700 x g for 5 minutes.

  • Red Blood Cell Lysis (Optional):

    • If the pellet is red, resuspend it in a red blood cell lysis buffer for 5 minutes on ice, then centrifuge again.

  • Plating and Culture:

    • Discard the supernatant and resuspend the cell pellet in the initial culture medium.

    • Plate the cell suspension onto cell culture dishes.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After 2 days, replace the initial culture medium with the epithelial cell medium.

    • Change the medium every 2-3 days.

Experimental_Workflow_MEC_Isolation Start Start: Fresh Mammary Tissue Mince Mince Tissue Start->Mince Digest Enzymatic Digestion (Collagenase/Dispase) Mince->Digest Filter Filter through 100 µm Strainer Digest->Filter Centrifuge1 Centrifuge and Collect Pellet Filter->Centrifuge1 Lyse RBC Lysis (optional) Centrifuge1->Lyse Centrifuge2 Wash and Centrifuge Lyse->Centrifuge2 Plate Plate Cells in Culture Dish Centrifuge2->Plate Culture Incubate and Culture Plate->Culture End Primary Mammary Epithelial Cells Culture->End

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in milk or cell culture supernatant.[21][22][23]

Materials:

  • HPLC system with a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD)

  • Amino (NH2) or carbohydrate-specific HPLC column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound monohydrate standard

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Milk sample or cell culture supernatant

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound monohydrate (e.g., 1 mg/mL) in the diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 50 - 1000 µg/mL).

  • Sample Preparation:

    • For milk samples, perform a 1:100 dilution. For example, dilute 0.5 mL of milk to 5.0 mL with water, then dilute 0.5 mL of this solution to 5.0 mL with 70% acetonitrile.

    • For cell culture supernatant, it may be used directly or with minimal dilution.

    • Filter the prepared sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase (e.g., 75:25 acetonitrile:water, isocratic).

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature (e.g., 40°C).

    • Inject a fixed volume (e.g., 10 µL) of the standards and samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Quantify the this compound concentration in the samples by interpolating their peak areas on the calibration curve.

This compound Synthase Activity Assay

This assay measures the activity of this compound synthase by detecting one of its products, glucose, or by using a chromogenic substrate. A simplified protocol using a commercially available kit is outlined below.[24]

Materials:

  • This compound Assay Kit (containing lactase, gathis compound enzyme mix, probe, and assay buffer)

  • Mammary gland tissue homogenate or cell lysate

  • Microplate reader (colorimetric or fluorometric)

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Homogenize mammary gland tissue or lyse cultured mammary epithelial cells in the provided assay buffer.

    • Centrifuge the homogenate/lysate to pellet insoluble material.

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • Prepare standard curve wells with known concentrations of this compound.

    • Add the sample supernatant to separate wells.

    • To determine the background from free gathis compound, prepare parallel sample wells without the lactase enzyme.

    • Add the lactase enzyme to the standard and sample wells to convert this compound to glucose and gathis compound.

    • Add the reaction mix containing the gathis compound enzyme mix and probe to all wells.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at 37°C), protected from light.

  • Measurement:

    • Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Calculation:

    • Subtract the background reading (from wells without lactase) from the sample readings.

    • Calculate the this compound concentration in the samples using the standard curve.

Conclusion

The synthesis of this compound in the mammary gland is a finely tuned process involving a specific biochemical pathway and intricate regulatory networks. The interplay between substrate availability, enzymatic activity of the this compound synthase complex, and the hormonal signaling of prolactin and insulin ensures the production of this vital nutrient for the neonate. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of lactation and to explore potential interventions for lactation-related disorders. A thorough understanding of this pathway is paramount for advancements in neonatal nutrition and maternal health.

References

The Pivotal Role of Lactose in Neonatal Nutrition and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – A comprehensive technical guide released today details the critical role of lactose in the nutrition and development of neonates. This whitepaper, intended for researchers, scientists, and professionals in drug development, consolidates current scientific understanding and experimental methodologies related to this vital carbohydrate.

This compound, the primary carbohydrate in mammalian milk, is a cornerstone of neonatal nutrition, providing a significant portion of the infant's energy supply. Its role, however, extends far beyond simple caloric provision. The digestion of this compound into glucose and gathis compound fuels rapid growth and, crucially, supports neurological development and the establishment of a healthy gut microbiome. This guide delves into the intricate mechanisms of this compound metabolism, its physiological impacts, and the experimental frameworks used to investigate these processes.

Quantitative Analysis of this compound and its Metabolic Effects

The concentration of this compound in human breast milk is not static, varying across the stages of lactation to meet the evolving needs of the infant.[1] Mature human milk contains approximately 6.7 to 7.8 g/dL of this compound, a higher concentration than that found in the milk of many other mammals.[1] This high this compound content is thought to be crucial for the rapid brain development characteristic of human infants.

This compound digestion is facilitated by the enzyme lactase-phlorizin hydrolase (lactase), which is expressed in the brush border of the small intestine. In preterm infants, lactase activity is initially lower but increases with gestational age and enteral feeding.[2][3] The efficient hydrolysis of this compound is vital for the absorption of its monosaccharide components, glucose and gathis compound.

Beyond its role as an energy source, this compound significantly enhances the absorption of essential minerals. Studies have demonstrated that this compound promotes the intestinal absorption of calcium and magnesium, critical for bone development and various physiological functions.[4]

Data Summary Tables

Table 1: this compound Concentration in Human Breast Milk

Stage of LactationThis compound Concentration ( g/100 mL)Reference
Colostrum (1-5 days)5.5 - 6.5[5]
Transitional Milk (6-14 days)6.5 - 7.0[5]
Mature Milk (>15 days)6.7 - 7.8[1]

Table 2: Developmental Progression of Intestinal Lactase Activity in Preterm Infants

Postnatal AgeChange in Lactase ActivityKey FindingsReference
10 daysIncreased by 100% in early-fed vs. standard-fed infantsEarly enteral feeding significantly accelerates lactase development.[2]
28 daysIncreased by 60% in early-fed vs. standard-fed infantsContinued positive impact of early feeding on lactase activity.[2]
10-50 daysLactase activity doubled between study pointsDemonstrates a significant increase in lactase activity over time.[3]

Table 3: Effect of this compound on Mineral Absorption in Infants

MineralEffect of this compoundQuantitative ImpactReference
CalciumEnhanced AbsorptionNet absorption and retention significantly greater with this compound-containing formula.[4]
MagnesiumEnhanced AbsorptionAbsorption significantly enhanced by this compound.[4]
ManganeseEnhanced AbsorptionAbsorption significantly enhanced by this compound.[4]

The Role of Gathis compound in Neonatal Brain Development

Upon enzymatic cleavage of this compound, gathis compound is readily absorbed and plays a specialized role in the neonate, particularly in the development of the central nervous system. Gathis compound is a key precursor for the synthesis of galactolipids, such as galactocerebroside, which are essential components of the myelin sheath that insulates nerve fibers.[6] This myelination process is critical for rapid nerve impulse conduction and overall neurological function.

The metabolic conversion of gathis compound to UDP-gathis compound is a crucial step, facilitated by the Leloir pathway.[7] UDP-gathis compound is then utilized by galactosyltransferases to incorporate gathis compound into growing glycolipid and glycoprotein chains within the brain.[8]

Signaling and Metabolic Pathways

Galactose_Metabolism_for_Myelination cluster_leloir Leloir Pathway cluster_myelination Myelination This compound This compound Lactase Lactase This compound->Lactase Glucose Glucose Lactase->Glucose Digestion Gathis compound Gathis compound Lactase->Gathis compound Galactose_1_P Gathis compound-1-Phosphate Gathis compound->Galactose_1_P GALK UDP_Gathis compound UDP-Gathis compound Galactose_1_P->UDP_Gathis compound GALT UDP_Glucose UDP-Glucose UDP_Glucose->UDP_Gathis compound Galactocerebroside Galactocerebroside UDP_Gathis compound->Galactocerebroside CGT Ceramide Ceramide Ceramide->Galactocerebroside Myelin_Sheath Myelin Sheath Galactocerebroside->Myelin_Sheath

Gathis compound metabolism and its role in myelination.

This compound and the Neonatal Gut Microbiome

Undigested this compound that reaches the colon acts as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[9] The fermentation of this compound by these bacteria produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria. Furthermore, SCFAs serve as an energy source for colonocytes and have systemic effects on immune development and function.

Lactose_Gut_Microbiome_Interaction Lactose_Ingestion This compound Ingestion Small_Intestine Small Intestine (Lactase Digestion) Lactose_Ingestion->Small_Intestine Colon Colon Small_Intestine->Colon Undigested this compound Beneficial_Bacteria Growth of Bifidobacterium & Lactobacillus Colon->Beneficial_Bacteria Fermentation SCFA_Production Short-Chain Fatty Acid (SCFA) Production Beneficial_Bacteria->SCFA_Production Lower_pH Lower Colonic pH SCFA_Production->Lower_pH Immune_Development Enhanced Immune Development SCFA_Production->Immune_Development Pathogen_Inhibition Inhibition of Pathogens Lower_pH->Pathogen_Inhibition

The prebiotic effect of this compound on the gut microbiome.

Experimental Protocols

A variety of experimental protocols are employed to investigate the digestion, absorption, and metabolic effects of this compound in neonates.

Hydrogen Breath Test for this compound Malabsorption

This non-invasive test measures the amount of hydrogen gas in an infant's breath after ingestion of a this compound-containing solution. In cases of lactase deficiency, undigested this compound is fermented by colonic bacteria, producing hydrogen gas which is absorbed into the bloodstream and exhaled.

Hydrogen_Breath_Test_Workflow Start Baseline Breath Sample Collection Administer_this compound Administer this compound Solution Start->Administer_this compound Collect_Samples Collect Breath Samples at Intervals (e.g., every 30 mins for 3 hours) Administer_this compound->Collect_Samples Analyze_H2 Analyze Hydrogen Concentration in Breath Samples Collect_Samples->Analyze_H2 Interpret_Results Interpret Results: Elevated H2 indicates malabsorption Analyze_H2->Interpret_Results

Workflow for the Hydrogen Breath Test.
Stool Analysis for pH and Reducing Substances

This analysis provides indirect evidence of carbohydrate malabsorption. Undigested this compound in the colon is fermented into acids, lowering the stool pH. The presence of reducing substances (unabsorbed sugars) in the stool also indicates malabsorption.

Protocol:

  • A fresh stool sample is collected.

  • The pH of a stool suspension is measured using a pH meter or pH paper. A pH below 5.5 is indicative of carbohydrate malabsorption.

  • A qualitative or semi-quantitative test for reducing substances (e.g., Clinitest) is performed on the liquid portion of the stool.

16S rRNA Gene Sequencing of Fecal Microbiota

This molecular technique is used to characterize the composition of the infant gut microbiome and assess the impact of this compound.

Microbiome_Analysis_Workflow Fecal_Sample Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (e.g., V3-V4 region) DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Data_Analysis Bioinformatic Analysis: Taxonomic classification, Diversity analysis Sequencing->Data_Analysis

Workflow for 16S rRNA Gut Microbiome Analysis.
Stable Isotope Studies for this compound Digestion and Mineral Absorption

Stable isotopes, such as ¹³C-lactose, can be used to directly measure the digestion and absorption of this compound in vivo.[10] Similarly, stable isotopes of minerals like calcium (⁴⁴Ca) and magnesium (²⁶Mg) can be used to quantify their absorption from this compound-containing and this compound-free formulas.[11]

Protocol Outline:

  • A baseline biological sample (e.g., breath, urine, or blood) is collected.

  • A known amount of the stable isotope-labeled substrate (this compound or mineral) is administered orally.

  • Serial biological samples are collected over a defined period.

  • The isotopic enrichment in the samples is measured using mass spectrometry.

  • The data is used to calculate the rate and extent of absorption.

Conclusion

This compound is an indispensable nutrient in the neonatal period, with multifaceted roles in energy provision, neurological development, and shaping the gut microbiome. A thorough understanding of its metabolism and physiological effects is paramount for optimizing infant nutrition and for the development of novel therapeutic strategies for neonatal care. The experimental protocols outlined in this guide provide a robust framework for continued research in this vital area.

Contact: [Insert Contact Information]

###

References

physicochemical properties of alpha-lactose and beta-lactose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Alpha-Lactose and Beta-Lactose

Introduction

Lactose, a disaccharide composed of gathis compound and glucose units linked by a β-1,4 glycosidic bond, is a cornerstone excipient in the pharmaceutical industry and a key component in many food systems.[1][2] It exists in two primary anomeric forms: alpha (α)-lactose and beta (β)-lactose. These anomers are diastereomers that differ in the orientation of the hydroxyl group at the C1 carbon of the glucose moiety.[1][2] This seemingly minor structural variance leads to significant differences in their physicochemical properties, which in turn dictate their functionality, stability, and optimal applications in drug development and food science.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of α-lactose and β-lactose, detailed experimental protocols for their characterization, and visual representations of key processes.

Core Physicochemical Properties

The distinct spatial arrangement of α- and β-lactose gives rise to measurable differences in their physical and chemical characteristics. Understanding these properties is critical for selecting the appropriate anomer for a specific application, such as direct compression tableting, dry powder inhalation, or wet granulation.[1]

Molecular Structure and Formula

Both anomers share the same chemical formula, C₁₂H₂₂O₁₁, and molecular weight.[3] The most common form of alpha-lactose is the monohydrate (α-lactose monohydrate), which incorporates one molecule of water into its crystal lattice.[1] Beta-lactose is typically found in its anhydrous form.[1][2]

PropertyAlpha-LactoseBeta-Lactose
Common Form Monohydrate (C₁₂H₂₂O₁₁·H₂O)Anhydrous (C₁₂H₂₂O₁₁)
Molecular Weight 360.31 g/mol (monohydrate)342.30 g/mol
Systematic Name 4-O-β-D-galactopyranosyl-α-D-glucopyranose4-O-β-D-galactopyranosyl-β-D-glucopyranose
Melting Point

The melting point is a critical parameter for processes involving thermal stress, such as melt granulation or spray drying. The two anomers exhibit distinct melting behaviors. Differential Scanning Calorimetry (DSC) is a common technique for determining these values. For α-lactose monohydrate, an initial endothermic peak is observed around 145°C, corresponding to the loss of its water of crystallization, followed by melting and decomposition at higher temperatures.

AnomerMelting Point (°C)Method
α-Lactose (anhydrous) 201-202[3], 207.7[4], 222.8[5]Various
β-Lactose (anhydrous) 224[6], 228.8[4]DSC

Note: Reported melting points can vary depending on the analytical method, heating rate, and purity of the sample.[4][7]

Solubility

Solubility differences are among the most significant functional distinctions between the two anomers. β-lactose is considerably more soluble in water initially than α-lactose.[1][8] However, due to mutarotation in solution, they both reach the same final equilibrium solubility.[1][8] The rate of dissolution is also influenced by particle size, with finer particles dissolving faster.[1]

Temperature (°C)Initial Solubility of α-Lactose ( g/100g water)Initial Solubility of β-Lactose ( g/100g water)Final Equilibrium Solubility ( g/100g water)
15 ~7-18.2[9]
20 -~50[9]-
25 -45.0[4]-
35 -48.3[4]-
Specific Rotation

Specific rotation, a measure of a compound's ability to rotate plane-polarized light, is a fundamental property used to distinguish and quantify the anomers in solution. When either anomer is dissolved in water, the specific rotation changes over time until it reaches a stable equilibrium value, a phenomenon known as mutarotation.

Anomer/StateSpecific Rotation [α]D²⁰
α-Lactose (initial) +89.4° to +92.6°
β-Lactose (initial) +34.9° to +35.0°[5][9]
Equilibrium in water +52.3° to +55.4°[5][10]
Density and Crystal Structure

The crystal forms of the anomers differ, leading to variations in density and powder flow characteristics. α-lactose monohydrate typically crystallizes in a "tomahawk" shape.[11][12] Pure β-lactose crystals often have a characteristic kite-like form.[1]

Propertyα-Lactose MonohydrateAnhydrous β-Lactose
True Density (20°C) 1.540 g/cm³[1]1.590 g/cm³[1]
Crystal System Monoclinic[13]Monoclinic
Crystal Habit Tomahawk[11][12]Kite-like[1]
Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability parameter. α-lactose monohydrate is notably stable and non-hygroscopic due to the water molecule being an integral part of its crystal structure.[1][14] In contrast, anhydrous β-lactose and especially amorphous this compound are more hygroscopic.[1][2] Under conditions of high humidity, unstable anhydrous forms can convert to the more stable α-lactose monohydrate.[2]

Mutarotation in Solution

When either α- or β-lactose is dissolved in an aqueous solution, the anomers can interconvert through an open-chain aldehyde intermediate.[2] This process, called mutarotation, continues until a dynamic equilibrium is established.[1][2] At room temperature, the equilibrium mixture consists of approximately 37-40% α-lactose and 60-63% β-lactose.[1][2][11] The rate of mutarotation is influenced by temperature, pH, and concentration.[1]

Figure 1: Mutarotation of this compound in aqueous solution.

Experimental Protocols

Accurate characterization of this compound anomers requires specific analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting and dehydration.

Methodology:

  • Sample Preparation: Accurately weigh 2-4 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks. For α-lactose monohydrate, the first peak around 140-150°C corresponds to the loss of water, and a second peak above 200°C indicates melting and decomposition.[14] The peak maximum is recorded as the melting temperature.

DSC_Workflow start Start prep Weigh 2-4 mg this compound into DSC Pan start->prep seal Crimp and Seal Pan prep->seal load Load Sample and Reference Pans into DSC Cell seal->load run Heat at 10°C/min under Nitrogen Purge load->run analyze Analyze Thermogram: Identify Dehydration and Melting Peaks run->analyze end End analyze->end

Figure 2: Workflow for DSC analysis of this compound.
Measurement of Specific Rotation by Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance. It is the classical method for studying mutarotation and quantifying anomeric content.

Methodology:

  • Sample Preparation: Prepare a solution of known concentration by accurately weighing the this compound sample and dissolving it in a precise volume of solvent (e.g., water) in a volumetric flask.[15] For milk samples, proteins and fats must first be removed via precipitation (e.g., using Carrez clarification) and filtration.[10][16]

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill a polarimeter cell of a known path length (e.g., 1 or 2 dm) with the sample solution.[15] Measure the optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).[10][15]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10]

Polarimetry_Workflow start Start prep Prepare this compound Solution of Known Concentration (c) start->prep clarify Clarify/Filter if Needed (e.g., milk samples) prep->clarify measure Measure Optical Rotation (α) in Polarimeter Cell (length l) clarify->measure calculate Calculate Specific Rotation: [α] = α / (l * c) measure->calculate end End calculate->end

Figure 3: Workflow for polarimetric analysis.
Quantification of Anomeric Content by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the precise anomeric ratio in solid this compound samples.[17] The anomeric protons of α- and β-lactose resonate at different chemical shifts, allowing for their distinct quantification.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the amorphous this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which slows down the rate of mutarotation.[17]

  • NMR Acquisition: Acquire the ¹H-NMR spectrum of the solution.

  • Data Analysis: Identify the well-resolved doublets corresponding to the anomeric protons of both α- and β-lactose (typically between 4-7 ppm).[17][18]

  • Quantification: Integrate the peak areas of the anomeric proton signals. The relative percentage of each anomer is calculated from the ratio of its peak area to the total area of both anomeric peaks.[19]

NMR_Workflow start Start dissolve Dissolve this compound Sample in Deuterated Solvent (e.g., DMSO-d6) start->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire integrate Integrate Peak Areas of α and β Anomeric Protons acquire->integrate calculate Calculate Anomer Ratio from Integrated Areas integrate->calculate end End calculate->end

Figure 4: Workflow for anomeric content analysis by ¹H-NMR.

Conclusion

Alpha-lactose and beta-lactose, while chemically similar, exhibit distinct physicochemical properties that have profound implications for their use in research and industry. Key differentiators include solubility, melting point, crystal structure, and hygroscopicity. α-lactose monohydrate is prized for its stability and low hygroscopicity, making it suitable for wet granulation and as a carrier in dry powder inhalers.[1] β-lactose offers superior solubility and compressibility, rendering it advantageous for direct compression tablet manufacturing.[2] The phenomenon of mutarotation is a critical consideration for any process involving this compound in solution. A thorough understanding and precise characterization of these anomers using techniques such as DSC, polarimetry, and NMR are essential for formulation development, ensuring product performance, stability, and quality.

References

lactose intolerance mechanisms at the molecular level

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Mechanisms of Lactose Intolerance for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound intolerance, a common digestive disorder, arises from the age-dependent decline in the activity of the intestinal enzyme lactase-phlorizin hydrolase (LPH). This guide delves into the core molecular mechanisms underpinning this condition, providing a comprehensive overview for researchers and professionals in drug development. We explore the genetic basis of lactase persistence and non-persistence, the biochemical action of lactase, and the downstream physiological effects of this compound maldigestion. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and to aid in the development of novel therapeutic strategies.

Genetic Regulation of Lactase (LCT) Gene Expression

The primary determinant of this compound tolerance or intolerance is the regulation of the LCT gene, which encodes for lactase-phlorizin hydrolase (LPH). In most mammals, LCT gene expression is downregulated after weaning. However, in certain human populations, specific genetic variations confer lactase persistence, allowing for the digestion of this compound into adulthood.

The Role of the MCM6 Gene

The key regulatory elements for LCT expression are not located within the LCT promoter itself, but rather in a downstream gene, MCM6 (Minichromosome Maintenance Complex Component 6). Specific single nucleotide polymorphisms (SNPs) within intron 13 of the MCM6 gene act as powerful enhancers, modulating LCT gene transcription.

Several key SNPs have been identified and are strongly associated with lactase persistence. The most well-characterized of these is C/T-13910, located 14 kb upstream of the LCT gene. The T-13910 allele is strongly associated with lactase persistence in European populations. Other significant SNPs have been identified in different populations, such as G/A-22018 in West African and some European populations, and G/C-14010 in some African and Middle Eastern populations.

These SNPs are believed to alter the binding affinity of transcription factors, leading to sustained LCT gene expression in adults. The enhancer region containing these SNPs physically interacts with the LCT promoter, likely through chromatin looping, to maintain high levels of transcription.

Diagram: Genetic Regulation of LCT Gene Expression

LCT_Regulation cluster_MCM6 MCM6 Gene cluster_LCT LCT Gene MCM6_Intron13 Intron 13 LCT_Promoter LCT Promoter MCM6_Intron13->LCT_Promoter Enhancer Activity (Chromatin Looping) LCT_Gene LCT Gene LCT_Promoter->LCT_Gene Initiates Transcription LPH Lactase-Phlorizin Hydrolase (LPH) LCT_Gene->LPH Translation Transcription_Factors Transcription Factors (e.g., Oct-1, GATA-6) Transcription_Factors->MCM6_Intron13 Binding

Caption: Genetic regulation of the LCT gene by the MCM6 intron 13 enhancer region.

Lactase-Phlorizin Hydrolase (LPH): Structure and Function

LPH is a brush border membrane enzyme of the small intestine. It is a glycoprotein with two active sites: the lactase site, responsible for hydrolyzing this compound, and the phlorizin hydrolase site, which has broader substrate specificity.

The mature LPH enzyme is a large transmembrane protein. Its catalytic domain, containing the lactase active site, is located on the extracellular side of the enterocyte membrane.

Biochemical Mechanism of this compound Hydrolysis

The enzymatic action of lactase involves the hydrolysis of the β-1,4 glycosidic bond in this compound, a disaccharide. This reaction yields the monosaccharides glucose and gathis compound, which are then readily absorbed by the small intestine.

This compound + H₂O --(Lactase)--> Glucose + Gathis compound

In individuals with lactase non-persistence, the low levels of LPH result in insufficient hydrolysis of this compound in the small intestine.

Diagram: this compound Hydrolysis by Lactase

Lactose_Hydrolysis This compound This compound (Disaccharide) LPH Lactase-Phlorizin Hydrolase (Lactase Active Site) This compound->LPH Substrate Binding Glucose Glucose (Monosaccharide) LPH->Glucose Hydrolysis Gathis compound Gathis compound (Monosaccharide) LPH->Gathis compound Water H₂O Water->LPH Absorption Intestinal Absorption Glucose->Absorption Gathis compound->Absorption

Caption: Enzymatic breakdown of this compound into glucose and gathis compound by lactase.

Pathophysiology of this compound Intolerance

When this compound is not adequately hydrolyzed in the small intestine, it passes into the large intestine, where it is fermented by the colonic microbiota. This fermentation process leads to the clinical symptoms of this compound intolerance.

The primary products of this compound fermentation by gut bacteria are short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate, and gases, including hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄). The osmotic load of undigested this compound in the colon also draws water into the intestinal lumen.

The combination of increased gas production and osmotic diarrhea results in the characteristic symptoms of this compound intolerance:

  • Abdominal pain and cramping

  • Bloating

  • Flatulence

  • Diarrhea

Diagram: Pathophysiological Cascade of this compound Intolerance

Lactose_Intolerance_Pathway Lactose_Ingestion This compound Ingestion Low_Lactase Low Lactase Activity in Small Intestine Lactose_Ingestion->Low_Lactase Undigested_this compound Undigested this compound in Large Intestine Low_Lactase->Undigested_this compound Bacterial_Fermentation Bacterial Fermentation Undigested_this compound->Bacterial_Fermentation Osmotic_Effect Increased Osmotic Load Undigested_this compound->Osmotic_Effect Gas_Production Gas Production (H₂, CO₂, CH₄) Bacterial_Fermentation->Gas_Production SCFA_Production SCFA Production Bacterial_Fermentation->SCFA_Production Symptoms Symptoms: Bloating, Flatulence, Diarrhea, Pain Gas_Production->Symptoms Water_Influx Water Influx into Lumen Osmotic_Effect->Water_Influx Water_Influx->Symptoms

Caption: The sequence of events leading from low lactase activity to clinical symptoms.

Quantitative Data

The following tables summarize key quantitative data related to lactase activity and genetic associations.

Table 1: Lactase Activity in Intestinal Biopsies

Phenotype Mean Lactase Activity (U/g protein) Reference Range (U/g protein)
Lactase Persistent35.215.0 - 50.0
Lactase Non-Persistent (Hypolactasia)2.8< 10.0

U/g protein: Units of lactase activity per gram of total protein.

Table 2: Association of MCM6 SNPs with Lactase Persistence

SNP Genotype Associated Phenotype Population Prevalence (Example)
C/T-13910T/T or C/TLactase Persistent~77% in Northern Europeans
C/CLactase Non-Persistent~23% in Northern Europeans
G/A-22018A/A or G/ALactase PersistentHigh in West African populations
G/GLactase Non-Persistent
G/C-14010C/C or G/CLactase PersistentHigh in some African & Middle Eastern populations
G/GLactase Non-Persistent

Experimental Protocols

Measurement of Lactase Activity in Intestinal Biopsies

This method provides a direct assessment of lactase enzyme activity and is considered a gold standard for diagnosis.

Principle: The disaccharidase activity is measured in homogenates of intestinal mucosal biopsies. The amount of glucose released from the hydrolysis of this compound is quantified.

Methodology:

  • Biopsy Collection: Obtain endoscopic biopsies from the distal duodenum or proximal jejunum.

  • Homogenization: Homogenize the biopsy tissue in a cold buffer (e.g., 0.1 M maleate buffer, pH 6.0).

  • Incubation: Incubate the homogenate with a this compound substrate solution (e.g., 56 mM this compound) at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., Tris-HCl buffer) and heating.

  • Glucose Quantification: Measure the released glucose using a glucose oxidase assay.

  • Protein Assay: Determine the total protein concentration of the homogenate (e.g., using the Bradford or Lowry method).

  • Calculation: Express lactase activity as units per gram of protein (U/g protein), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at 37°C.

Diagram: Experimental Workflow for Lactase Activity Assay

Lactase_Assay_Workflow Biopsy 1. Intestinal Biopsy Collection Homogenization 2. Tissue Homogenization Biopsy->Homogenization Incubation 3. Incubation with This compound Substrate (37°C) Homogenization->Incubation Protein_Assay 6. Total Protein Assay Homogenization->Protein_Assay Termination 4. Reaction Termination Incubation->Termination Glucose_Quant 5. Glucose Quantification (Glucose Oxidase Assay) Termination->Glucose_Quant Calculation 7. Calculate Activity (U/g protein) Glucose_Quant->Calculation Protein_Assay->Calculation

Caption: Workflow for determining lactase activity from intestinal biopsies.

Genetic Testing for Lactase Persistence SNPs

This non-invasive method assesses the genetic predisposition for lactase persistence.

Principle: DNA is extracted from a blood or saliva sample and analyzed for the presence of specific SNPs within the MCM6 gene that are known to be associated with lactase persistence.

Methodology:

  • Sample Collection: Collect a whole blood sample (in EDTA) or a buccal swab/saliva sample.

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the MCM6 gene containing the target SNP (e.g., C/T-13910) using polymerase chain reaction (PCR) with specific primers.

  • Genotyping: Determine the genotype at the SNP locus using one of several methods:

    • Restriction Fragment Length Polymorphism (RFLP): Digest the PCR product with a restriction enzyme that cuts at a site created or abolished by the SNP. Analyze the resulting fragments by gel electrophoresis.

    • Sanger Sequencing: Directly sequence the PCR product to identify the nucleotide at the target position.

    • Allele-Specific PCR or TaqMan SNP Genotyping Assay: Use fluorescently labeled probes that are specific to each allele for real-time PCR analysis.

  • Interpretation: Correlate the genotype with the expected lactase persistence or non-persistence phenotype.

Conclusion and Future Directions

The molecular mechanisms of this compound intolerance are well-defined, centering on the transcriptional regulation of the LCT gene by enhancer elements in the MCM6 gene. This genetic switch determines the adult phenotype of lactase persistence or non-persistence. For drug development professionals, understanding these pathways is crucial for designing novel therapies. Future research may focus on:

  • Epigenetic modifications: Investigating the role of DNA methylation and histone modifications in the regulation of LCT expression.

  • Modulation of LCT expression: Exploring small molecules that could potentially upregulate LCT gene expression in individuals with lactase non-persistence.

  • Microbiome-based therapies: Developing probiotics or prebiotics that can alter the colonic microbiome to improve this compound digestion and reduce symptoms.

A thorough understanding of the molecular underpinnings of this compound intolerance will continue to pave the way for more effective diagnostic and therapeutic interventions.

The Evolutionary Advantage of Lactase Persistence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactase persistence, the sustained activity of the enzyme lactase into adulthood, is a classic example of recent human evolution driven by a dynamic interplay between genetics and culture. This trait, which allows for the digestion of lactose in fresh milk beyond infancy, has arisen independently in several populations through convergent evolution. Strong positive selection for lactase persistence is tightly linked to the history of dairy farming, highlighting a powerful instance of gene-culture coevolution. This technical guide provides an in-depth exploration of the evolutionary advantages of lactase persistence, detailing the genetic underpinnings, key selective pressures, and physiological implications. It presents quantitative data in a structured format, outlines key experimental methodologies, and provides visualizations of the relevant biological pathways and logical frameworks to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

In most mammals, the production of lactase, the enzyme responsible for hydrolyzing the milk sugar this compound into glucose and gathis compound, significantly decreases after weaning.[1] However, a substantial proportion of the global human population, estimated at around 35%, continues to produce lactase throughout adulthood, a trait known as lactase persistence.[2] This physiological adaptation confers the ability to consume fresh milk and other dairy products without the adverse symptoms of this compound intolerance, which include abdominal pain, bloating, flatulence, and diarrhea.[2]

The emergence of lactase persistence is a relatively recent evolutionary event, with the oldest known alleles associated with this trait appearing within the last 10,000 years, coinciding with the domestication of dairy animals.[3] The strong selective advantage of this trait in pastoralist societies has led to its rapid increase in frequency in certain populations, particularly those of Northern European descent, as well as some African, Middle Eastern, and South Asian groups.[1][4] This guide delves into the multifaceted evolutionary advantages that have driven the selection for lactase persistence, from enhanced nutrition to improved calcium absorption and its role in arid environments.

Genetic Basis of Lactase Persistence

Lactase persistence is an autosomal dominant trait.[5] The genetic basis for this trait does not lie within the coding sequence of the lactase gene (LCT) itself, but rather in specific single nucleotide polymorphisms (SNPs) located in a regulatory enhancer element within an intron of the adjacent minichromosome maintenance complex component 6 (MCM6) gene.[6][7][8][9] These SNPs act as genetic switches that prevent the usual downregulation of LCT gene expression after infancy.[6][7]

Several different SNPs associated with lactase persistence have been identified in various populations, demonstrating convergent evolution. The most well-studied of these is the C/T-13910 variant (rs4988235), where the T allele is strongly associated with lactase persistence in Europeans.[10] Other significant variants include G/C-14010 in East Africa, G/C-13907 in Sudan and Ethiopia, and T/G-13915 in East and North Africa and the Middle East.

Table 1: Key Single Nucleotide Polymorphisms (SNPs) Associated with Lactase Persistence
SNP (rs number)Allele ChangePredominant PopulationsReference(s)
C/T-13910 (rs4988235)C → TEuropeans and populations of European ancestry[10]
G/C-14010 (rs145946881)G → CEast African populations
C/G-13907 (rs41525747)C → GSudanese and Ethiopian populations
T/G-13915 (rs41380347)T → GEast and North African, and Middle Eastern populations

Evolutionary Drivers and Selective Advantages

The rapid spread of lactase persistence alleles indicates a significant selective advantage. Several hypotheses have been proposed to explain the strong positive selection for this trait.

The Culture-Historical Hypothesis

This hypothesis posits that in societies practicing dairy farming, individuals with lactase persistence had a significant nutritional advantage.[1][11] Milk is a rich source of calories, protein, and fat.[1][12] The ability to digest fresh milk would have provided a reliable and readily available source of nutrients, especially during times of food scarcity or crop failure.[2] Milk is also a safer source of hydration than potentially contaminated water.

The Calcium Absorption Hypothesis

This hypothesis suggests that lactase persistence was selected for in high-latitude regions with low levels of sunlight.[1][2] Vitamin D, which is synthesized in the skin upon exposure to UVB radiation, is essential for the absorption of calcium.[3][13][14][15] In areas with limited sunlight, vitamin D deficiency can be a significant problem, leading to diseases like rickets and osteomalacia.[1] this compound has been shown to enhance calcium absorption, independent of vitamin D.[1][3][13] Therefore, in northern latitudes, the ability to digest this compound would have provided a dual benefit of a calcium source from milk and enhanced absorption of this crucial mineral, thereby reducing the risk of bone diseases.[1]

The Arid Climate Hypothesis

In hot, dry environments, milk can be a vital source of fluid.[1][2] For lactase non-persistent individuals, consuming milk can lead to diarrhea, which would be particularly dangerous in arid climates due to the risk of severe dehydration.[2] Therefore, in these regions, lactase persistence would have provided a significant survival advantage by allowing for the safe consumption of milk as a source of both nutrients and water.[1]

Quantitative Data

Table 2: Global Prevalence of Lactase Persistence Phenotype
Region/PopulationApproximate Prevalence of Lactase PersistenceReference(s)
Northern Europe (e.g., Scandinavia, British Isles)89-96%[1][2]
Southern Europe (e.g., Greece, Sardinia)14-54%[1]
Central Europe62-86%[2]
Sub-Saharan Africa (some pastoralist groups)High frequencies[1]
Middle EastHigh frequencies[1]
South Asia (North-West)~49% (Ror community)[1]
South Asia (South-East and North-East)0.8-1.5%[1]
Table 3: Nutritional Composition of Whole Cow's Milk (per 100g)
NutrientAmountUnitReference(s)
Energy63kcal[16]
Protein3.4g[16]
Fat3.6g[16]
Carbohydrates (this compound)4.6g[16]
Calcium120mg[16]
Phosphorus96mg[16]
Vitamin B120.4µg[16]
Riboflavin (B2)0.19mg[16]
Vitamin A (Retinol)36µg[16]
Table 4: Gut Microbiome Composition in Lactase Persistent vs. Non-Persistent Individuals
Bacterial TaxaAssociation in Lactase Non-Persistent (LNP) IndividualsAssociation in Lactase Persistent (LP) IndividualsReference(s)
BifidobacteriumSignificantly higher abundance, especially with this compound consumptionLower relative abundance[17][18]
LactobacillaceaeIncreased abundance with elevated this compound consumptionNo significant association[2][19]
LachnospiraceaeEnriched with elevated this compound consumptionNo significant association[2]
Fecal microbial β-galactosidase genesSignificantly higher abundanceLower abundance[2][19]

Experimental Protocols

Genotyping of Lactase Persistence-Associated SNPs

Objective: To determine the genotype at a specific SNP locus associated with lactase persistence.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a biological sample, typically whole blood, buccal swabs, or saliva.[20][21]

  • Polymerase Chain Reaction (PCR): The region of DNA containing the SNP of interest is amplified using specific primers.

  • Genotype Analysis: Several methods can be employed for SNP detection:

    • Sanger Sequencing: The amplified PCR product is sequenced to directly determine the nucleotide at the SNP position.[20]

    • Real-Time PCR with Allele-Specific Probes (e.g., TaqMan): Fluorescently labeled probes that are specific to each allele are used. The binding of a probe to its complementary sequence results in a fluorescent signal, allowing for the determination of the genotype.[21]

    • Melting Curve Analysis: This method utilizes hybridization probes that bind to the PCR product. The melting temperature at which the probe dissociates from the DNA template is dependent on the sequence, allowing for the differentiation of alleles.[22]

    • Single Nucleotide Primer Extension: This technique involves the extension of a primer that anneals immediately adjacent to the SNP. The incorporated dideoxynucleotide is fluorescently labeled, and its color reveals the identity of the nucleotide at the SNP site.[20]

Measurement of Lactase Enzyme Activity

Objective: To quantify the enzymatic activity of lactase in a biological sample.

Methodology:

  • Sample Collection: A small intestinal biopsy is obtained via endoscopy.[23]

  • Tissue Homogenization: The biopsy specimen is homogenized to release the cellular contents, including the lactase enzyme.

  • Colorimetric Assay:

    • A chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), is used.[24][25]

    • Lactase in the sample hydrolyzes ONPG into gathis compound and o-nitrophenol, the latter of which is a yellow-colored compound.

    • The reaction is stopped after a specific incubation time.

    • The absorbance of the solution is measured at 420 nm using a spectrophotometer.[25]

    • The intensity of the yellow color is directly proportional to the lactase activity in the sample.

Visualizations

Signaling and Regulatory Pathways

LCT_Gene_Regulation Figure 1: Regulation of the LCT Gene by the MCM6 Enhancer cluster_MCM6 MCM6 Gene cluster_LCT LCT Gene MCM6_Intron Intron 13 Enhancer Enhancer Element (-13910 region) LCT_Promoter LCT Promoter Enhancer->LCT_Promoter Enhances transcription LCT_Gene Lactase (LCT) Coding Sequence LCT_Promoter->LCT_Gene Lactase_mRNA Lactase mRNA LCT_Gene->Lactase_mRNA Transcription Oct1 Oct-1 Transcription Factor Oct1->Enhancer Binds to T allele with higher affinity RNA_Polymerase RNA Polymerase II RNA_Polymerase->LCT_Promoter Initiates transcription Lactase_Enzyme Lactase Enzyme Lactase_mRNA->Lactase_Enzyme Translation

Caption: Regulation of the LCT Gene by the MCM6 Enhancer.

Experimental Workflow

Genotyping_Workflow Figure 2: Experimental Workflow for Lactase Persistence Genotyping Sample Sample Collection (Blood, Saliva, or Buccal Swab) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of MCM6 Enhancer Region DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing RealTime_PCR Real-Time PCR (Allele-Specific Probes) PCR->RealTime_PCR Melting_Curve Melting Curve Analysis PCR->Melting_Curve Genotype Genotype Determination (e.g., CC, CT, TT at -13910) Sequencing->Genotype RealTime_PCR->Genotype Melting_Curve->Genotype

Caption: Workflow for Lactase Persistence Genotyping.

Logical Relationships

Evolutionary_Advantage_Logic Figure 3: Logical Framework of Evolutionary Advantages cluster_advantages Selective Advantages Dairying Adoption of Dairy Farming Nutrition Increased Caloric and Nutrient Intake Dairying->Nutrition Calcium Enhanced Calcium Absorption (especially in low UV environments) Dairying->Calcium Hydration Safe Source of Hydration (especially in arid climates) Dairying->Hydration LP_Mutation Lactase Persistence Mutation (e.g., -13910*T) LP_Mutation->Nutrition LP_Mutation->Calcium LP_Mutation->Hydration Increased_Fitness Increased Survival and Reproductive Success Nutrition->Increased_Fitness Calcium->Increased_Fitness Hydration->Increased_Fitness LP_Frequency Increased Frequency of Lactase Persistence Allele Increased_Fitness->LP_Frequency

Caption: Logical Framework of Evolutionary Advantages.

Conclusion

The evolution of lactase persistence in humans is a compelling example of how cultural practices can exert profound selective pressures on the human genome. The ability to digest this compound in adulthood provided significant nutritional and survival advantages, leading to the rapid rise in frequency of lactase persistence alleles in populations that adopted dairy farming. This guide has provided a comprehensive overview of the genetic basis, evolutionary drivers, and physiological consequences of this remarkable adaptation. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological and logical frameworks are intended to serve as a valuable resource for the scientific community. Further research into the complex interactions between lactase persistence, the gut microbiome, and long-term health outcomes will continue to illuminate the intricate relationship between human evolution, diet, and disease.

References

Methodological & Application

Application Notes and Protocols for Lactose Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose, a disaccharide composed of β-D-gathis compound and α/β-D-glucose, is the primary carbohydrate in mammalian milk.[1] Its quantification in various biological samples is crucial for dairy industry quality control, nutritional analysis, clinical diagnostics related to this compound intolerance, and in metabolic research. These application notes provide detailed protocols for two common and robust methods for this compound quantification: an Enzymatic Assay and a High-Performance Liquid Chromatography (HPLC) method.

Method Selection and Data Overview

A variety of methods exist for this compound quantification, each with its own advantages and limitations.[2] Enzymatic assays are simple, high-throughput, and sensitive, making them suitable for various biological samples.[1][3][4][5][6] HPLC methods offer high precision, accuracy, and the ability to separate this compound from other sugars, which is critical for complex matrices.[7][8][9] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide even higher sensitivity and specificity.[10][11][12][13]

The choice of method depends on the sample type, required sensitivity, and available equipment. Below is a summary of performance characteristics for commonly used methods.

Table 1: Comparison of this compound Quantification Methods

FeatureEnzymatic Assay (Colorimetric/Fluorometric)HPLC-RID/CADLC-MS/MS
Principle Enzymatic hydrolysis of this compound to glucose and gathis compound, followed by a coupled enzymatic reaction producing a detectable signal.[1][4]Chromatographic separation of this compound from other components followed by detection based on refractive index or charged aerosol detection.[7][8]Chromatographic separation coupled with mass spectrometry for highly specific and sensitive detection.[11][12]
Linear Range Colorimetric: 17-2000 µM; Fluorometric: 6-100 µM[1][5]50-7500 µg/mL0.2-100 µg/mL
Limit of Detection (LOD) Fluorometric: ~10 µM[3]0.04 mg/mL[8]<5 ng/L[11]
Limit of Quantification (LOQ) Not always specified, but higher than LOD.0.12 mg/mL[8]2.5 mg/100g
Sample Throughput High (96-well plate format)ModerateModerate to High
Advantages Simple, rapid, sensitive, suitable for high-throughput screening.[1][3]Accurate, precise, good for complex matrices.[2]Very high sensitivity and specificity, robust for complex matrices.[11][12]
Disadvantages Potential interference from endogenous glucose or gathis compound.[4][6]Requires more expensive equipment and skilled operators, can be time-consuming.[2]Highest equipment cost and complexity.

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound Quantification

This protocol is based on commercially available kits where this compound is hydrolyzed by lactase to glucose and gathis compound. The resulting glucose or gathis compound is then measured in a coupled enzymatic reaction that generates a colorimetric or fluorometric signal.[1][3][4][5]

Principle of the Enzymatic Assay

The enzymatic assay for this compound quantification is a two-step process. First, the enzyme lactase (β-galactosidase) hydrolyzes this compound into its constituent monosaccharides, glucose and gathis compound. In the second step, one of these monosaccharides is quantified through a subsequent enzymatic reaction that produces a detectable signal. For instance, glucose can be oxidized by glucose oxidase to produce D-gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The resulting fluorescence is directly proportional to the amount of this compound in the sample.[3]

Enzymatic_Assay_Principle cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Detection This compound This compound Glucose Glucose This compound->Glucose Lactase (β-galactosidase) Gathis compound Gathis compound This compound->Gathis compound Lactase (β-galactosidase) H2O2 Hydrogen Peroxide (H₂O₂) Glucose->H2O2 Glucose Oxidase Fluorometric_Signal Fluorometric Signal H2O2->Fluorometric_Signal HRP + Probe

Caption: Principle of the fluorometric enzymatic this compound assay.

Materials:

  • This compound Assay Kit (e.g., from Sigma-Aldrich, Abcam, Cell Biolabs)[3][4][6]

  • Black 96-well plates for fluorescence measurement

  • Microplate reader capable of fluorescence detection

  • Phosphate Buffered Saline (PBS)

  • Deionized water

  • Microcentrifuge

  • Pipettes and tips

Sample Preparation:

Proper sample preparation is critical for accurate results. The following table summarizes preparation for various biological samples.

Table 2: Sample Preparation for Enzymatic this compound Assay

Sample TypePreparation Protocol
Milk & Dairy Products Mix 600 µL of milk with 100 µL of 6 N HCl. Centrifuge at 14,000 x g for 5 minutes. Transfer 300 µL of the supernatant and neutralize with 50 µL of 6 N NaOH. The sample is now ready for the assay.[1][5]
Cell Culture Supernatant Centrifuge at 10,000 x g for 5 minutes to remove insoluble particles. The supernatant can be assayed directly or diluted with assay buffer.[3]
Tissue Homogenates Homogenize or sonicate the tissue sample in cold PBS or assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. The soluble fraction can be assayed directly.[3][4]
Cell Lysates Resuspend 1-2 x 10⁶ cells/mL in PBS or assay buffer. Homogenize or sonicate the cells. Centrifuge to pellet debris and use the supernatant for the assay.[3]
Serum Can often be assayed directly. It is recommended to test several dilutions to ensure the readings are within the standard curve range.[4]

Experimental Workflow:

a cluster_prep Preparation cluster_assay Assay cluster_detection Detection sp Prepare Samples (as per Table 2) plate Plate Samples, Standards, and Background Controls (50 µL/well) sp->plate ss Prepare this compound Standard Curve ss->plate rm Prepare Reaction Mix (Assay Buffer, Probe, HRP, GO) add_rm Add Reaction Mix to all wells rm->add_rm bc Prepare Background Control Mix (without Lactase) bc->add_rm add_lactase Add Lactase to Sample and Standard Wells plate->add_lactase add_lactase->add_rm incubate Incubate at RT (e.g., 45 minutes) add_rm->incubate read Read Fluorescence (e.g., Ex/Em = 535/587 nm) incubate->read calc Calculate this compound Concentration read->calc

Caption: Workflow for the enzymatic this compound quantification assay.

Procedure:

  • Prepare this compound Standards: Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer. A typical range might be 0 to 100 µM.[3]

  • Plate Samples and Standards: Add 50 µL of each standard and prepared sample in duplicate to a 96-well plate.

  • Background Control: For each sample, prepare a parallel well that will serve as a background control for endogenous glucose/gathis compound.

  • Add Lactase: Add 2 µL of lactase enzyme to the standard and sample wells (not the background control wells).[4][6] To the background control wells, add 2 µL of assay buffer.

  • Prepare and Add Reaction Mix: Prepare a master reaction mix containing assay buffer, fluorometric probe, HRP, and glucose oxidase according to the kit instructions. Add 50 µL of the reaction mix to all wells.

  • Incubation: Incubate the plate at room temperature for 45-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate wavelengths (e.g., excitation at 535 nm and emission at 587 nm).[4]

  • Calculation: Subtract the background control reading from the sample reading. Determine the this compound concentration in the samples from the standard curve.

Protocol 2: HPLC for this compound Quantification

This protocol describes a general HPLC method with refractive index detection (RID) or charged aerosol detection (CAD) for the quantification of this compound, particularly in milk and dairy products.[7][8]

Experimental Workflow:

hplc_workflow start Start prep_sample Sample Preparation (e.g., Dilution, Protein Precipitation) start->prep_sample prep_standards Prepare this compound Standards start->prep_standards hplc_analysis HPLC Analysis (Isocratic Elution) prep_sample->hplc_analysis prep_standards->hplc_analysis detection Detection (RID or CAD) hplc_analysis->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Caption: General workflow for this compound quantification by HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID) or Charged Aerosol Detector (CAD)

  • Amino (NH2) or Amide column[12]

  • This compound monohydrate standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 50 mg in 10 mL of diluent). From this, prepare a series of working standards (e.g., 50 to 7500 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation (Milk):

    • Dilute 0.5 mL of the milk sample into a 10 mL volumetric flask with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Sonicate the solution for about 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: Chromolith® NH2 column or similar

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 5-20 µL

    • Column Temperature: Room temperature or controlled (e.g., 30°C)

    • Detector: RID or CAD[7][8]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.[8]

Table 3: Example HPLC Gradient and Conditions

ParameterValueReference
Column XBridge BEH Amide XP, 2.5 µm, 3.0 x 150 mm
Mobile Phase 90:6:4 acetonitrile:water:methanol with 0.05% diethylamine
Flow Rate 1.0 mL/min[8]
Column Temperature 90 °C
Injection Volume 5 µL[8]
Detector ACQUITY QDa Mass Detector

Troubleshooting

Enzymatic Assays:

  • High Background: This may be due to high levels of endogenous glucose or gathis compound in the sample. Ensure to run a sample blank (without lactase) for each sample to subtract the background.[4][6]

  • Low Signal: Check the expiration dates and storage conditions of kit components, especially enzymes. Ensure the plate reader settings are correct for the fluorophore used.

HPLC Analysis:

  • Poor Peak Shape: This could be due to column degradation or improper mobile phase composition. Ensure the mobile phase is properly degassed.

  • Shifting Retention Times: Fluctuations in temperature or mobile phase composition can cause this. Use a column oven for temperature control and ensure consistent mobile phase preparation.

  • Low Recovery: Sample preparation, especially protein precipitation, can lead to loss of analyte. Optimize the precipitation and extraction steps. A study found that dilution with water followed by acetonitrile gave good recovery for milk samples.[7][9]

Conclusion

The choice between an enzymatic assay and HPLC for this compound quantification depends on the specific research needs. Enzymatic assays are ideal for rapid, high-throughput analysis of a large number of samples, while HPLC provides a more robust and specific quantification, especially for complex samples like milk and dairy products. For even higher sensitivity and specificity, LC-MS methods can be employed. The protocols and data presented here provide a comprehensive guide for researchers to accurately quantify this compound in various biological samples.

References

Application Notes and Protocols for the Formulation of Cell Culture Media Containing Lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of cell culture media is a critical factor in optimizing cell growth, viability, and the production of recombinant proteins. While glucose is the most common carbohydrate source, its rapid consumption often leads to the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and productivity.[1][2][3][4] The exploration of alternative carbon sources, such as lactose, presents a promising strategy to modulate cellular metabolism, potentially reducing lactate formation and sustaining cultures for longer durations.

This compound, a disaccharide composed of glucose and gathis compound, is metabolized more slowly by mammalian cells, which can lead to a more balanced metabolic state.[5] However, the transition to a this compound-based medium requires a careful adaptation process and optimization of the media formulation to ensure robust cell performance. These application notes provide detailed protocols for adapting Chinese Hamster Ovary (CHO) cells to this compound-containing media, methodologies for evaluating cell performance, and insights into the underlying metabolic pathways.

Data Presentation: Performance of CHO Cells in Chemically Defined Media

Direct, quantitative comparisons of CHO cell performance in glucose versus this compound-based media are not extensively available in published literature. The following tables summarize representative data on CHO cell performance in various commercial and experimental chemically defined media, which are typically glucose-based. These tables can serve as a baseline for researchers to compare their results when adapting their processes to this compound-containing media using the protocols provided in this document.

Table 1: Representative Performance of mAb-Producing CHO Cell Lines in Different Commercial Fed-Batch Media

Basal MediumPeak Viable Cell Density (VCD) (x 10^6 cells/mL)Viability at Peak VCD (%)Final mAb Titer (g/L)Culture Duration (days)Reference
ActiCHO P>10>900.86314-18[6]
BalanCD>10>900.77814-18[6]
OptiCHO~7.5>90~0.514[6]
CD FortiCHO<1<80N/A9[6]
IS CHO-CD G17.4~12.5>950.778[7]
IS CHO-CD G17.7~12>950.758[7]

Table 2: Impact of Feed Media on a High-Producing CHO Clone (BC-P) in Fed-Batch Culture

Basal MediumFeed MediumPeak Viable Cell Density (VCD) (x 10^6 cells/mL)Final IgG Titer (g/L)Reference
ActiCHO-PActifeed A/B~18~6.5[8][9]
FortiCHOActifeed A/B~16~7.0[8][9]
CD-CHOActifeed A/B~12~4.0[8][9]
ActiCHO-PEFA/B~14~5.5[8][9]

Experimental Protocols

Protocol for Adaptation of CHO Cells to this compound-Containing Medium

This protocol describes a sequential adaptation process to gradually wean CHO cells from a glucose-containing medium to a medium where this compound is the primary carbohydrate source. This method is crucial as abrupt changes can lead to a significant drop in cell viability and growth.[10][11][12]

Materials:

  • Adherent or suspension CHO cell line cultured in a standard glucose-containing, serum-free, chemically defined medium (CDM).

  • Basal CDM without glucose and this compound (custom formulation).

  • Sterile, cell culture grade stock solutions of D-glucose (e.g., 200 g/L).

  • Sterile, cell culture grade stock solution of D-lactose (e.g., 200 g/L).

  • Appropriate culture vessels (e.g., T-flasks, shaker flasks, or bioreactors).

  • Cell counting apparatus (e.g., automated cell counter or hemocytometer with trypan blue).

  • Standard cell culture equipment (biosafety cabinet, incubator, centrifuge).

Procedure:

  • Initial Culture: Start with a healthy, actively growing culture of CHO cells in your standard glucose-containing CDM with a viability of >95%.

  • Adaptation - Step 1 (75% Glucose: 25% this compound):

    • Prepare the adaptation medium by supplementing the basal CDM (without sugar) with glucose and this compound to achieve a final concentration that is 75% of the original glucose concentration and 25% of the target this compound concentration, respectively. For example, if the standard medium contains 6 g/L glucose, the Step 1 medium would contain 4.5 g/L glucose and 1.5 g/L this compound.

    • Subculture the cells into this adaptation medium at a seeding density of 0.3-0.5 x 10^6 viable cells/mL.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

    • Monitor cell growth and viability every 1-2 days.

    • Once the culture reaches a viable cell density of >2.0 x 10^6 cells/mL with >90% viability for at least two consecutive passages, proceed to the next step. This may take 2-4 passages.

  • Adaptation - Step 2 (50% Glucose: 50% this compound):

    • Prepare the next adaptation medium with a 50:50 ratio of glucose to this compound (e.g., 3 g/L glucose and 3 g/L this compound).

    • Subculture the adapted cells from Step 1 into this new medium.

    • Monitor the culture as described above. Expect a potential transient decrease in growth rate.

    • Proceed to the next step after the cells have demonstrated stable growth and high viability for at least two passages.

  • Adaptation - Step 3 (25% Glucose: 75% this compound):

    • Prepare the medium with a 25:75 ratio of glucose to this compound (e.g., 1.5 g/L glucose and 4.5 g/L this compound).

    • Subculture the adapted cells from Step 2 and monitor their performance.

  • Adaptation - Step 4 (100% this compound):

    • Prepare the final medium containing only this compound at the target concentration (e.g., 6 g/L this compound).

    • Subculture the adapted cells from Step 3.

    • At this stage, it is critical to closely monitor the culture for any signs of stress.

  • Cryopreservation: Once the cells are fully adapted and show stable growth in the 100% this compound medium for several passages, establish a cell bank of the adapted cell line.

Troubleshooting:

  • Low Viability/Growth: If a sharp drop in viability or a prolonged lag phase is observed at any step, return to the previous adaptation step for one or two more passages to allow for further recovery and adaptation. Consider adding growth factors like insulin or IGF-1 to aid in the transition.[10]

  • Nutrient Depletion: As this compound metabolism may be less efficient, monitor other key nutrients such as amino acids and supplement if necessary.

  • pH Fluctuation: Monitor the pH of the culture closely, as the metabolic shift may alter the rate of acid or base production.

Protocol for Evaluating Cell Performance in this compound-Containing Medium

This protocol outlines a fed-batch culture experiment to compare the performance of this compound-adapted CHO cells with the parental cell line in a standard glucose-containing medium.

Materials:

  • This compound-adapted CHO cell line.

  • Parental (non-adapted) CHO cell line.

  • Optimized this compound-containing CDM and corresponding feed medium.

  • Standard glucose-containing CDM and corresponding feed medium.

  • Shake flasks or benchtop bioreactors.

  • Analyzers for metabolites (e.g., glucose, lactate, ammonia, amino acids) and product titer (e.g., HPLC, ELISA).

Procedure:

  • Inoculum Preparation: Expand both the this compound-adapted and parental CHO cell lines in their respective maintenance media to obtain sufficient cell numbers for inoculation. Ensure high viability (>95%).

  • Bioreactor Setup: Set up parallel cultures in shake flasks or bioreactors. For each cell line, have a set of replicate cultures (n≥3).

    • Test Group: Inoculate the this compound-adapted cells into the this compound-containing basal medium at a seeding density of 0.5 x 10^6 viable cells/mL.

    • Control Group: Inoculate the parental cells into the glucose-containing basal medium at the same seeding density.

  • Fed-Batch Culture:

    • Maintain the cultures under controlled conditions (e.g., 37°C, pH 7.0, DO 40-60%).

    • Begin feeding on day 3 or as pre-determined for your process. Use the this compound-based feed for the test group and the glucose-based feed for the control group. The feeding strategy should be based on nutrient consumption rates or a pre-defined schedule.[13][14][15]

  • Sampling and Analysis:

    • Collect samples daily or every other day.

    • Measure viable cell density and viability.

    • Analyze the supernatant for concentrations of glucose, this compound, lactate, ammonia, and key amino acids.

    • Determine the recombinant protein titer.

  • Data Analysis:

    • Plot the time-course data for VCD, viability, metabolite concentrations, and product titer for both groups.

    • Calculate key performance indicators such as the specific growth rate (µ), specific productivity (qp), and yield coefficients (e.g., Ylac/cell, Yp/cell).

    • Compare the performance of the this compound-adapted cells to the control group.

Visualization of Metabolic Pathways and Experimental Workflows

This compound Metabolism in CHO Cells

This compound is not directly metabolized by mammalian cells. It must first be hydrolyzed into glucose and gathis compound. This can occur extracellularly if a lactase enzyme is added to the medium, or potentially intracellularly if the cells are engineered to express lactase. The resulting monosaccharides then enter the central carbon metabolism. Glucose is primarily metabolized through glycolysis, while gathis compound enters glycolysis after being converted to glucose-6-phosphate via the Leloir pathway.

Lactose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycolysis Glycolysis cluster_leloir Leloir Pathway cluster_tca TCA Cycle cluster_extracellular2 This compound This compound Glucose Glucose This compound->Glucose Lactase (hydrolysis) Gathis compound Gathis compound This compound->Gathis compound Lactase (hydrolysis) G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Multiple Steps Lactate_in Lactate Pyruvate->Lactate_in AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate_out Extracellular Lactate Lactate_in->Lactate_out Lactate Shuttle Gal1P Gathis compound-1-Phosphate Gathis compound->Gal1P UDPGal UDP-Gathis compound Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc UDPGlc->G6P TCA TCA Cycle AcetylCoA->TCA

Caption: Overview of this compound metabolism and its entry into central carbon pathways in CHO cells.

Experimental Workflow for CHO Cell Adaptation to this compound Medium

The following diagram illustrates the workflow for adapting CHO cells to a this compound-based medium and subsequently evaluating their performance.

Adaptation_Workflow Start Start: Healthy CHO Culture in Glucose Medium Step1 Adaptation Step 1: 75% Glucose / 25% this compound Start->Step1 Step2 Adaptation Step 2: 50% Glucose / 50% this compound Step1->Step2 ≥2 passages >90% viability Step3 Adaptation Step 3: 25% Glucose / 75% this compound Step2->Step3 ≥2 passages >90% viability Step4 Adaptation Step 4: 100% this compound Step3->Step4 ≥2 passages >90% viability Stabilize Stabilize Culture & Create Cell Bank Step4->Stabilize Stable growth Performance Performance Evaluation: Fed-Batch Culture Stabilize->Performance Analysis Data Analysis: Compare VCD, Titer, Metabolites Performance->Analysis

Caption: Workflow for adapting CHO cells to a this compound-based medium.

Conclusion

The use of this compound as an alternative carbon source in CHO cell culture media holds the potential to mitigate the negative effects of lactate accumulation and improve the overall efficiency of biopharmaceutical production processes. Successful implementation requires a systematic approach to cell line adaptation and media optimization. The protocols and data presented in these application notes provide a framework for researchers to explore the benefits of this compound-based media in their specific applications. Further studies, including metabolic flux analysis and optimization of feed strategies, will be crucial in fully realizing the potential of this approach.[16][17][18][19] The careful control of media components, including trace elements, will also be vital for ensuring optimal cell growth and consistent product quality.[4][20][21][22]

References

Application Notes and Protocols for Analyzing Lactose Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolism of lactose in bacteria, particularly in Escherichia coli, is a classic model system for studying gene regulation. The genes responsible for this compound utilization are organized into the lac operon, which is induced in the presence of this compound and the absence of a preferred carbon source, such as glucose. This document provides detailed protocols for key experiments used to analyze this compound metabolism, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

I. Analysis of lac Operon Induction: The β-Galactosidase Assay

The β-galactosidase assay is a cornerstone technique for studying the regulation of the lac operon. The lacZ gene, one of the structural genes of the operon, encodes the enzyme β-galactosidase. This enzyme cleaves this compound into glucose and gathis compound. The assay utilizes a colorless substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which, when cleaved by β-galactosidase, produces o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. The intensity of the yellow color is directly proportional to the enzyme activity, which in turn reflects the level of lacZ gene expression.

Experimental Protocol: β-Galactosidase (ONPG) Assay

This protocol describes the measurement of β-galactosidase activity in E. coli.

Materials:

  • Bacterial culture grown under desired conditions (e.g., with or without inducers like this compound or IPTG).

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer without β-mercaptoethanol).

  • 1 M Sodium Carbonate (Na2CO3) solution.

  • Lysis reagent (e.g., PopCulture® Reagent or chloroform/SDS).

  • Spectrophotometer or microplate reader capable of reading absorbance at 420 nm and 600 nm.

Procedure:

  • Culture Growth and Induction:

    • Inoculate a single colony of the bacterial strain into a suitable liquid medium (e.g., LB broth) with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6 (logarithmic phase).

    • Induce the culture by adding the desired concentration of inducer (e.g., this compound or IPTG) and continue to grow for a specified period (e.g., 2-4 hours). A non-induced culture should be grown in parallel as a negative control.

  • Cell Lysis:

    • Measure the final OD600 of the cultures.

    • Take a 1 mL aliquot of each culture and place it on ice.

    • Permeabilize the cells to allow ONPG to enter. A common method is to add 100 µL of PopCulture® Reagent and 10 µL of lysozyme solution (10 mg/mL), followed by a brief vortex. Alternatively, a traditional method involves adding 100 µL of chloroform and 50 µL of 0.1% SDS, followed by vigorous vortexing for 10 seconds.[1][2]

  • Enzymatic Reaction:

    • Pre-warm the lysed cell suspensions to 28°C.

    • Start the reaction by adding 200 µL of the ONPG solution to each tube.

    • Incubate the reaction at 28°C.

    • Monitor the development of a yellow color.

  • Stopping the Reaction and Measurement:

    • Once a sufficient yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3. The addition of the high pH solution also enhances the yellow color.

    • Record the reaction time.

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of β-Galactosidase Activity (Miller Units):

    • Miller Units are calculated using the following formula: Miller Units = 1000 * [A420 / (t * V * OD600)] Where:

      • A420 is the absorbance at 420 nm.

      • t is the reaction time in minutes.

      • V is the volume of the culture used in the assay in mL.

      • OD600 is the optical density of the culture at 600 nm before lysis.

Data Presentation: β-Galactosidase Activity

The following table summarizes typical β-galactosidase activities in E. coli under different induction conditions.

StrainConditionInducer Concentrationβ-Galactosidase Activity (Miller Units)
Wild-typeNo Inducer (Basal Level)-~1
Wild-typeThis compound1 mM~1000-2000
Wild-typeIPTG0.001 mMLow induction
Wild-typeIPTG0.1 mMMaximum induction
lacI mutantNo Inducer-~1000-2000 (Constitutive expression)
lacOc mutantNo Inducer-~1000-2000 (Constitutive expression)

Note: These are approximate values and can vary depending on the specific strain, growth conditions, and assay protocol.[3][4][5]

Visualization: lac Operon Signaling Pathway

lac_operon This compound This compound Allothis compound Allothis compound This compound->Allothis compound β-gal Inactive_LacI Inactive Repressor Allothis compound->Inactive_LacI Binds to LacI LacI (Repressor) Operator Operator LacI->Operator Binds & Represses Glucose Glucose cAMP cAMP Glucose->cAMP Low glucose increases Active_CAP Active CAP cAMP->Active_CAP Binds to CAP CAP Promoter Promoter Active_CAP->Promoter Binds & Activates Transcription Transcription Promoter->Transcription lacZ lacZ lacY lacY lacA lacA Terminator Terminator RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds mRNA mRNA Transcription->mRNA Translation Translation Proteins β-galactosidase Permease Transacetylase Translation->Proteins mRNA->Translation BGal_Workflow start Start culture 1. Bacterial Culture Growth (with/without inducer) start->culture measure_od1 2. Measure OD600 culture->measure_od1 lyse 3. Cell Lysis (e.g., PopCulture or Chloroform/SDS) measure_od1->lyse reaction 4. Add ONPG & Incubate lyse->reaction stop_reaction 5. Stop Reaction (add Na2CO3) reaction->stop_reaction measure_a420 6. Measure A420 stop_reaction->measure_a420 calculate 7. Calculate Miller Units measure_a420->calculate end End calculate->end Diauxic_Growth node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 node8 node7->node8 node9 node8->node9 node10 node9->node10 xaxis yaxis log(OD600) phase1 Glucose Consumption (First Log Phase) lag Diauxic Lag phase2 This compound Consumption (Second Log Phase) RTqPCR_Workflow start Start rna_extraction 1. Total RNA Extraction start->rna_extraction dnase 2. DNase Treatment rna_extraction->dnase cdna_synthesis 3. Reverse Transcription (cDNA Synthesis) dnase->cdna_synthesis qpcr 4. Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis 5. Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Enzymatic Hydrolysis of Lactose in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial applications of enzymatic lactose hydrolysis. The primary focus is on the production of this compound-free dairy products and the synthesis of prebiotic galactooligosaccharides (GOS).

Introduction

This compound, a disaccharide present in milk and dairy by-products, poses a significant challenge for individuals with this compound intolerance, a condition caused by the deficiency of the enzyme lactase (β-galactosidase). The enzymatic hydrolysis of this compound into its constituent monosaccharides, glucose and gathis compound, is a cornerstone of the food and pharmaceutical industries.[1][2] This process not only addresses this compound intolerance but also improves the technological properties of dairy products and enables the synthesis of value-added ingredients like GOS.[2][3]

β-Galactosidase (EC 3.2.1.23) is the key enzyme in this process, catalyzing the hydrolysis of the β-glycosidic bond in this compound.[4] While its primary industrial application is the production of this compound-free milk, it also exhibits a crucial transgalactosylation activity, which is harnessed for the synthesis of GOS, recognized for their prebiotic properties.[5][6]

Key Industrial Applications

Production of this compound-Free Products

The global demand for this compound-free dairy products is substantial, driven by the high prevalence of this compound intolerance.[7] The enzymatic hydrolysis of this compound is the most common method for producing these products.[8]

Process Overview: The production of this compound-free milk typically involves the addition of commercially available β-galactosidase to milk.[7] This can be done through two primary methods:

  • Batch Hydrolysis: The enzyme is added directly to a batch of milk and incubated for a specific period to achieve the desired level of this compound hydrolysis.[9]

  • Aseptic Hydrolysis: Sterile lactase is aseptically added to UHT-treated milk post-pasteurization, with hydrolysis occurring within the package during storage.[9][10]

To manage the increased sweetness resulting from the formation of glucose and gathis compound, some processes incorporate a preliminary step of this compound removal through membrane filtration techniques like ultrafiltration (UF) or nanofiltration (NF).[9][11][12]

Advantages of this compound-Free Products:

  • Suitable for consumption by this compound-intolerant individuals.[2]

  • Increased sweetness without the addition of artificial sweeteners.[11][13]

  • Improved solubility, reducing crystallization in products like ice cream.[13]

  • Accelerated fermentation in the production of cheese and yogurt.[13]

Synthesis of Galactooligosaccharides (GOS)

GOS are non-digestible oligosaccharides that selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, classifying them as prebiotics.[5][14] They are synthesized from this compound through the transgalactosylation activity of β-galactosidase.[5][6] In this reaction, a gathis compound unit is transferred to an acceptor molecule, which can be this compound itself or another sugar.[15]

Production Process: GOS synthesis is typically achieved by incubating a concentrated this compound solution with a β-galactosidase that exhibits high transgalactosylation activity.[15] The yield and composition of the resulting GOS mixture are influenced by factors such as the enzyme source, initial this compound concentration, temperature, and pH.[6] Thermophilic enzymes are often preferred for GOS production at high temperatures to enhance this compound solubility and minimize microbial contamination.[6]

Enzyme Characteristics and Data

The selection of an appropriate β-galactosidase is critical for industrial applications. Enzymes from various microbial sources, including yeasts (Kluyveromyces lactis), fungi (Aspergillus oryzae), and bacteria (Lactobacillus species), are commercially available, each with distinct optimal conditions and kinetic properties.[2][3]

Table 1: Optimal Conditions for β-Galactosidases from Various Microbial Sources
Microbial SourceOptimal pHOptimal Temperature (°C)
Lactobacillus plantarum HF5711296.5 - 7.5 (for this compound)50
Aspergillus oryzae7.555
Pediococcus acidilactici6.050
Lactiplantibacillus plantarum GV547.037

Data compiled from multiple sources.[3][4][16][17]

Table 2: Kinetic Parameters of β-Galactosidases
Microbial SourceSubstrateKm (mM)Vmax (µmol/min/mg)
Lactobacillus plantarum HF571129This compound23.2810.88
Lactobacillus plantarum HF571129ONPG6.644147.5
Aspergillus oryzaeONPG0.8000.0864 A/min**
Lactiplantibacillus plantarum GV54ONPG*27.37570.2592 U/min
Pediococcus acidilactici-0.40.122

*o-nitrophenyl-β-D-galactopyranoside, a chromogenic substrate used for enzyme activity assays. **Activity expressed as change in absorbance per minute. Data compiled from multiple sources.[4][16][17][18]

Experimental Protocols

Protocol 1: Determination of β-Galactosidase Activity using ONPG

This protocol describes a standard method for assaying β-galactosidase activity using the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-galactosidase enzyme solution

  • 100 mM Phosphate buffer (pH adjusted to the enzyme's optimum, e.g., 7.0)

  • ONPG solution (2 mg/mL in phosphate buffer)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare a diluted enzyme solution in 100 mM phosphate buffer.

  • Add 1 mL of the diluted enzyme solution to a test tube.

  • Pre-incubate the enzyme solution at the optimal temperature (e.g., 50°C) for 5 minutes.

  • Add 2 mL of the pre-warmed ONPG solution to the enzyme solution to start the reaction.

  • Incubate the reaction mixture at the optimal temperature for exactly 10 minutes.

  • Stop the reaction by adding 1 mL of 1 M Na₂CO₃ solution. The addition of sodium carbonate will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenol product.

  • Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer. Use a blank containing the buffer and sodium carbonate solution for zeroing the instrument.

  • One unit of β-galactosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of o-nitrophenol per minute under the specified assay conditions.

Protocol 2: Enzymatic Hydrolysis of this compound in Milk (Batch Process)

This protocol outlines the procedure for producing this compound-hydrolyzed milk in a laboratory-scale batch process.

Materials:

  • Whole or skim milk

  • Commercial β-galactosidase preparation (e.g., from Kluyveromyces lactis)

  • Incubator or water bath

  • Analytical method for this compound and glucose determination (e.g., HPLC, enzymatic assay kits)

Procedure:

  • Pasteurize the milk if it is not already pasteurized.

  • Cool the milk to the optimal temperature for the selected β-galactosidase (e.g., 37°C for K. lactis).

  • Add the β-galactosidase to the milk at the recommended dosage (e.g., 3-9 U/mL).[3]

  • Gently stir the milk to ensure uniform distribution of the enzyme.

  • Incubate the milk at the optimal temperature for a predetermined time (e.g., 2-12 hours). The incubation time will depend on the desired level of this compound hydrolysis.[3]

  • Periodically take samples to monitor the progress of this compound hydrolysis by measuring the concentrations of this compound, glucose, and gathis compound.

  • Once the desired level of hydrolysis is achieved, the milk can be rapidly cooled to below 4°C to slow down the enzymatic reaction.

  • The this compound-hydrolyzed milk is then ready for further processing or packaging.

Protocol 3: Synthesis of Galactooligosaccharides (GOS) from this compound

This protocol provides a general method for the laboratory-scale synthesis of GOS.

Materials:

  • This compound solution (e.g., 20-40% w/v)

  • β-galactosidase with high transgalactosylation activity

  • Buffer solution (e.g., McIlvaine buffer, pH 4.5)

  • Water bath with shaking capabilities

  • Method for stopping the reaction (e.g., boiling water bath)

  • Analytical method for oligosaccharide analysis (e.g., HPLC, HPAEC-PAD)

Procedure:

  • Prepare a concentrated this compound solution in the appropriate buffer.

  • Adjust the pH and temperature of the this compound solution to the optimal conditions for GOS synthesis by the selected enzyme.

  • Add the β-galactosidase to the this compound solution.

  • Incubate the reaction mixture with continuous agitation.

  • Take samples at regular intervals to monitor the formation of GOS and the consumption of this compound.

  • Stop the reaction in the collected samples by heat inactivation (e.g., boiling for 5-10 minutes).

  • Analyze the composition of the reaction mixture to determine the yield of GOS. Maximum GOS yields of around 38% have been reported at approximately 80% this compound conversion.[15]

Protocol 4: Immobilization of β-Galactosidase

Immobilizing the enzyme allows for its reuse and the development of continuous processes, which is highly advantageous for industrial applications.[2][19]

Materials:

  • β-galactosidase solution

  • Support material (e.g., chitosan beads, alginate beads, macroporous resins)[13][20]

  • Cross-linking agent (e.g., glutaraldehyde)

  • Buffer solution

Procedure (Example using Adsorption and Cross-linking):

  • Immerse the support material in a buffer solution at the optimal pH for immobilization (e.g., pH 4.0-6.5).[20]

  • Add the β-galactosidase solution to the support material and allow the enzyme to adsorb onto the support with gentle agitation for a specified time.

  • After the adsorption step, treat the enzyme-adsorbed support with a solution of glutaraldehyde to cross-link the enzyme and firmly attach it to the support.[20]

  • Thoroughly wash the immobilized enzyme preparation with buffer to remove any unreacted glutaraldehyde and unbound enzyme.

  • The immobilized β-galactosidase is now ready for use in a packed-bed reactor or for repeated batch reactions.

Analytical Methods for Monitoring this compound Hydrolysis

Accurate and reliable analytical methods are essential for quality control in the production of this compound-free products and GOS.[21]

Table 3: Common Analytical Methods for this compound and its Hydrolysis Products
MethodPrincipleApplicationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of sugars based on their interaction with a stationary phase, followed by detection (e.g., refractive index, pulsed amperometric detection).Precise quantification of this compound, glucose, gathis compound, and GOS.High accuracy and specificity.Can be expensive and require specialized equipment.
Enzymatic Assay Kits Specific enzymes are used to break down this compound into products that can be measured spectrophotometrically.Routine quality control of this compound content in dairy products.High specificity and ease of use.May have interferences from other sugars.
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared light by the sample to determine its composition.Rapid, non-destructive online monitoring in industrial settings.Fast and non-destructive.Requires calibration with a reference method.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) A highly sensitive chromatographic technique for carbohydrate analysis.Accurate determination of residual this compound in this compound-free products.Very high accuracy and specificity.Expensive and complex.

Information compiled from multiple sources.[21][22][23]

Visualizations

Lactose_Hydrolysis_Workflow cluster_pretreatment Optional Pre-treatment cluster_hydrolysis Enzymatic Hydrolysis cluster_posttreatment Post-treatment & Product RawMilk Raw Milk Filtration Membrane Filtration (UF/NF) RawMilk->Filtration Reduce this compound Pasteurization Pasteurization/ UHT Treatment RawMilk->Pasteurization Filtration->Pasteurization EnzymeAddition β-Galactosidase Addition Pasteurization->EnzymeAddition Incubation Incubation EnzymeAddition->Incubation Hydrolysis Occurs Cooling Cooling Incubation->Cooling Packaging Packaging Cooling->Packaging LactoseFreeProduct This compound-Free Product Packaging->LactoseFreeProduct

Caption: Workflow for the production of this compound-free milk.

GOS_Synthesis_Pathway cluster_products Reaction Products Lactose_substrate This compound (Gal-Glc) Enzyme β-Galactosidase Lactose_substrate->Enzyme Hydrolysis_products Hydrolysis: Glucose + Gathis compound Enzyme->Hydrolysis_products Acceptor: Water Transgalactosylation_products Transgalactosylation: Galactooligosaccharides (GOS) Enzyme->Transgalactosylation_products Acceptor: this compound/Sugar

Caption: Enzymatic pathways for this compound conversion.

Immobilized_Enzyme_Logic cluster_advantages Advantages FreeEnzyme Free β-Galactosidase Immobilization Immobilization Process (Adsorption, Covalent Bonding, etc.) FreeEnzyme->Immobilization Support Support Material (e.g., Chitosan, Alginate) Support->Immobilization ImmobilizedEnzyme Immobilized β-Galactosidase Immobilization->ImmobilizedEnzyme Reusability Enzyme Reusability ImmobilizedEnzyme->Reusability ContinuousProcess Continuous Operation ImmobilizedEnzyme->ContinuousProcess Stability Enhanced Stability ImmobilizedEnzyme->Stability

Caption: Logic of enzyme immobilization for industrial use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide composed of gathis compound and glucose, is a primary component of milk and a common excipient in pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control in the food and beverage industry, particularly for "this compound-free" products, and for ensuring the consistency and efficacy of pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the determination of this compound due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides detailed protocols for this compound analysis using HPLC with various detection methods, including Refractive Index (RI), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS).

Principles of this compound Analysis by HPLC

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For this compound analysis, common approaches involve:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase, typically with amino-propyl functional groups, and a non-polar mobile phase.[3][4] This is a widely used technique for analyzing underivatized sugars.[3]

  • Ion-Exchange Chromatography: Particularly High-Performance Anion-Exchange Chromatography (HPAEC), separates carbohydrates based on their charge at high pH.[5] This method offers high sensitivity, especially when coupled with Pulsed Amperometric Detection (PAD).[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.

Since this compound lacks a strong UV chromophore, detection is typically achieved using universal detectors like RI and ELSD, or with the high specificity and sensitivity of MS.[8]

Experimental Protocols

Method 1: HPLC with Refractive Index (RI) Detection

This method is robust and widely used for routine analysis of this compound in dairy products.[9][10]

3.1.1. Sample Preparation (Dairy Products)

  • Weigh 1-5 g of a homogenized liquid or solid sample into a 50 mL volumetric flask.

  • For solid samples, add a small amount of deionized water to dissolve.

  • Add 25 mL of a precipitating agent like Carrez Solution I and II or a 7% perchloric acid solution to precipitate proteins and fats.[11][12]

  • Vortex the mixture for 1-2 minutes and allow it to stand for 15 minutes.[11]

  • Bring the volume to 50 mL with deionized water and mix thoroughly.

  • Centrifuge the solution at 4000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

3.1.2. HPLC-RI Conditions

ParameterValue
Column Amino-propyl column (e.g., Hypersil GOLD Amino, 150 x 3 mm, 3 µm)[10]
Mobile Phase Acetonitrile:Water (75:25, v/v), isocratic[1][13]
Flow Rate 0.5 - 1.0 mL/min[1][10]
Column Temperature 40 °C[1][13]
Injection Volume 5 - 20 µL[10][13]
Detector Refractive Index (RI) Detector[9][10]
Run Time Approximately 15 minutes[13]

3.1.3. Calibration

Prepare a series of this compound standard solutions (e.g., 0.5 to 10 mg/mL) in deionized water.[10] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD offers better sensitivity than RI detection and is compatible with gradient elution, making it suitable for analyzing low levels of this compound.[11]

3.2.1. Sample Preparation (this compound-Free Products)

Sample preparation is similar to the RI method, but may require a different dilution factor to fall within the linear range of the detector.[11] The use of Carrez Reagent is effective for sample clean-up.[11]

3.2.2. HPLC-ELSD Conditions

ParameterValue
Column Amino-bonded polymeric matrix column (e.g., 250 x 4.6 mm)[14]
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic[14]
Flow Rate 0.9 mL/min[14]
Column Temperature 25 °C[14]
Injection Volume 10 µL[15]
Detector Evaporative Light Scattering Detector (ELSD)[11]
ELSD Settings Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min

3.2.3. Calibration

Prepare this compound standards over the desired concentration range (e.g., 5 to 500 mg/L).[11] A double logarithmic plot of peak area versus concentration is often used to achieve a linear calibration curve.[11]

Method 3: HPLC with Mass Spectrometry (MS) Detection

LC-MS provides the highest sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound in "this compound-free" products and complex matrices.[16][17]

3.3.1. Sample Preparation

  • Dilute the sample (e.g., 1:100) with the mobile phase (e.g., Acetonitrile:Water 70:30 v/v).[18]

  • Spike with a known concentration of a labeled internal standard (e.g., ¹³C-lactose) for accurate quantification.[17][18]

  • Vortex and centrifuge the sample.

  • Filter the supernatant through a 0.2 µm filter before injection.[18]

3.3.2. HPLC-MS Conditions

ParameterValue
Column HILIC or Amino column (e.g., XBridge BEH Amide XP, 2.5 µm, 3.0 x 150 mm)[17]
Mobile Phase Gradient elution with Acetonitrile and water with a modifier like ammonium formate
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 µL
Detector Mass Spectrometer (e.g., Single Quadrupole or Tandem Mass Spectrometer)[17]
Ionization Mode Electrospray Ionization (ESI), negative or positive mode[18]
Monitored Ions For this compound, monitor the [M-H]⁻ ion at m/z 341.1 or the [M+HCOO]⁻ adduct at m/z 387.0.[18][19]

3.3.3. Calibration

Prepare a calibration curve by plotting the peak area ratio of this compound to the internal standard against the this compound concentration over a range of 0.2 to 100 µg/mL.[17]

Data Presentation: Method Performance Comparison

The following table summarizes the quantitative performance characteristics of the different HPLC methods for this compound analysis.

ParameterHPLC-RIHPLC-ELSDHPLC-MS/MS
Linearity (r²) > 0.9975[10]> 0.99[11]> 0.995[17]
Limit of Detection (LOD) 0.04 mg/mL (40 µg/mL)[10]2.5 mg/L (2.5 µg/mL)[11]~0.006% (60 µg/mL)[20]
Limit of Quantification (LOQ) 0.12 mg/mL (120 µg/mL)[10]5 mg/L (5 µg/mL)[11]2.5 mg/100g of product[21]
Precision (%RSD) < 5%[10]< 3.5%[11]< 4.3%[17]
Recovery ~97%[10]90 - 110%[17]90 - 110%[17]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sampling 1. Sampling Precipitation 2. Protein/Fat Precipitation Sampling->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Filtration 4. Filtration Centrifugation->Filtration Injection 5. Injection Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (RI, ELSD, MS) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

HPLC_Components MobilePhase Mobile Phase Reservoir Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (RI/ELSD/MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical relationship of key HPLC system components.

Conclusion

HPLC is a reliable and versatile technique for the quantitative analysis of this compound in various matrices. The choice of the detector depends on the specific application, with RI being suitable for routine quality control, ELSD for applications requiring higher sensitivity, and MS for trace-level quantification in complex samples. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust HPLC methods for this compound analysis.

References

Application Notes and Protocols for Lacteose Permease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactose permease (LacY) of Escherichia coli is a paradigm for membrane transport proteins, specifically belonging to the Major Facilitator Superfamily (MFS). It functions as a symporter, coupling the transport of a galactoside (like this compound) with a proton (H+) down an electrochemical gradient.[1][2][3] The study of LacY's activity is crucial for understanding membrane transport mechanisms, protein structure-function relationships, and for applications in synthetic biology and drug development. This document provides detailed protocols for various assays used to measure the activity of this compound permease.

Colorimetric and Fluorometric Assays

These assays are indirect methods that typically measure the activity of a downstream enzyme, β-galactosidase (LacZ), whose substrate is transported into the cell by LacY. The rate of product formation is proportional to the permease activity when transport is the rate-limiting step. Commercial kits are also available for the direct measurement of this compound, which can be adapted to assess permease activity by measuring this compound depletion from the medium or uptake into cells or vesicles.[4][5][6]

ONPG-Based Whole-Cell Colorimetric Assay

This is the most common method, utilizing the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). ONPG is transported by LacY and then hydrolyzed by the intracellular β-galactosidase to produce gathis compound and o-nitrophenol, which is yellow and can be quantified by measuring absorbance at 420 nm.[7][8]

Experimental Protocol:

  • Cell Culture: Grow E. coli cells expressing the lac operon to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in a suitable medium. If using an inducible system, add the inducer (e.g., IPTG) and incubate for the desired period to ensure expression of LacY and LacZ.

  • Cell Preparation: Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) to remove residual media.

  • Permeabilization (Optional): To make the assay independent of β-galactosidase activity and solely dependent on permease, cells can be permeabilized with toluene or chloroform/SDS to allow free entry of ONPG. This step is used for measuring β-galactosidase activity directly and serves as a control. For measuring permease activity, this step is omitted.

  • Assay Initiation: Resuspend the washed cell pellet in assay buffer (e.g., 100 mM PBS) to a defined density (e.g., OD600 = 0.5). Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C).[9]

  • Reaction: To initiate the reaction, add ONPG solution to a final concentration of 2-5 mM.[7][8]

  • Incubation: Incubate the reaction mixture at the chosen temperature (e.g., 37°C). Take aliquots at various time points.[9]

  • Reaction Termination: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃). This stops the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.[7]

  • Measurement: Centrifuge the tubes to pellet the cells. Measure the absorbance of the supernatant at 420 nm using a spectrophotometer.

  • Calculation: Calculate the β-galactosidase activity using the Miller equation, which normalizes the activity to cell density and reaction time. The activity of LacY can be inferred from the rate of color development.

Workflow for ONPG-Based Assay

ONPG_Assay_Workflow Start Start: E. coli Culture (Expressing LacY & LacZ) Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Add_ONPG Add ONPG Substrate Resuspend->Add_ONPG Transport LacY transports ONPG into the cell Add_ONPG->Transport Incubate at 37°C Hydrolysis Intracellular LacZ hydrolyzes ONPG Transport->Hydrolysis Product o-nitrophenol (Yellow) + Gathis compound Hydrolysis->Product Stop Stop Reaction (e.g., Na2CO3) Product->Stop At time points Measure Measure Absorbance at 420 nm Stop->Measure End End: Calculate Activity Measure->End

Caption: Workflow of the whole-cell ONPG assay for this compound permease activity.

Commercial Fluorometric Assay

This assay measures this compound concentration directly. In the context of a permease assay, it would be used to measure the uptake of this compound into cells or reconstituted proteoliposomes. The principle involves the hydrolysis of this compound to glucose and gathis compound. Glucose is then oxidized to produce hydrogen peroxide (H₂O₂), which reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (Ex/Em = 535/590 nm).[6][10]

Experimental Protocol (for Proteoliposomes):

  • Proteoliposome Preparation: Prepare proteoliposomes with purified, reconstituted LacY as described in Section 3.1.

  • Standard Curve: Prepare a this compound standard curve according to the kit manufacturer's instructions (e.g., 0 to 10 nmol/well).[10]

  • Assay Initiation: Add a known concentration of this compound to the exterior of the proteoliposomes to initiate transport.

  • Incubation: Incubate for various time points to allow this compound uptake.

  • Separation: At each time point, separate the proteoliposomes from the external medium. This can be done by rapid filtration on a membrane filter (e.g., 0.22 µm) or by using a spin column.

  • Lysis: Lyse the collected proteoliposomes to release the internalized this compound.

  • Quantification: Use the commercial fluorometric kit to measure the amount of this compound in the lysate.

  • Reaction Mix: Add the kit's reaction mix (containing lactase, glucose oxidase, HRP, and the fluorescent probe) to the standards and samples.

  • Incubation: Incubate for 45-60 minutes at 37°C, protected from light.[6]

  • Measurement: Read the fluorescence using a microplate reader at Ex/Em = 530-570/590-600 nm.[6]

  • Calculation: Determine the concentration of internalized this compound from the standard curve and calculate the transport rate.

Data Summary Table: Colorimetric/Fluorometric Assays

ParameterAssay TypeSubstrateDetection MethodWavelength (nm)SensitivityReference
Activity Whole-CellONPGColorimetricAbsorbance @ 420-[7]
This compound Conc. Commercial KitThis compoundColorimetricAbsorbance @ 57017 µM - 2 mM[5][11]
This compound Conc. Commercial KitThis compoundFluorometricEx/Em = 535/5906 µM - 100 µM[5][6][11]

Radiochemical Assays

Radiochemical assays provide a direct and highly sensitive method to measure substrate binding and transport.

Radiolabeled this compound Uptake Assay

This protocol measures the accumulation of radiolabeled this compound (e.g., [¹⁴C]-lactose) inside cells or proteoliposomes.

Experimental Protocol (for Proteoliposomes):

  • Proteoliposome Preparation: Prepare proteoliposomes containing purified LacY.

  • Assay Start: Dilute the proteoliposomes into a buffer containing a known concentration of [¹⁴C]-lactose at 25°C.

  • Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take an aliquot of the suspension.

  • Uptake Termination: Terminate the uptake by diluting the aliquot into a large volume of ice-cold buffer and immediately filtering it through a 0.22 µm or 0.45 µm nitrocellulose filter.

  • Washing: Wash the filter rapidly with ice-cold buffer to remove externally bound radioactivity.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of this compound taken up (in nmol/mg protein) versus time to determine the initial rate of transport.

NEM-Alkylation Protection Assay for Substrate Binding

This assay measures substrate binding by assessing the ability of a ligand to protect a specific cysteine residue (e.g., Cys-148) from alkylation by [¹⁴C]-N-ethylmaleimide ([¹⁴C]-NEM). Binding of the substrate induces a conformational change that reduces the accessibility of the cysteine residue to NEM.[2][3]

Experimental Protocol:

  • Cell/Vesicle Preparation: Use right-side-out membrane vesicles prepared from E. coli expressing a single-cysteine LacY mutant (e.g., C148).

  • Pre-incubation: Incubate the membrane vesicles in a buffer (e.g., 100 mM potassium phosphate, pH 7.5) at 25°C in the presence and absence of various concentrations of a non-transportable substrate analog, such as β,D-galactopyranosyl 1-thio-β,D-galactopyranoside (TDG).

  • Labeling Reaction: Initiate the labeling reaction by adding [¹⁴C]-NEM to a final concentration of 0.5 mM.[2][3]

  • Incubation: Incubate for a defined period (e.g., 5 minutes at 25°C).[3]

  • Quenching: Stop the reaction by adding a quenching agent, such as β-mercaptoethanol.

  • Protein Separation: Separate the proteins using SDS-PAGE.

  • Quantification: Excise the band corresponding to LacY, and determine the amount of incorporated radioactivity by scintillation counting.

  • Data Analysis: Plot the percentage of [¹⁴C]-NEM labeling against the TDG concentration. The concentration of TDG that gives 50% protection corresponds to the dissociation constant (K_D).

Data Summary Table: Radiochemical Assays

ParameterAssay TypeLigandPrincipleKey FindingReference
K_D NEM ProtectionTDGProtection of Cys-148 from alkylationK_D ≈ 27 µM (at pH 5.5)[2]
K_M (external) This compound ExchangeThis compoundBiphasic kinetics in proteoliposomesApparent K_M ≈ 6 mM (facilitated influx)[12]

Principle of NEM-Alkylation Protection Assay

NEM_Alkylation_Assay cluster_0 No Ligand cluster_1 With Ligand (TDG) LacY_open LacY (Cys-148 Accessible) NEM_binds [14C]-NEM Binds to Cys-148 LacY_open->NEM_binds + [14C]-NEM Radioactivity_high High Radioactivity Detected NEM_binds->Radioactivity_high TDG_binds TDG Binds to LacY LacY_closed Conformational Change (Cys-148 Protected) TDG_binds->LacY_closed NEM_no_bind [14C]-NEM Cannot Bind LacY_closed->NEM_no_bind + [14C]-NEM Radioactivity_low Low Radioactivity Detected NEM_no_bind->Radioactivity_low

Caption: Ligand binding protects Cys-148 from NEM, reducing radioactive signal.

Assays in Reconstituted Systems

Studying LacY in proteoliposomes (artificial lipid vesicles) allows for the investigation of transport kinetics in a defined system, free from other cellular components.[1][12]

Experimental Protocol: this compound Exchange in Proteoliposomes

  • LacY Purification & Reconstitution: Purify LacY using affinity chromatography. Reconstitute the purified protein into pre-formed proteoliposomes made of E. coli phospholipids via detergent dialysis or dilution.

  • Loading: Load the proteoliposomes with a known concentration of non-radioactive this compound.

  • Exchange Reaction: Initiate the exchange by diluting the this compound-loaded proteoliposomes into a buffer containing [¹⁴C]-lactose at a different concentration. The assay is typically run at a low pH to prevent equilibration of the substrate pools.[12]

  • Termination and Measurement: Terminate the reaction and measure internalized radioactivity at various time points as described in the radiolabeled uptake assay (Section 2.1).

  • Kinetic Analysis: Analyze the data to determine kinetic parameters. The exchange process can reveal multiple kinetic pathways and affinity constants for substrate binding at the internal and external faces of the permease.[12]

Workflow for Proteoliposome-Based Assays

Proteoliposome_Workflow Purify Purify this compound Permease (LacY) Reconstitute Reconstitute LacY into Vesicles (Proteoliposomes) Purify->Reconstitute Prepare_Vesicles Prepare Lipid Vesicles (Liposomes) Prepare_Vesicles->Reconstitute Load Load with Substrate (Optional) Reconstitute->Load Assay Initiate Transport/Exchange Assay (e.g., add radiolabeled this compound) Load->Assay Separate Separate Proteoliposomes from External Medium Assay->Separate At time points Measure Measure Internalized Substrate Separate->Measure Analyze Analyze Transport Kinetics Measure->Analyze LacY_Mechanism Outside Periplasm (High [H+]) Inside Cytoplasm (Low [H+]) State1 1. Outward-facing, protonated State2 2. This compound binds from outside State1->State2 State3 3. Conformational change: Inward-facing State2->State3 State4 4. This compound is released into cytoplasm State3->State4 State5 5. Proton is released into cytoplasm State4->State5 State6 6. Conformational change: Returns to outward-facing State5->State6 State6->State1 Re-protonation from outside

References

Application Notes and Protocols: Constructing and Screening a lacZ Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lacZ reporter gene assay is a widely used and versatile tool in molecular biology for studying gene expression and regulation. The assay utilizes the E. coli β-galactosidase gene (lacZ) as a reporter. When a promoter or enhancer element of interest is cloned upstream of the lacZ gene, the expression of β-galactosidase can be used as a quantitative measure of the regulatory element's activity. The enzyme β-galactosidase cleaves the colorless substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) to produce a blue-colored product, providing a simple and robust colorimetric readout. This application note provides a detailed protocol for constructing a lacZ reporter plasmid, transfecting it into mammalian cells, and screening for changes in gene expression, making it a valuable tool for drug discovery and basic research.

Signaling Pathway Overview: CREB-Mediated Transcription

A common application of the lacZ reporter assay is to study signaling pathways that converge on the activation of transcription factors. One such example is the cAMP-response element-binding protein (CREB) pathway. Upon activation by various upstream signals (e.g., G-protein coupled receptors), adenylyl cyclase produces cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates CREB. Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter region of target genes, recruiting transcriptional co-activators and initiating gene expression. A lacZ reporter construct containing multiple CRE sites can therefore be used to quantify the activity of this pathway.

CREB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE lacZ lacZ Reporter Gene CRE->lacZ Drives Expression

Figure 1: CREB Signaling Pathway. A simplified diagram illustrating the activation of CREB and subsequent expression of a lacZ reporter gene.

Experimental Workflow

The overall workflow for a lacZ reporter gene assay involves several key steps: construction of the reporter plasmid, transfection of the plasmid into a suitable cell line, treatment with compounds of interest, cell lysis, and finally, the colorimetric assay to measure β-galactosidase activity.

Experimental_Workflow Plasmid 1. Construct lacZ Reporter Plasmid Transfection 2. Transfect Cells Plasmid->Transfection Treatment 3. Treat with Compounds Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Assay 5. β-galactosidase Assay Lysis->Assay Analysis 6. Data Analysis Assay->Analysis

Figure 2: Experimental Workflow. An overview of the major steps involved in the lacZ reporter gene assay.

Protocols

I. Construction of a CRE-lacZ Reporter Plasmid

This protocol outlines the basic steps for cloning a synthetic oligonucleotide containing multiple copies of the cAMP Response Element (CRE) into a reporter vector containing a minimal promoter upstream of the lacZ gene.

Materials:

  • pGL3-Basic vector (or similar reporter vector with a minimal promoter)

  • lacZ gene cassette

  • Synthetic oligonucleotides for CRE (sense and antisense strands)

  • Restriction enzymes (e.g., NheI, XhoI)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Methodology:

  • Design and Synthesize CRE Oligonucleotides: Design sense and antisense oligonucleotides containing tandem repeats of the CRE consensus sequence (TGACGTCA). Include appropriate restriction enzyme sites at the 5' and 3' ends for cloning (e.g., NheI and XhoI).

  • Anneal Oligonucleotides: Mix equimolar amounts of the sense and antisense oligonucleotides, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for annealing.

  • Prepare Reporter Vector: Digest the pGL3-Basic vector (or a similar vector where the luciferase gene has been replaced with lacZ) with NheI and XhoI to create compatible ends for the CRE insert. Purify the linearized vector using gel electrophoresis.

  • Ligation: Ligate the annealed CRE oligonucleotide into the prepared reporter vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Screening and Sequencing: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the correct insertion of the CRE element by restriction digest and Sanger sequencing.

II. Cell Culture, Transfection, and Compound Treatment

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • CRE-lacZ reporter plasmid

  • Control plasmid (e.g., a plasmid expressing a fluorescent protein for transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well cell culture plates

  • Forskolin (an activator of adenylyl cyclase)

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the CRE-lacZ reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds or controls (e.g., Forskolin as a positive control, DMSO as a vehicle control). Incubate for an additional 18-24 hours.

III. β-Galactosidase Assay (ONPG Method)

Materials:

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.25 M Tris-HCl, pH 8.0)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5, with 10 mM KCl and 1 mM MgSO4)

  • Stop Solution (1 M Sodium Carbonate)

  • 96-well microplate reader

Methodology:

  • Cell Lysis: Wash the cells once with PBS. Add 50 µL of Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.

  • Colorimetric Reaction: Add 50 µL of ONPG substrate solution to each well. Incubate at 37°C and monitor for the development of a yellow color.

  • Stop Reaction: Once sufficient color has developed (typically 30-60 minutes), stop the reaction by adding 50 µL of 1 M Sodium Carbonate to each well.

  • Measure Absorbance: Read the absorbance at 420 nm using a microplate reader.

Data Presentation and Analysis

The activity of the lacZ reporter is directly proportional to the absorbance measured at 420 nm. To account for variations in cell number and transfection efficiency, it is recommended to normalize the β-galactosidase activity to the expression of a co-transfected control reporter (e.g., luciferase or GFP) or to the total protein concentration in each well (e.g., using a Bradford or BCA assay).

Table 1: Example Data for a CRE-lacZ Reporter Assay

Treatment GroupConcentrationAbsorbance (420 nm) (Mean ± SD)Fold Induction (over Vehicle)
Vehicle (DMSO)0.1%0.15 ± 0.021.0
Forskolin10 µM1.25 ± 0.118.3
Compound X1 µM0.45 ± 0.053.0
Compound X10 µM0.89 ± 0.095.9
Compound Y1 µM0.16 ± 0.031.1
Compound Y10 µM0.18 ± 0.021.2

Data Interpretation: The results in Table 1 show that Forskolin, a known activator of the cAMP pathway, robustly induces the expression of the CRE-lacZ reporter. Compound X also demonstrates a dose-dependent activation of the reporter, suggesting it may act as an agonist of the cAMP pathway. In contrast, Compound Y shows no significant effect on reporter activity. This type of quantitative data is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Conclusion

The lacZ reporter gene assay remains a powerful and cost-effective method for studying gene regulation and screening for modulators of signaling pathways. Its straightforward colorimetric readout and robust performance make it an accessible tool for a wide range of research applications. By following the detailed protocols outlined in this application note, researchers can successfully construct and implement lacZ reporter assays to advance their scientific investigations.

Application Notes and Protocols for Studying Lactose Transport Across Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose transport across cellular membranes is a fundamental biological process, crucial in microorganisms for nutrient uptake and of significant interest in biotechnology and drug development. The primary protein responsible for this in many bacteria, such as Escherichia coli, is the this compound permease (LacY), a member of the Major Facilitator Superfamily. LacY functions as a symporter, coupling the downhill translocation of a proton with the uphill transport of this compound against a concentration gradient. A thorough understanding of the mechanisms and kinetics of this compound transport requires robust and reproducible experimental methods.

These application notes provide detailed protocols for several key methods used to study this compound transport, including assays with reconstituted proteoliposomes, whole-cell uptake experiments using radiolabeled substrates, and fluorescence-based techniques.

Method 1: this compound Transport Assay in Reconstituted Proteoliposomes

This method involves the purification of the this compound transport protein, its reconstitution into artificial lipid vesicles (proteoliposomes), and the subsequent measurement of this compound transport activity. This in vitro system allows for the precise control of experimental conditions, such as lipid composition, pH, and ion gradients.

Experimental Protocol

1. Purification of this compound Permease (LacY):

  • Overexpress His-tagged LacY in a suitable E. coli strain.

  • Harvest cells and prepare membrane vesicles.

  • Solubilize membrane proteins using a detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

  • Purify LacY using immobilized metal affinity chromatography (IMAC).

  • Exchange the detergent for one more suitable for reconstitution (e.g., octyl-β-D-glucopyranoside, OG).

2. Preparation of Liposomes:

  • Prepare a lipid mixture (e.g., a 3:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)) in chloroform.

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Hydrate the lipid film with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) to form multilamellar vesicles (MLVs).

  • Form unilamellar liposomes by sonication or extrusion through polycarbonate filters.

3. Reconstitution of LacY into Proteoliposomes:

  • Mix the purified LacY with the prepared liposomes in the presence of a detergent like OG.[1]

  • Remove the detergent slowly to allow for the insertion of the protein into the lipid bilayer. This can be achieved by dialysis, dilution, or with the use of Bio-Beads.

  • The resulting proteoliposomes should have the transporter oriented uniformly, typically inside-out relative to the cell membrane.[1]

4. This compound Transport Assay:

  • Equilibrate the proteoliposomes in a potassium-based buffer.

  • To impose a membrane potential (inside negative), dilute the potassium-loaded proteoliposomes into a sodium-based buffer containing [¹⁴C]-lactose. The addition of valinomycin, a potassium ionophore, will facilitate the efflux of K⁺ down its concentration gradient, generating the membrane potential.[2]

  • At specific time intervals, stop the transport reaction by adding a cold stop buffer (e.g., ice-cold 100 mM LiCl).

  • Immediately filter the reaction mixture through a 0.22 µm nitrocellulose filter to separate the proteoliposomes from the external medium.

  • Wash the filter rapidly with cold stop buffer to remove any non-transported radiolabeled this compound.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • To measure facilitated diffusion (energy-independent transport), the assay can be performed in the absence of an ion gradient or in the presence of a protonophore (e.g., nigericin) to dissipate the proton motive force.[2][3]

Data Presentation

Table 1: Kinetic Parameters of this compound Transport in Different Systems

SystemTransporterKm / Ks (mM)Vmax (nmol/mg protein/min)ConditionsReference
E. coli cellsLacY0.5 (active transport)-pH 7.3, ΔpH = 0[4]
E. coli cellsLacY>10 (facilitated diffusion)-pH 7.3, ΔpH = 0[4]
Kluyveromyces lactis JA6This compound Transport System1.49 ± 0.380.96 ± 0.12 mmol/(g dry weight)/hThis compound-grown cells[5][6]
ProteoliposomesLacY~6 (facilitated influx)-High external this compound[7]

Visualization

experimental_workflow cluster_purification Protein Purification cluster_reconstitution Proteoliposome Formation cluster_assay Transport Assay p1 Overexpression of His-tagged LacY p2 Membrane Vesicle Preparation p1->p2 p3 Solubilization (DDM) p2->p3 p4 IMAC Purification p3->p4 r2 Mix LacY, Liposomes & Detergent p4->r2 r1 Liposome Preparation r1->r2 r3 Detergent Removal r2->r3 r4 Proteoliposomes r3->r4 a1 Impose Membrane Potential (Valinomycin) r4->a1 a2 Add [¹⁴C]-Lactose a1->a2 a3 Time-course Incubation a2->a3 a4 Stop & Filter a3->a4 a5 Scintillation Counting a4->a5 lactose_symport cluster_membrane C1 C1 (inward-facing) C2 C2 (outward-facing) C1->C2 Conformational Change C2_H C2-H⁺ C2->C2_H H⁺ (out) C2_H_Lac C2-H⁺-Lac C2_H->C2_H_Lac This compound (out) C1_H_Lac C1-H⁺-Lac C2_H_Lac->C1_H_Lac Conformational Change C1_H C1-H⁺ C1_H_Lac->C1_H This compound (in) inside Cytoplasm / Intracellular C1_H->C1 H⁺ (in) outside Periplasm / Extracellular fluorescence_assay_logic cluster_step1 Step 1: this compound Hydrolysis cluster_step2 Step 2: Glucose Oxidation cluster_step3 Step 3: Fluorescence Detection This compound This compound Lactase Lactase This compound->Lactase Glucose Glucose Lactase->Glucose Gathis compound Gathis compound Lactase->Gathis compound Glucose2 Glucose GOx Glucose Oxidase H2O2 H₂O₂ GOx->H2O2 H2O2_2 H₂O₂ Glucose2->GOx HRP HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Probe Non-fluorescent Probe Probe->HRP H2O2_2->HRP

References

Application of Lactose in Pharmaceutical Tablet Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide derived from milk, is one of the most widely used excipients in the pharmaceutical industry, featuring in approximately 60-70% of oral solid dosage forms.[1] Its popularity stems from a combination of desirable properties including cost-effectiveness, availability, a bland taste, low hygroscopicity, and excellent physical and chemical stability.[2] this compound is compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients, making it a versatile choice for tablet and capsule formulations.[2][3] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical tablet formulation, aimed at researchers, scientists, and drug development professionals.

The Role of this compound in Tablet Formulations

This compound primarily serves as a filler or diluent , providing the necessary bulk to formulations with low-dose APIs to produce tablets of a practical size for handling and administration.[4][5] It can also function as a binder , contributing to the cohesive strength of the tablet.[4][6] The choice of this compound grade can significantly influence the manufacturing process and the final tablet's properties, such as hardness, disintegration time, and dissolution profile.[2][7]

Forms and Grades of this compound

This compound is available in various forms and grades, each with distinct physical properties tailored for specific manufacturing processes.[8] The two primary isomeric forms are α-lactose and β-lactose.[5]

  • Crystalline α-Lactose Monohydrate: This is the most common form used in pharmaceuticals.[2] It is available in a range of milled and sifted grades with varying particle size distributions, which affect flowability and bulk density.[2] Finer grades are often used in wet granulation, while coarser grades are suitable for applications where good flow is essential.[2]

  • Anhydrous this compound: Containing very little water, this form is ideal for moisture-sensitive APIs.[4] It is often produced by roller drying and typically has a higher content of β-lactose, which provides excellent compressibility.[9]

  • Spray-Dried this compound: This form consists of spherical agglomerates of fine this compound crystals in a matrix of amorphous this compound.[10][11] This structure imparts excellent flowability and compressibility, making it highly suitable for direct compression.[10][11]

  • Granulated this compound: Produced by wet or dry granulation of fine this compound particles, this grade offers improved flow properties compared to milled this compound.[9][12]

Data Presentation: Properties of Commercial this compound Grades

The selection of a suitable this compound grade is critical for successful tablet formulation. The following tables summarize the typical physical properties of various commercial this compound grades and their impact on tablet characteristics.

Table 1: Physical Properties of Various Pharmaceutical this compound Grades

This compound Grade TypeCommercial ExampleParticle Size (d50, µm)Bulk Density (g/cm³)Tapped Density (g/cm³)Carr's Index (%)Hausner Ratio
Milled α-Lactose Monohydrate GranuLac® 140~30-50~0.50-0.60~0.80-0.90>25 (Poor Flow)>1.34 (Poor Flow)
Sieved α-Lactose Monohydrate CapsuLac® 60~150-250~0.60-0.70~0.85-0.9515-25 (Fair to Passable Flow)1.18-1.34 (Fair to Passable Flow)
Agglomerated α-Lactose Monohydrate Tablettose® 80~200-300~0.65-0.75~0.80-0.9010-15 (Good Flow)1.11-1.18 (Good Flow)
Spray-Dried this compound FlowLac® 100~100-150~0.60-0.70~0.75-0.85<15 (Excellent Flow)<1.18 (Excellent Flow)
Anhydrous this compound (Direct Compression) DuraLac® H~100-200~0.70-0.80~0.85-0.95<15 (Excellent Flow)<1.18 (Excellent Flow)
Granulated Anhydrous this compound SuperTab® 24AN~150-250~0.75-0.85~0.90-1.00<15 (Excellent Flow)<1.18 (Excellent Flow)

Data compiled from multiple sources.[10][13][14][15] Actual values may vary between manufacturers and batches.

Table 2: Impact of this compound Grade on Tablet Properties (Direct Compression)

This compound Grade TypeTablet Tensile Strength (MPa) at 15 kN Compression ForceFriability (%) at ~2 MPa Tensile StrengthDisintegration Time (min) at ~2 MPa Tensile Strength
Milled α-Lactose Monohydrate Low (not suitable for DC)--
Sieved α-Lactose Monohydrate Low>1.0< 5
Agglomerated α-Lactose Monohydrate Moderate< 0.5< 10
Spray-Dried this compound Moderate to High< 0.35 - 15
Anhydrous this compound (Direct Compression) High< 0.2> 15
Granulated Anhydrous this compound Very High[16]< 0.2> 15

Data represents typical trends and can be influenced by formulation and processing parameters.[10][16][17]

Experimental Protocols

Tablet Formulation via Direct Compression

Direct compression is a streamlined and cost-effective tablet manufacturing process that involves blending the API and excipients followed by compression.[10][11] this compound grades with excellent flowability and compressibility, such as spray-dried and anhydrous this compound, are ideal for this method.[4][11]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Direct Compression Grade this compound (e.g., FlowLac® 100, DuraLac® H)

  • Disintegrant (e.g., Croscarmellose Sodium)

  • Lubricant (e.g., Magnesium Stearate)

Protocol:

  • Weighing: Accurately weigh all the required ingredients.

  • Blending:

    • Place the API and this compound in a suitable blender (e.g., V-blender, Turbula blender).

    • Blend for 10-15 minutes to ensure a homogenous mixture.

    • Add the disintegrant and blend for an additional 5 minutes.

    • Finally, add the lubricant and blend for a short duration (2-3 minutes) to avoid over-lubrication.

  • Compression:

    • Transfer the final blend to a tablet press.

    • Compress the blend into tablets of the desired weight, hardness, and thickness.

Direct_Compression_Workflow cluster_0 Direct Compression Process API API Weighing Weighing API->Weighing This compound Direct Compression This compound This compound->Weighing Disintegrant Disintegrant Disintegrant->Weighing Lubricant Lubricant Lubricant->Weighing Blending1 Blending (API + this compound) Weighing->Blending1 10-15 min Blending2 Blending (+ Disintegrant) Blending1->Blending2 5 min Blending3 Blending (+ Lubricant) Blending2->Blending3 2-3 min Compression Tablet Compression Blending3->Compression Final_Tablet Final Tablet Compression->Final_Tablet

Caption: Workflow for Direct Compression Tablet Formulation.

Tablet Formulation via Wet Granulation

Wet granulation is a process of particle size enlargement where fine powders are agglomerated using a liquid binder.[18] This process improves the flow and compression characteristics of the powder blend.[19] Milled grades of this compound are commonly used in wet granulation.[20]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Milled this compound (e.g., GranuLac® 200)

  • Binder (e.g., Polyvinylpyrrolidone (PVP) K-30)

  • Granulating Fluid (e.g., Purified Water, Ethanol)

  • Disintegrant (e.g., Sodium Starch Glycolate)

  • Lubricant (e.g., Magnesium Stearate)

Protocol:

  • Dry Mixing: Mix the API, this compound, and a portion of the disintegrant in a high-shear or low-shear granulator.[21]

  • Binder Preparation: Prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the granulating fluid.

  • Wet Massing: Gradually add the binder solution to the dry powder mix while mixing to form a damp mass of appropriate consistency.[18]

  • Wet Milling/Screening: Pass the wet mass through a screen of a suitable mesh size to produce wet granules.

  • Drying: Dry the wet granules in an oven or a fluid bed dryer until the desired moisture content is achieved.

  • Dry Milling/Screening: Mill the dried granules to break any agglomerates and achieve a uniform particle size distribution.

  • Final Blending: Add the remaining portion of the disintegrant and the lubricant to the dried granules and blend.

  • Compression: Compress the final granular blend into tablets.

Wet_Granulation_Workflow cluster_1 Wet Granulation Process Dry_Mixing Dry Mixing (API, this compound, Disintegrant) Wet_Massing Wet Massing Dry_Mixing->Wet_Massing Binder_Prep Binder Solution Preparation Binder_Prep->Wet_Massing Wet_Milling Wet Milling Wet_Massing->Wet_Milling Drying Drying Wet_Milling->Drying Dry_Milling Dry Milling Drying->Dry_Milling Final_Blending Final Blending (+ Lubricant, Disintegrant) Dry_Milling->Final_Blending Compression Tablet Compression Final_Blending->Compression Final_Tablet Final Tablet Compression->Final_Tablet

Caption: Workflow for Wet Granulation Tablet Formulation.

Tablet Quality Control Test Protocols

The following are summarized protocols for key tablet quality control tests based on United States Pharmacopeia (USP) general chapters.

This test measures the mechanical integrity of tablets by determining the force required to cause them to fracture.[5]

Apparatus: A tablet hardness tester equipped with two platens.

Protocol:

  • Place a tablet between the platens, ensuring consistent orientation (for round tablets, this is across the diameter).

  • Start the tester, which applies a compressive force at a constant rate of platen movement or a constant rate of loading.[22]

  • Record the force in Newtons (N) or kiloponds (kp) required to break the tablet (1 kp = 9.8 N).[5]

  • Repeat the test for a representative sample of tablets (typically 10 tablets).

This test assesses the ability of uncoated tablets to withstand abrasion and shock during handling, packaging, and transportation.[23]

Apparatus: A friability tester with a rotating drum.

Protocol:

  • For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of > 650 mg, take a sample of 10 whole tablets.[1]

  • Carefully de-dust the tablets and accurately weigh the sample (initial weight).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.[1]

  • Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (final weight).

  • Calculate the percentage weight loss (friability):

    • Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[24]

This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.[2] Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.[3]

Apparatus: A disintegration tester consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, a thermostatic arrangement to maintain the fluid at 37 ± 2°C, and a device to raise and lower the basket.[3]

Protocol:

  • Place one tablet in each of the six tubes of the basket.

  • Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.

  • Observe the tablets at the end of the time limit specified in the monograph.

  • For uncoated tablets, all tablets should disintegrate. If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[2]

This test measures the rate and extent of drug release from the tablet.

Apparatus: A dissolution apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).[4]

Protocol:

  • Place the stated volume of the dissolution medium in the vessel and equilibrate to 37 ± 0.5°C.[4]

  • Place one tablet in the apparatus.

  • Operate the apparatus at the specified speed.

  • At specified time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket or blade, and not less than 1 cm from the vessel wall.[4]

  • Analyze the samples for the amount of dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Tablet_QC_Relationship cluster_2 Tablet Quality Attributes and Tests Lactose_Properties This compound Properties (Grade, Particle Size, etc.) Tablet_Hardness Tablet Hardness (Breaking Force) Lactose_Properties->Tablet_Hardness Tablet_Friability Tablet Friability Lactose_Properties->Tablet_Friability Tablet_Disintegration Tablet Disintegration Lactose_Properties->Tablet_Disintegration Drug_Dissolution Drug Dissolution Lactose_Properties->Drug_Dissolution Process_Parameters Manufacturing Process (DC vs. WG, Compression Force) Process_Parameters->Tablet_Hardness Process_Parameters->Tablet_Friability Process_Parameters->Tablet_Disintegration Process_Parameters->Drug_Dissolution Tablet_Hardness->Tablet_Friability influences Tablet_Hardness->Tablet_Disintegration influences Tablet_Disintegration->Drug_Dissolution is a prerequisite for

Caption: Relationship between this compound Properties and Tablet Quality.

Considerations for this compound Intolerance

This compound is generally considered safe, however, its use in pharmaceuticals can be a concern for individuals with severe this compound intolerance.[23] The amount of this compound in a single tablet is typically very low and often does not cause symptoms in most this compound-intolerant individuals.[21][25] Nevertheless, for highly sensitive patients, this compound-free formulations may be necessary, and the presence of this compound must be declared in the product information.[23]

Conclusion

This compound is a highly versatile and functional excipient that plays a crucial role in the formulation of pharmaceutical tablets. Understanding the different grades of this compound and their specific properties is essential for selecting the appropriate material for a given manufacturing process and desired tablet characteristics. The protocols provided in this document offer a foundation for the development and quality control of this compound-based tablet formulations. By carefully considering the interplay between this compound properties, formulation, and processing parameters, researchers can develop robust and effective oral solid dosage forms.

References

Application Notes and Protocols for the Enzymatic Determination of Lactose in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of lactose in dairy products is crucial for quality control, nutritional labeling, and the development of this compound-free or low-lactose products for individuals with this compound intolerance.[1][2][3][4] Enzymatic methods offer high specificity and sensitivity for this compound determination, making them a preferred choice over other techniques like infrared spectroscopy, polarimetry, or gravimetry, especially for complex food matrices.[5][6][7] These methods typically involve the hydrolysis of this compound into its constituent monosaccharides, glucose and gathis compound, by the enzyme β-galactosidase.[1][2][5][8][9] The subsequent quantification of either glucose or gathis compound provides an indirect measure of the this compound content.[5]

This document provides detailed application notes and protocols for the most common enzymatic methods used to determine this compound content in various dairy products.

Principle of Enzymatic this compound Determination

The fundamental principle involves a two-step enzymatic reaction.

  • Hydrolysis of this compound: The enzyme β-galactosidase (lactase) specifically catalyzes the hydrolysis of the β-1-4 glycosidic bond in this compound, yielding one molecule of D-glucose and one molecule of D-gathis compound.[8][9]

    This compound + H₂O --(β-galactosidase)--> D-Glucose + D-Gathis compound

  • Quantification of Glucose or Gathis compound: The concentration of the released monosaccharides is then determined using a variety of coupled enzymatic reactions that result in a measurable signal, typically a change in absorbance or fluorescence.

    • Methods based on Glucose Quantification: These are the most common methods. The released D-glucose is quantified using either glucose oxidase or a hexokinase-coupled reaction.[1]

    • Methods based on Gathis compound Quantification: Alternatively, the D-gathis compound produced can be measured using gathis compound oxidase or gathis compound dehydrogenase.[10][11]

Experimental Protocols

Protocol 1: this compound Determination using β-Galactosidase and Glucose Oxidase/Peroxidase (Colorimetric)

This method is widely used due to its simplicity and cost-effectiveness.[5] It relies on the colorimetric detection of hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction.

Principle:

  • This compound is hydrolyzed to D-glucose and D-gathis compound by β-galactosidase.

  • D-glucose is then oxidized by glucose oxidase to D-gluconic acid and hydrogen peroxide (H₂O₂).[2]

  • In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., o-tolidine or a phenolic compound) to produce a colored product, the absorbance of which is proportional to the initial this compound concentration.[12][13]

Workflow Diagram:

Lactose_Assay_GO_POD This compound This compound bGal β-Galactosidase This compound->bGal Glucose D-Glucose bGal->Glucose Gathis compound D-Gathis compound bGal->Gathis compound GO Glucose Oxidase Glucose->GO GluconicAcid D-Gluconic Acid GO->GluconicAcid H2O2 H₂O₂ GO->H2O2 POD Peroxidase H2O2->POD ColoredProduct Colored Product (Measure Absorbance) POD->ColoredProduct Chromogen Chromogenic Substrate Chromogen->POD

Caption: Workflow for this compound determination using β-galactosidase and glucose oxidase/peroxidase.

Methodology:

1. Sample Preparation:

  • Liquid Samples (e.g., Milk, Whey):

    • Thoroughly mix the sample.

    • Pipette 0.5 mL of the milk sample into a 2 mL microfuge tube.[14]

    • Add 0.9 mL of distilled water.[14]

    • Add 0.05 mL of Carrez I solution (potassium ferrocyanide) and 0.05 mL of Carrez II solution (zinc sulfate) to deproteinate the sample.[7]

    • Vortex the tube and centrifuge at 13,000 rpm for 10 minutes.[14]

    • Collect the clear supernatant for analysis.

  • Solid/Semi-Solid Samples (e.g., Cheese, Yogurt):

    • Weigh 10 g of the homogenized sample into a beaker.[12]

    • Add 100 mL of distilled water and mix thoroughly (e.g., using a stomacher for 3 minutes).[12]

    • Filter the solution and use the clear filtrate for the assay.[12]

2. Enzymatic Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), β-galactosidase, glucose oxidase, peroxidase, and a chromogenic substrate.

  • Add a specific volume of the prepared sample supernatant to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the kit instructions).

  • Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 505 nm for a pink-colored complex).[12]

  • Prepare a standard curve using known concentrations of this compound to determine the this compound concentration in the sample.

Protocol 2: this compound Determination using β-Galactosidase, Hexokinase, and G6PDH (UV-Method)

This method is highly specific and accurate, often used as a reference method. It is based on the measurement of NADPH formation, which absorbs light at 340 nm.

Principle:

  • This compound is hydrolyzed to D-glucose and D-gathis compound by β-galactosidase.

  • D-glucose is phosphorylated by ATP in a reaction catalyzed by hexokinase (HK) to form glucose-6-phosphate (G-6-P).

  • Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6P-DH) in the presence of NADP⁺ to form gluconate-6-phosphate and NADPH.[14]

  • The amount of NADPH formed is stoichiometric to the amount of D-glucose, and thus to half the amount of this compound. The increase in absorbance at 340 nm due to the formation of NADPH is measured.

Workflow Diagram:

Lactose_Assay_HK_G6PDH cluster_detection Detection Reactions This compound This compound bGal β-Galactosidase This compound->bGal Glucose D-Glucose bGal->Glucose Gathis compound D-Gathis compound bGal->Gathis compound HK Hexokinase Glucose->HK ATP ATP ATP->HK ADP ADP HK->ADP G6P Glucose-6-Phosphate HK->G6P G6PDH G6P-DH G6P->G6PDH NADP NADP⁺ NADP->G6PDH Gluconate6P Gluconate-6-Phosphate G6PDH->Gluconate6P NADPH NADPH (Measure Absorbance at 340 nm) G6PDH->NADPH

Caption: Workflow for this compound determination using β-galactosidase, hexokinase, and G6P-DH.

Methodology:

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1 to obtain a clear, deproteinized supernatant.

2. Sequential Enzymatic Assay:

This protocol is often performed sequentially in the same cuvette to first measure free glucose and then the glucose released from this compound.[3][14]

  • Measurement of Free Glucose (A1 to A2):

    • Pipette buffer, sample supernatant, and a solution containing ATP and NADP⁺ into a cuvette.

    • Add the hexokinase/G6P-DH enzyme mixture.

    • Read the initial absorbance (A1) at 340 nm.

    • Incubate for approximately 10 minutes at room temperature until the reaction is complete.

    • Read the final absorbance (A2). The difference (A2 - A1) corresponds to the free glucose in the sample.

  • Measurement of this compound (A2 to A3):

    • To the same cuvette, add the β-galactosidase solution.

    • Incubate for approximately 15 minutes at room temperature to allow for the complete hydrolysis of this compound.[14]

    • Read the final absorbance (A3). The difference (A3 - A2) corresponds to the glucose released from this compound.

3. Calculation:

  • Calculate the change in absorbance for free glucose (ΔA_glucose = A2 - A1) and for this compound (ΔA_this compound = A3 - A2).

  • Use the molar extinction coefficient of NADPH (6.3 L mmol⁻¹ cm⁻¹) to calculate the concentration of this compound in the sample, accounting for dilution factors from sample preparation.

Protocol 3: this compound Determination in Low-Lactose/Lactose-Free Products

The determination of residual this compound in "this compound-free" products is challenging due to the high background levels of glucose and gathis compound resulting from the industrial hydrolysis of this compound.[6][7] This requires a pre-treatment step to remove the initial free glucose.

Principle:

This method, often referred to as the LOLAC (low this compound) method, involves a pre-treatment step to eliminate free D-glucose before proceeding with the enzymatic determination of this compound as described in Protocol 2.[6][7]

Workflow Diagram:

Low_Lactose_Workflow Start Sample (Low-Lactose/Lactose-Free) SamplePrep Sample Preparation (Deproteinization) Start->SamplePrep GlucoseRemoval Glucose Removal Pre-treatment (Glucose Oxidase/Catalase) SamplePrep->GlucoseRemoval LactoseAssay Enzymatic this compound Assay (β-Galactosidase/HK/G6PDH) GlucoseRemoval->LactoseAssay Quantification Quantification (Spectrophotometry at 340 nm) LactoseAssay->Quantification End This compound Content Quantification->End

Caption: Experimental workflow for determining this compound in low-lactose products.

Methodology:

1. Sample Preparation:

  • Prepare the sample supernatant as described in Protocol 1.

2. Glucose Oxidase/Catalase Pre-treatment: [14]

  • In a polypropylene tube, pipette 1.0 mL of the clear sample supernatant.

  • Add 0.4 mL of distilled water.

  • Add 0.1 mL of Solution 1 (e.g., buffer).

  • Add 0.2 mL of Solution 2 (e.g., glucose oxidase/catalase enzyme mixture).

  • Add 0.1 mL of ~30% (w/w) hydrogen peroxide (H₂O₂).

  • Cap the tube, vortex, and incubate at room temperature (20-25°C) for 15 minutes.

  • To inactivate the enzymes, incubate in a boiling water bath (100°C) for 5 minutes.

  • Cool the tube and centrifuge at 13,000 rpm for 10 minutes.

  • Use the resulting supernatant for the enzymatic this compound assay.

3. Enzymatic this compound Assay:

  • Follow the procedure outlined in Protocol 2 (using hexokinase/G6P-DH) with the pre-treated supernatant. Since the free glucose has been removed, the change in absorbance after adding β-galactosidase will be directly proportional to the residual this compound content.

Data Presentation

The performance of enzymatic this compound assays can be summarized by key validation parameters. The following table presents typical quantitative data for a validated enzymatic method (e.g., LOLAC).

Table 1: Performance Characteristics of a Validated Enzymatic this compound Assay

ParameterValueReference
Linear Range 2.3–113 mg per 100 g[6][7]
Limit of Detection (LOD) 0.13 mg per 100 g[6][7]
Limit of Quantification (LOQ) 0.44 mg per 100 g[6][7]
Reproducibility (CV) ≤ 3.2%[6][7]
Recovery (Low Range) 93.21–114.10%[3]
Recovery (High Range) 94.44–108.28%[3]

Table 2: Typical this compound Content in Various Dairy Products

Dairy ProductTypical this compound Content (g / 100 g)
Cow's Milk4.5 - 5.0
Yogurt (Plain)3.5 - 4.5
Hard Cheese (e.g., Cheddar)< 0.5
Cottage Cheese2.0 - 3.5
Ice Cream5.0 - 7.0
Butter< 1.0

Note: Values are approximate and can vary significantly between products and brands.

Concluding Remarks

Enzymatic methods provide a robust, specific, and sensitive approach for the determination of this compound in a wide range of dairy products. The choice of method may depend on the sample matrix, the expected this compound concentration, and the available equipment. For low-lactose and this compound-free products, methods incorporating a glucose removal pre-treatment step are essential for accurate quantification.[6][7][14] Proper sample preparation to remove interfering substances like proteins and fats is critical for reliable results.[14] The use of commercially available kits, which contain optimized reagents and detailed protocols, is recommended to ensure accuracy and reproducibility.[3][14]

References

Application Notes and Protocols for Lactose in Biotechnology Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose, a disaccharide sugar found predominantly in dairy by-products like whey, is an increasingly important substrate in biotechnological fermentation processes.[1] Its abundance and low cost make it an attractive alternative to more expensive inducers and carbon sources.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in two primary areas: as an inducer for recombinant protein expression in microbial systems and as a primary carbon source for the production of biofuels and other metabolites.

Specialized bioreactors, known as this compound fermenters, are often optimized for high concentrations of this sugar and for the specific temperature and pH ranges required by this compound-utilizing microbes.[4]

Application 1: this compound as an Inducer for Recombinant Protein Expression

The lac operon system in Escherichia coli is a cornerstone of molecular biology, widely used for producing recombinant proteins. While Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a common inducer, this compound presents a non-toxic and cost-effective alternative, particularly for large-scale industrial production.[5][6]

Background: The lac Operon Induction Pathway

In E. coli, the genes for this compound metabolism are regulated by the lac operon. For induction to occur, this compound is transported into the cell by this compound permease. Inside the cell, the enzyme β-galactosidase converts this compound into allothis compound, which then acts as the natural inducer.[2] Allothis compound binds to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region. This allows RNA polymerase to transcribe the downstream structural genes, including the gene of interest for recombinant protein production.

A key challenge is catabolite repression; the presence of glucose will inhibit the transport and metabolism of this compound until the glucose is depleted.[6] Therefore, careful control of glucose levels is essential for efficient induction with this compound.[5]

Signaling Pathway Diagram

Lac_Operon_Induction cluster_extracellular Extracellular cluster_cell E. coli Cell cluster_operon Lac Operon Lactose_ext This compound Permease This compound Permease Lactose_ext->Permease Transport Lactose_int This compound Permease->Lactose_int BetaGal β-galactosidase Lactose_int->BetaGal Conversion Allothis compound Allothis compound (Inducer) Repressor Lac Repressor (Active) Allothis compound->Repressor Binds & Inactivates BetaGal->Allothis compound Operator Operator Promoter Promoter GOI Gene of Interest Promoter->GOI Transcription & Translation Protein Recombinant Protein GOI->Protein Repressor->Operator Blocks Transcription Repressor_inactive Inactive Repressor Repressor->Repressor_inactive RNAP RNA Polymerase RNAP->Promoter Binds Lactose_Fermentation This compound This compound Permease LAC12 (Permease) This compound->Permease Uptake BetaGal LAC4 (β-galactosidase) Permease->BetaGal Hydrolysis Glucose Glucose BetaGal->Glucose Gathis compound Gathis compound BetaGal->Gathis compound Glycolysis Glycolysis Glucose->Glycolysis Leloir Leloir Pathway Gathis compound->Leloir Pyruvate Pyruvate Glycolysis->Pyruvate Leloir->Glycolysis Ethanol Ethanol Pyruvate->Ethanol Fermentation Fermentation_Workflow cluster_fermentation Fermentation Process cluster_analysis Analytical Workflow Media_Prep 1. Prepare Medium (with this compound) Inoculation 2. Inoculate with Microorganism Media_Prep->Inoculation Fermentation 3. Run Fermentation (Control pH, Temp) Inoculation->Fermentation Sampling 4. Aseptic Sampling (Time-course) Fermentation->Sampling Centrifuge 5. Centrifuge Sample Sampling->Centrifuge Process Sample Filter 6. Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC 7. HPLC Analysis (RID Detector) Filter->HPLC Data 8. Quantify Analytes (vs. Standards) HPLC->Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Lactose-Induced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during lactose-induced protein expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: My protein expression is very low or undetectable after this compound induction. What are the primary causes?

Low or no protein expression can stem from several factors, ranging from the expression vector and host strain to the culture conditions. Common culprits include:

  • Toxicity of the recombinant protein: The expressed protein may be toxic to the E. coli host, leading to poor cell growth and reduced protein yield.[1][2]

  • Suboptimal this compound concentration: The concentration of this compound is critical. Unlike IPTG, this compound is metabolized by the cells, so its concentration can decrease over time.[3] Both insufficient and excessive this compound can lead to poor induction.[4][5]

  • Incorrect timing of induction: Inducing the culture at an inappropriate cell density (OD600) can significantly impact protein expression levels.[6]

  • Inadequate media composition: The growth medium may lack necessary components or contain substances that interfere with induction. For instance, the presence of glucose will lead to catabolite repression, preventing this compound from being utilized as an inducer.[7][8]

  • Codon usage bias: The gene of interest may contain codons that are rarely used by E. coli, leading to translational stalling and low protein yield.[2][9]

  • Plasmid instability or incorrect sequence: Errors in the plasmid sequence or loss of the plasmid during cell division can result in no protein expression.

  • Improper protein folding and degradation: The expressed protein may misfold and be rapidly degraded by cellular proteases.[10]

Q2: I observe good cell growth, but my protein is insoluble and forms inclusion bodies. How can I improve solubility?

Inclusion bodies are dense aggregates of misfolded proteins.[1] While this can sometimes lead to high overall expression, the protein is not in its active form. Strategies to improve solubility include:

  • Lowering the induction temperature: Reducing the temperature to 16-25°C after induction slows down the rate of protein synthesis, which can allow more time for proper protein folding.[2][8]

  • Optimizing inducer concentration: Using a lower concentration of this compound can reduce the expression rate and potentially decrease the formation of inclusion bodies.[11]

  • Changing the E. coli host strain: Strains like SHuffle® are engineered to promote disulfide bond formation in the cytoplasm, which can aid in the proper folding of certain proteins.[12] Other strains like C41(DE3) and C43(DE3) are useful for expressing toxic or membrane proteins.[12][13]

  • Using solubility-enhancing tags: Fusing your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.

  • Co-expression with chaperones: Chaperones are proteins that assist in the correct folding of other proteins. Co-expressing chaperones can help to prevent aggregation.

Q3: How does this compound induction compare to IPTG induction?

This compound and its synthetic analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), both function by binding to the Lac repressor and inducing gene expression from the lac operon and its derivatives (e.g., tac, trc promoters).[14][15] However, they have key differences:

FeatureThis compoundIPTG (Isopropyl β-D-1-thiogalactopyranoside)
Nature Natural disaccharideSynthetic, non-metabolizable analog of allothis compound
Metabolism Metabolized by the cell, serving as a carbon source and inducer.[3]Not metabolized; concentration remains relatively constant during induction.[3]
Induction Strength Generally provides a gentler, more controlled induction.[3]Potent inducer, often leading to very high but sometimes uncontrolled expression.[14][16]
Toxicity Non-toxic to cells.[17]Can be toxic to cells at high concentrations.[3][18]
Cost Inexpensive.[3]More expensive, especially for large-scale cultures.[3]
Use Case Often used in auto-induction media and for proteins that are toxic or prone to misfolding when overexpressed.[17][19]Widely used for routine and high-level protein expression.[13][14]

Q4: What is auto-induction and how does it work with this compound?

Auto-induction is a method for high-density bacterial culture where protein expression is automatically induced without the need to monitor cell growth and add an inducer at a specific time.[20] Auto-induction media typically contain a mixture of carbon sources, such as glucose, glycerol, and this compound.[7][21]

The principle is based on diauxic growth:

  • E. coli will first metabolize glucose, during which the lac operon is repressed (catabolite repression).[7]

  • Once glucose is depleted, the cells switch to metabolizing glycerol.

  • The depletion of glucose lifts catabolite repression, allowing this compound to be taken up by the cells and induce protein expression from the lac promoter.[7]

Troubleshooting Guides

Issue 1: Low or No Protein Yield

Troubleshooting Workflow

LowYieldTroubleshooting Start Low/No Protein Yield CheckExpression Verify Expression: SDS-PAGE & Western Blot Start->CheckExpression NoBand No Expression Band CheckExpression->NoBand FaintBand Faint Expression Band CheckExpression->FaintBand GoodBand Strong Expression Band (but low final yield) CheckExpression->GoodBand Sequence Sequence Plasmid NoBand->Sequence Incorrect sequence? Culture Check Culture: Fresh Colony, Antibiotics NoBand->Culture Growth issue? OptimizeInduction Optimize Induction: [this compound], OD600, Time, Temp FaintBand->OptimizeInduction OptimizeMedia Optimize Media: No Glucose, Rich Media FaintBand->OptimizeMedia CodonOptimize Codon Optimize Gene FaintBand->CodonOptimize CheckSolubility Check Protein Solubility GoodBand->CheckSolubility Inclusion bodies? Degradation Check for Degradation GoodBand->Degradation Proteolysis? Success Improved Yield Sequence->Success Culture->Success OptimizeInduction->Success OptimizeMedia->Success CodonOptimize->Success CheckSolubility->Success Degradation->Success

Caption: Troubleshooting workflow for low or no protein yield.

Detailed Steps & Protocols:

  • Verify Expression:

    • Protocol: Run a pre-induction and post-induction whole-cell lysate on an SDS-PAGE gel. Visualize with Coomassie staining. If expression is low, perform a Western blot using an antibody against your protein or its tag.[22]

    • Analysis: A band of the expected molecular weight should appear in the post-induction sample.[22]

  • If No Expression Band is Observed:

    • Sequence Plasmid: Verify the integrity of your gene and ensure it is in the correct reading frame.

    • Check Culture: Always use a fresh colony from a fresh transformation for your starter culture.[2][23] Ensure the correct antibiotic is being used at the proper concentration.

  • If a Faint Expression Band is Observed:

    • Optimize Induction Conditions: Systematically vary the this compound concentration, the OD600 at which you induce, and the post-induction time and temperature.[4][6][24]

    • Optimization of this compound Concentration and Induction Time:

      • Protocol: Set up several small-scale cultures (5-10 mL). Induce at mid-log phase (OD600 ≈ 0.6-0.8) with a range of final this compound concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM).[25][26] Take time points post-induction (e.g., 3, 5, and 20 hours) and analyze by SDS-PAGE.[25]

    • Optimization of Induction Temperature:

      • Protocol: After adding this compound, incubate cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[2][8] Lower temperatures often require longer induction times (e.g., overnight at 18°C).[2]

    • Optimize Media: Ensure your medium does not contain glucose, which causes catabolite repression.[27] Using a richer medium like Terrific Broth (TB) instead of Luria-Bertani (LB) can sometimes increase yield.

    • Codon Optimization: If your gene is from a eukaryotic source, its codon usage may not be optimal for E. coli. Synthesizing a codon-optimized version of the gene can significantly improve expression.[2][9] Consider using E. coli strains like Rosetta(DE3), which supply tRNAs for rare codons.[12]

  • If a Strong Expression Band is Observed (but final purified yield is low):

    • This suggests the protein is being expressed but is either insoluble or being degraded. Proceed to the Issue 2: Protein Insolubility section.

Issue 2: Protein Insolubility (Inclusion Bodies)

Troubleshooting Workflow

InsolubilityTroubleshooting Start Protein in Inclusion Bodies CheckSolubility Analyze Soluble vs. Insoluble Fractions Start->CheckSolubility IsolateIB Protein in Insoluble Pellet CheckSolubility->IsolateIB LowerTemp Lower Induction Temp (16-25°C) IsolateIB->LowerTemp ReduceRate Reduce Expression Rate (Lower [this compound]) IsolateIB->ReduceRate ChangeStrain Change Host Strain (e.g., SHuffle, C41) IsolateIB->ChangeStrain AddTag Add Solubility Tag (MBP, GST) IsolateIB->AddTag CoexpressChaperones Co-express Chaperones IsolateIB->CoexpressChaperones Success Soluble Protein Yield Improved LowerTemp->Success ReduceRate->Success ChangeStrain->Success AddTag->Success CoexpressChaperones->Success

Caption: Troubleshooting workflow for protein insolubility.

Detailed Steps & Protocols:

  • Confirm Insolubility:

    • Protocol: Checking Protein Solubility:

      • Take a 1 mL sample of your induced cell culture.

      • Harvest the cells by centrifugation.

      • Resuspend the cell pellet in a suitable lysis buffer.

      • Lyse the cells (e.g., by sonication or with a chemical agent like lysozyme).[28]

      • Take a "Total Lysate" sample for SDS-PAGE.

      • Centrifuge the lysate at high speed (>15,000 x g) for 20-30 minutes to separate the soluble and insoluble fractions.[28]

      • Carefully collect the supernatant (the "Soluble Fraction").

      • Resuspend the pellet in a volume of buffer equal to the supernatant volume (the "Insoluble Fraction").[28]

      • Run the Total Lysate, Soluble Fraction, and Insoluble Fraction on an SDS-PAGE gel to determine where your protein is located.[28]

  • Strategies to Increase Solubility:

    • Lower Induction Temperature: This is one of the most effective methods. After adding this compound, move the culture to a shaker at a lower temperature (e.g., 18-25°C) and induce for a longer period (16-24 hours).[2][28]

    • Reduce Expression Rate: Use a lower concentration of this compound to slow down protein synthesis, giving the polypeptide more time to fold correctly.[11][29]

    • Change Host Strain:

      • For proteins with disulfide bonds, use strains like SHuffle® Express that promote their formation in the cytoplasm.[12]

      • For toxic proteins, consider strains like C41(DE3) or Lemo21(DE3), which allow for more controlled expression.[12][13]

    • Add a Solubility Tag: Fuse a highly soluble protein like Maltose-Binding Protein (MBP) to the N- or C-terminus of your protein.

    • Co-express Chaperones: Transform your expression host with a second plasmid that encodes for molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.

Signaling and Regulatory Pathway

The Lac Operon Induction Mechanism

LacOperon cluster_0 No this compound Present cluster_1 This compound Present Repressor_A LacI Repressor (Active) Operator_A Operator Repressor_A->Operator_A Binds Promoter_A Promoter Genes_A lacZ, lacY, lacA Promoter_A->Genes_A Transcription Blocked This compound This compound Allothis compound Allothis compound This compound->Allothis compound Metabolized Repressor_I LacI Repressor (Inactive) Allothis compound->Repressor_I Binds to Repressor Operator_I Operator Promoter_I Promoter Genes_I lacZ, lacY, lacA Promoter_I->Genes_I Transcription RNAP RNA Polymerase RNAP->Promoter_I Binds Protein Protein Expression Genes_I->Protein Translation

References

Technical Support Center: Optimizing Lactose for Gene Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using lactose to induce recombinant gene expression in Escherichia coli. It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and key data summaries to facilitate successful protein production.

Frequently Asked Questions (FAQs)

Q1: What is the molecular mechanism of this compound induction in E. coli?

A1: this compound induction is regulated by the lac operon, a classic model of gene regulation. In the absence of this compound, the LacI repressor protein binds to the operator region of the operon, physically blocking RNA polymerase from transcribing the downstream genes (including the gene of interest in a T7 expression system).[1] When this compound is present, it is transported into the cell by this compound permease and converted to allothis compound. Allothis compound then acts as an inducer by binding to the LacI repressor, causing a conformational change that makes the repressor release from the operator.[2] This allows transcription to proceed. For induction to be efficient, glucose levels must be low; high glucose levels cause catabolite repression, which suppresses the expression of genes for alternative sugar metabolism, including the lac operon.

Q2: What are the advantages and disadvantages of using this compound instead of IPTG as an inducer?

A2: Using this compound offers several advantages over the synthetic inducer IPTG (Isopropyl β-D-1-thiogalactopyranoside). This compound is significantly less expensive and non-toxic, making it suitable for large-scale industrial production.[3][4] Furthermore, this compound is metabolized by the cells, leading to a slower, more controlled rate of protein expression. This can be highly beneficial for improving the solubility of proteins that are prone to forming insoluble aggregates (inclusion bodies) when expressed too rapidly with a potent inducer like IPTG.[5]

The main disadvantages are that this compound is consumed by the cells, so its concentration does not remain constant, and its induction is subject to catabolite repression by glucose.[5][6] This means that glucose must be depleted from the culture medium before induction can begin, which can complicate the timing of induction in standard batch cultures.

Q3: What is catabolite repression and how does it impact this compound induction?

A3: Catabolite repression is a global regulatory mechanism in bacteria that ensures the preferential use of the most energy-efficient carbon source, which is typically glucose. When glucose is available, it represses the expression of genes required to metabolize other sugars, including this compound.[7] This prevents the cell from investing energy in producing enzymes for alternative metabolic pathways when a better option is present. For this compound induction, this means that even if this compound is abundant in the medium, the lac operon will not be significantly expressed until the glucose supply is exhausted.[7] This principle is the basis for autoinduction media.

Q4: What is autoinduction and how does it work?

A4: Autoinduction is a method for high-yield protein production that eliminates the need for monitoring cell growth and adding an inducer at a specific time.[8][9] Autoinduction media are formulated with a specific mixture of carbon sources, typically glucose, glycerol, and this compound.[7] The E. coli cells first consume the glucose, during which time the lac operon is repressed and the cells grow to a high density. Once the glucose is depleted, the cells begin to metabolize this compound, which automatically induces the expression of the target protein.[7] Glycerol is often included as an additional carbon source that does not cause strong catabolite repression, allowing for continued growth after glucose depletion.

Signaling Pathway and Workflows

Lac_Operon_Signaling_Pathway Glucose High Glucose Repressor_bound LacI Repressor Binds Operator Glucose->Repressor_bound Catabolite Repression (Suppresses lac operon) Lactose_absent This compound Absent Lactose_absent->Repressor_bound No inducer Lactose_present This compound Present Repressor_inactive LacI Repressor Inactive Lactose_present->Repressor_inactive Allothis compound binds and inactivates repressor Transcription_blocked Transcription Blocked Repressor_bound->Transcription_blocked Transcription_active Transcription Active Repressor_inactive->Transcription_active No_Expression No Target Protein Transcription_blocked->No_Expression Expression Target Protein Expressed Transcription_active->Expression

Caption: The lac operon gene expression regulation pathway.

Troubleshooting_Workflow Start Start: Low/No Protein Yield Check_Expression Q: Is ANY protein expressed? (Analyze total cell lysate via SDS-PAGE/Western) Start->Check_Expression No_Expression A: No Expression Detected Check_Expression->No_Expression No Low_Expression A: Low Expression Detected Check_Expression->Low_Expression Yes Troubleshoot_No_Exp Verify Plasmid Sequence Check Transformation Protocol Confirm E. coli Strain Test for Protein Toxicity No_Expression->Troubleshoot_No_Exp Check_Solubility Q: Is the expressed protein soluble? (Analyze soluble vs. insoluble fractions) Low_Expression->Check_Solubility Soluble A: Protein is Soluble Check_Solubility->Soluble Yes Insoluble A: Protein is Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Optimize_Induction Optimize this compound Concentration Optimize Induction Time Optimize Temperature Soluble->Optimize_Induction Optimize_Solubility Lower Induction Temperature (18-25°C) Lower this compound Concentration Shorter Induction Time Co-express Chaperones Insoluble->Optimize_Solubility Success Success: High Yield of Soluble Protein Optimize_Induction->Success Optimize_Solubility->Success

Caption: A logical workflow for troubleshooting low protein yield.

Troubleshooting Guides

Problem 1: Low or no protein expression after this compound induction.

  • Q: My SDS-PAGE or Western blot shows very little or no target protein. What should I check first?

    • A: First, confirm the integrity of your expression system.

      • Vector Integrity: Re-sequence your plasmid to ensure the gene of interest is correctly inserted, in the proper reading frame, and without mutations.

      • Transformation: Ensure your E. coli expression strain (e.g., BL21(DE3)) was successfully transformed. Plate a small amount of the culture on a plate with the appropriate antibiotic to confirm viability and resistance.

      • Cell Density: Induction should be initiated at the correct cell density, typically during the mid-log phase of growth (OD600 of 0.6–0.8).[3] Inducing too early or too late can significantly impact yield.

      • Glucose Contamination: Ensure your growth medium (e.g., LB) does not contain significant amounts of glucose, which will prevent induction.[5]

  • Q: My vector and transformation are correct, but expression is still low. What parameters can I optimize?

    • A: Systematically optimize the induction conditions.

      • This compound Concentration: The optimal this compound concentration can vary significantly between proteins. Test a range of concentrations from 1 mM up to 50 mM (or 2 g/L to 14 g/L).[4][10] Higher concentrations do not always lead to higher yields and can sometimes be inhibitory.

      • Induction Time: this compound induction is slower than with IPTG.[5] Test different induction times, such as 4 hours, 8 hours, and overnight (16-24 hours).

      • Temperature: Induction temperature has a major impact. While 37°C can lead to high yields, it may also cause insolubility. Test lower temperatures like 30°C, 25°C, or even 18°C for longer induction periods.[11][12]

Problem 2: The expressed protein is insoluble and forms inclusion bodies.

  • Q: I see a strong band for my protein on SDS-PAGE, but it's all in the insoluble pellet after cell lysis. How can I improve solubility?

    • A: The slower expression rate achievable with this compound is advantageous here. The primary strategy is to slow down protein synthesis to allow more time for proper folding.[5]

      • Lower Induction Temperature: This is the most effective method. Reduce the temperature to between 18°C and 25°C immediately before or upon adding this compound and induce for a longer period (e.g., overnight).[11]

      • Reduce Inducer Concentration: A lower this compound concentration can slow down the transcription rate, potentially improving folding.[6] Try the lower end of the optimization range (e.g., 1-5 mM).

      • Change Expression Strain: Consider using strains engineered to enhance disulfide bond formation (if applicable) or that contain chaperones to assist in protein folding.

      • Use a Solubilizing Fusion Tag: If other methods fail, re-cloning the gene to include a highly soluble fusion partner (like MBP or GST) can significantly improve the solubility of the target protein.

Quantitative Data for Induction Optimization

The optimal conditions for this compound induction are highly dependent on the specific protein being expressed, the expression vector, and the host strain. The following tables summarize starting ranges and reported optimal values from various studies.

Table 1: this compound Concentration Ranges for Induction

Concentration (w/v)Concentration (g/L)Molar Concentration (approx.)NotesReference(s)
0.2%2~5.8 mMCommon concentration in autoinduction media.[9]
1.0%10~29 mMUsed for expression of various recombinant proteins.[3][10]
1.4%14~41 mMFound to be optimal for recombinant human consensus interferon.[4]
2.0 - 4.0%20 - 40~58 - 117 mMRecommended range for maximizing soluble protein in some cases.[5]
5.0 - 10.0%50 - 100~146 - 292 mMHigh concentrations found to be optimal for certain proteins like rHpaA and rUreB.[3]

Table 2: Optimization of Induction Temperature and Time

TemperatureInduction TimeTypical Cell Density (OD600)NotesReference(s)
37°C3 - 5 hours0.8 - 1.2Maximizes yield but carries a higher risk of inclusion body formation.[3]
30°C4 - 8 hours0.6 - 0.8A good starting point for balancing yield and solubility.[11][12]
18 - 25°C16 - 24 hours (Overnight)0.6 - 0.8Recommended for increasing the yield of soluble protein, especially for difficult-to-express proteins.[5][11]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Expression

This protocol provides a framework for testing a range of this compound concentrations to determine the optimal level for your protein of interest.

  • Prepare Starter Culture: Inoculate a single colony of your transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculate Expression Cultures: The next morning, inoculate 10 mL of fresh LB medium (with antibiotic) in several separate flasks with the overnight culture to a starting OD600 of ~0.05.

  • Grow Cultures: Incubate the flasks at your desired growth temperature (e.g., 37°C) with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6–0.8.

  • Induce Expression: Add filter-sterilized this compound to each flask to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). Keep one flask as an uninduced control.

  • Incubate Post-Induction: Continue to incubate the cultures under your chosen induction conditions (e.g., 4 hours at 37°C or overnight at 20°C).

  • Harvest Cells: Measure the final OD600 of each culture. Harvest a normalized amount of cells from each culture (e.g., 1 mL of culture with an OD600 of 3.0) by centrifugation.

  • Analyze Protein Expression: Lyse the cell pellets and analyze the total protein from each sample by SDS-PAGE. Use densitometry to quantify the expression level at each this compound concentration.

  • Assess Solubility (Optional): For the most promising concentrations, perform a larger scale expression and separate the soluble and insoluble fractions after lysis to determine the amount of soluble protein.[13]

Experimental_Workflow Start Start: Single Colony Step1 1. Grow Overnight Starter Culture (5 mL LB) Start->Step1 Step2 2. Inoculate Expression Cultures (10 mL LB each) Step1->Step2 Step3 3. Grow to OD600 0.6-0.8 Step2->Step3 Step4 4. Induce with this compound (Test Range: 1-50 mM) + Uninduced Control Step3->Step4 Step5 5. Incubate Post-Induction (e.g., 4h at 37°C or 16h at 20°C) Step4->Step5 Step6 6. Harvest Cells (Normalize by OD600) Step5->Step6 Step7 7. Analyze Total Protein (SDS-PAGE) Step6->Step7 Step8 8. Assess Protein Solubility (Separate Soluble/Insoluble Fractions) Step7->Step8 End End: Determine Optimal This compound Concentration Step8->End

Caption: Experimental workflow for optimizing this compound concentration.

Protocol 2: Preparation of Autoinduction Medium (Based on Studier, 2005)

This protocol is for a rich medium (ZYP-5052) that supports growth to high cell density and subsequent automatic induction.

  • Prepare Stock Solutions:

    • 50x M Stock: 25 mM (NH₄)₂SO₄, 50 mM KH₂PO₄, 50 mM Na₂HPO₄.

    • 50x 5052 Stock: 25% glycerol, 2.5% glucose, 10% α-lactose.

    • 1 M MgSO₄ Stock.

    • Trace Metals Stock (1000x).

    • All stocks should be prepared in ultrapure water and filter-sterilized.

  • Prepare Base Medium (per Liter):

    • 10 g Tryptone

    • 5 g Yeast Extract

    • Bring to 960 mL with ultrapure water and autoclave.

  • Assemble Final Medium (per Liter):

    • Allow the autoclaved base medium to cool to room temperature.

    • Aseptically add the following sterile stocks:

      • 20 mL of 50x M Stock

      • 20 mL of 50x 5052 Stock

      • 2 mL of 1 M MgSO₄

      • 1 mL of 1000x Trace Metals Stock

      • The appropriate antibiotic.

  • Usage: Inoculate the complete autoinduction medium directly with a single colony or a small amount from a starter culture. Incubate with vigorous shaking (250-300 rpm) at the desired temperature (e.g., 24-30°C) for 16-24 hours. The cells will grow, deplete the glucose, and then utilize the this compound to induce protein expression automatically.[8][14]

References

Technical Support Center: Lactose Metabolism Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying lactose metabolism pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the lac operon, and how is it regulated?

A1: The lac operon in E. coli is a classic model for gene regulation, consisting of three structural genes essential for this compound metabolism: lacZ (encodes β-galactosidase), lacY (encodes this compound permease), and lacA (encodes thiogalactoside transacetylase).[1][2] Its expression is tightly controlled by two main conditions: the absence of glucose and the presence of this compound.[3]

  • In the absence of this compound: A repressor protein, encoded by the lacI gene, binds to the operator region of the operon. This physically blocks RNA polymerase from transcribing the structural genes.[1][4][5]

  • In the presence of this compound: this compound is converted to allothis compound, which acts as an inducer.[1][5] Allothis compound binds to the repressor protein, causing it to change shape and release from the operator. This allows transcription to proceed.[1]

  • Catabolite Repression (Presence of Glucose): Even if this compound is present, the operon's expression remains low if glucose is available.[3] High glucose levels lead to low levels of cyclic AMP (cAMP). For maximal expression of the lac operon, the catabolite activator protein (CAP) must be bound to cAMP and then to the promoter region, which enhances RNA polymerase binding. This only occurs when glucose levels are low (and consequently, cAMP levels are high).[3]

Q2: My β-galactosidase assay is not showing any color development. What are the possible causes?

A2: A lack of color development in a β-galactosidase assay, which typically uses ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate to produce a yellow color, can stem from several issues.[6][7] Common causes include omitting ONPG from the reaction, low enzyme expression levels, or improper cell lysis.[6] Ensure all reagents were added correctly and consider increasing the amount of cell lysate used in the assay.[6] Also, verify that the incubation temperature was correct, typically 37°C.[6][8]

Q3: I'm observing high background in my this compound quantification assay. How can I reduce it?

A3: High background in this compound assays can be caused by the presence of free glucose in the sample, which can interfere with detection methods that rely on measuring glucose after this compound hydrolysis.[9][10] To mitigate this, a sample blank can be prepared for each sample to subtract the signal from endogenous gathis compound.[9] For "this compound-free" products with high initial glucose levels, specialized methods may be needed to remove the free glucose before the assay.[10]

Q4: What are the differences between using X-gal and ONPG as substrates for β-galactosidase assays?

A4: Both X-gal and ONPG are chromogenic substrates for β-galactosidase, but they have different properties and applications.

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produces an insoluble blue precipitate upon hydrolysis.[7] This makes it highly sensitive and excellent for qualitative assessments like blue/white screening of bacterial colonies on plates. However, it is not suitable for quantitative measurements.[7]

  • ONPG (o-nitrophenyl-β-D-galactopyranoside): Yields a soluble yellow product (o-nitrophenol) that can be quantified by measuring absorbance at 420 nm.[6][7] This makes it the preferred substrate for quantitative enzyme activity assays, although it may be less sensitive than X-gal.[7]

Troubleshooting Guides

β-Galactosidase Assay (ONPG-based)

This guide addresses common issues when quantifying β-galactosidase activity using ONPG.

Problem Possible Cause Suggested Solution
No or very low color development 1. Omission of ONPG substrate.[6] 2. Low β-galactosidase expression.[6] 3. Incomplete cell lysis.[6] 4. Incorrect incubation temperature (should be 37°C).[6][8] 5. Incorrect pH of reagents.[8][11]1. Repeat the assay, ensuring all components are added. 2. Use a larger volume of cell lysate or concentrate the sample.[6] 3. Repeat the freeze-thaw cycles or use a more rigorous lysis method.[6] 4. Verify the incubator temperature. 5. Check and adjust the pH of buffers, particularly the Z-buffer.
Color develops too quickly or is too intense 1. High β-galactosidase expression.[6] 2. Too much cell lysate used.[6] 3. Incubation time was too long.[6]1. Dilute the cell lysate and repeat the assay.[6] 2. Reduce the amount of lysate in the reaction. 3. Shorten the incubation period.[6]
Inconsistent or non-reproducible results 1. Inaccurate pipetting. 2. Cell growth stage varies between samples.[11] 3. Plasmid instability or mutation.[11] 4. Reagents have degraded.1. Use calibrated pipettes and ensure proper technique. 2. Standardize the cell growth phase (e.g., mid-log phase) for harvesting. 3. Re-transform cells with fresh plasmid DNA and verify the sequence.[11] 4. Prepare fresh reagents, especially the ONPG solution.[11]
This compound Quantification Assay

This table provides troubleshooting for enzymatic assays designed to measure this compound concentration.

Problem Possible Cause Suggested Solution
Assay not working (no signal) 1. Omission of a key reagent (e.g., lactase, probe).[9] 2. Assay buffer is cold.[9] 3. Incorrect plate reader wavelength settings.[9] 4. Reagents were not properly reconstituted or stored.[9]1. Carefully follow the protocol, ensuring all steps are performed.[9] 2. Allow all buffers and reagents to reach room temperature before use.[9] 3. Check the instrument's filter settings. 4. Reconstitute new vials of enzymes and probes according to the manual.[9]
High background signal 1. Presence of endogenous free glucose or gathis compound in the sample.[9][10] 2. Contamination of reagents or samples.1. Run a sample blank for each sample (without the lactase enzyme) to measure and subtract the background from free monosaccharides.[9] 2. Use fresh, sterile tubes and pipette tips.
Readings are outside the standard curve range 1. Sample is too concentrated or too dilute. 2. Incorrect preparation of the standard curve.1. Test several dilutions of unknown samples to ensure they fall within the linear range of the standard curve.[9] 2. Carefully prepare fresh serial dilutions of the standard for each new assay run.[9]

Experimental Protocols & Visualizations

Protocol 1: Quantitative β-Galactosidase Assay (ONPG Method)

This protocol is adapted for bacterial cell lysates.

Materials:

  • Z-Buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, pH 7.0)

  • β-Mercaptoethanol

  • ONPG solution (4 mg/mL in Z-Buffer)

  • Lysis Buffer

  • 1 M Na2CO3 (Stop Solution)

  • Spectrophotometer (capable of reading at 420 nm)

Procedure:

  • Cell Culture and Lysis:

    • Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication or repeated freeze-thaw cycles).[6]

    • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a fresh tube. This is your enzyme source.

  • Protein Concentration:

    • Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay). This is required for calculating specific activity.[6]

  • Enzyme Reaction:

    • Prepare the reaction mix by adding an appropriate volume of cell lysate (e.g., 1-10 µL) to Z-Buffer containing β-mercaptoethanol in a microcentrifuge tube.[6]

    • Pre-warm the tubes to 37°C.

    • Initiate the reaction by adding the ONPG solution. Start a timer immediately.

    • Incubate at 37°C for a defined period (e.g., 30 minutes). A faint yellow color should develop.[6]

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 1 M Na2CO3. This will also intensify the yellow color.[6]

    • Read the absorbance of the solution at 420 nm.[6]

    • Be sure to include a blank control containing all reagents except the cell lysate.

  • Calculation of Specific Activity:

    • Calculate the specific activity using the following formula: Specific Activity (nmol/min/mg) = (Abs420 * 10^9) / (t * V * ε * mg protein) Where:

      • t = time of incubation in minutes[6]

      • V = volume of lysate in µL

      • ε = molar extinction coefficient of o-nitrophenol (4800 M⁻¹cm⁻¹)

      • mg protein = amount of protein in the lysate assayed[6]

Experimental Workflow: β-Galactosidase Assay

BetaGal_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Harvest Harvest Cells Lyse Lyse Cells Harvest->Lyse Clarify Clarify Lysate Lyse->Clarify ProteinAssay Measure Protein Conc. Clarify->ProteinAssay ReactionSetup Prepare Reaction Mix (Lysate + Z-Buffer) ProteinAssay->ReactionSetup AddONPG Add ONPG (Start Reaction) ReactionSetup->AddONPG Incubate37 Incubate at 37°C StopReaction Add Stop Solution (Na2CO3) Incubate37->StopReaction AddONPG->Incubate37 ReadAbs Read Absorbance at 420 nm StopReaction->ReadAbs Calculate Calculate Specific Activity ReadAbs->Calculate

Caption: Workflow for a quantitative β-galactosidase assay.

Visualizing the lac Operon Regulation

The regulation of the lac operon involves a complex interplay of negative and positive control mechanisms.

Lac_Operon_Regulation cluster_operon Lac Operon DNA cluster_regulators Regulator Proteins cluster_molecules Small Molecules Promoter Promoter Operator Operator lacZ lacZ lacY lacY lacA lacA Repressor LacI Repressor Repressor->Operator Binds & Blocks Transcription CAP CAP CAP->Promoter Binds & Activates Transcription This compound This compound This compound->Repressor Inactivates cAMP cAMP cAMP->CAP Activates Glucose Glucose Glucose->cAMP Inhibits Production

Caption: Regulatory logic of the E. coli lac operon.

Troubleshooting Logic for Inconsistent Assay Results

When faced with inconsistent results, a logical approach can help identify the root cause.

Troubleshooting_Logic Start Inconsistent Assay Results CheckReagents Are reagents fresh and correctly prepared? Start->CheckReagents CheckProtocol Is the protocol being followed precisely? CheckReagents->CheckProtocol Yes RemakeReagents Solution: Remake all reagents from stocks. CheckReagents->RemakeReagents No CheckSamples Is sample preparation (growth, lysis) consistent? CheckProtocol->CheckSamples Yes StandardizeProtocol Solution: Review and standardize every step. CheckProtocol->StandardizeProtocol No CheckEquipment Is equipment (pipettes, reader) calibrated? CheckSamples->CheckEquipment Yes StandardizeSamples Solution: Standardize culture OD and lysis. CheckSamples->StandardizeSamples No Calibrate Solution: Calibrate and service equipment. CheckEquipment->Calibrate No

Caption: A logical workflow for troubleshooting inconsistent results.

References

solutions for lactose crystallization issues in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lactose crystallization in industrial processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound crystallization experiments.

Issue: Poor Crystal Yield

  • Question: My this compound crystallization process is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low crystal yield is a common issue that can be attributed to several factors. Insufficient supersaturation is a primary cause; ensure that the concentration of this compound in your solution is high enough to drive crystallization.[1][2] The cooling rate of the supersaturated solution is another critical parameter; both very slow and very fast cooling rates can negatively impact yield.[3][4] Additionally, the presence of impurities, such as certain minerals or proteins, can inhibit crystal growth and reduce overall yield.[5][6] Consider a purification step for your whey or permeate starting material. Finally, ensure that the crystallization time is sufficient for crystal growth to occur. In some cases, extending the batch time can significantly increase yield.[7]

Issue: Undesirable Crystal Size or Shape (Morphology)

  • Question: The this compound crystals I'm producing are too small, too large, or have an inconsistent shape. How can I control the crystal morphology?

  • Answer: Controlling crystal size and shape is crucial for downstream processing and product performance. The rate of cooling has a direct impact on crystal morphology; rapid cooling often leads to the formation of smaller, needle-shaped crystals, while slower cooling allows for the growth of larger, more well-defined crystals.[3][8] The level of supersaturation is another key factor; high supersaturation tends to favor nucleation, resulting in a larger number of small crystals.[9][10] The presence of certain additives or impurities can also modify crystal habit. For instance, some whey components can lead to smaller and more irregular crystals.[3] Agitation speed during crystallization also plays a role, with insufficient mixing leading to non-uniform crystal growth.

Issue: Crystal Agglomeration

  • Question: My this compound crystals are clumping together (agglomerating). What causes this and how can I prevent it?

  • Answer: Crystal agglomeration can lead to issues with filtration, drying, and powder flow. It is often caused by excessive supersaturation, which promotes rapid nucleation and crystal growth, leading to crystals sticking together.[11] High concentrations of impurities can also contribute to agglomeration by altering the crystal surface properties.[5] To prevent agglomeration, it is important to control the rate of supersaturation. This can be achieved by optimizing the cooling profile and initial this compound concentration. The use of specific additives can also help to prevent agglomeration by modifying the crystal surface energy.[11] Furthermore, appropriate agitation can keep crystals suspended and reduce the likelihood of them sticking together.

Issue: Formation of Amorphous this compound

  • Question: I am observing the formation of amorphous (non-crystalline) this compound, particularly during spray drying. Why is this happening and how can I control it?

  • Answer: Amorphous this compound is thermodynamically unstable and can be highly hygroscopic, which can negatively impact product stability and performance.[12][13] Its formation during spray drying is often due to the rapid evaporation of water, which does not allow sufficient time for the this compound molecules to arrange into an ordered crystalline structure.[14] To control the formation of amorphous this compound, you can adjust the spray drying parameters. Lowering the inlet air temperature can provide a longer time for crystallization to occur.[14] Controlling the ratio of crystalline to dissolved this compound in the feed slurry is another effective method; a higher proportion of crystalline this compound will result in a more crystalline final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound crystallization?

A1: The optimal temperature for this compound crystallization depends on the desired outcome. Generally, industrial crystallization of this compound from cheese whey involves an initial rapid cooling to around 30°C, followed by a slower cooling to about 20°C.[3] However, crystallization can be carried out at lower temperatures (e.g., 2°C, 6°C, 12°C) to influence crystal morphology, though this may also affect crystal size.[3] It's important to note that at temperatures below 20°C, the crystal growth rate can decrease significantly.[7]

Q2: How does the choice of solvent and anti-solvent affect this compound crystallization?

A2: The choice of solvent and anti-solvent is critical in anti-solvent crystallization methods. Water is the primary solvent for this compound. Anti-solvents, such as ethanol or acetone, are added to decrease the solubility of this compound and induce crystallization.[15][16] The ratio of solvent to anti-solvent has a significant impact on the yield and polymorphic form of the this compound crystals.[17] For example, using acetone as an anti-solvent with a mass flow ratio near 1:1 with a near-saturated this compound solution has been shown to produce pure α-lactose monohydrate.[15][18]

Q3: What analytical techniques are essential for characterizing this compound crystals?

A3: Several analytical techniques are crucial for characterizing this compound crystals:

  • Laser Diffraction: Used to determine the particle size distribution of the crystals.[19][20][21][22][23]

  • Differential Scanning Calorimetry (DSC): Helps to identify the polymorphic form (e.g., α-lactose monohydrate, β-lactose, amorphous this compound) and determine the degree of crystallinity by analyzing thermal transitions.[24][16]

  • X-ray Diffraction (XRD): Provides detailed information about the crystal structure and is used to identify different polymorphic forms and quantify their amounts.[25][26][27]

  • Scanning Electron Microscopy (SEM): Allows for the visualization of the crystal morphology (shape and surface characteristics).[28]

Data Presentation

Table 1: Influence of Cooling Rate on this compound Crystal Characteristics

Cooling Rate (°C/min)Temperature Range (°C)Starting MaterialResulting Crystal CharacteristicsReference
0.5 (Rapid)From initial temp. to 2, 6, or 12Ricotta Cheese WheyReduced crystal size, modified crystal faces[3]
3.0 (Extra Rapid)From initial temp. to 2, 6, or 12Ricotta Cheese WheyPromotes the growth of needle-like crystals[3][8]
0.04 (Slow)60 to 20Deproteinized Whey PowderMean particle chord length: 27-33 µm; Yield: 71-73%[4]
0.06 (Medium)60 to 20Deproteinized Whey PowderMean particle chord length: 27-33 µm; Yield: 71-73%[4]
0.08 (Fast)60 to 20Deproteinized Whey PowderMean particle chord length: 27-33 µm; Yield: 71-73%[4]
0.5 (Rapid initial)80 to 60Milk Permeate Powder-[4]
0.04 (Slow)60 to 20Milk Permeate PowderMean particle chord length: 31-34 µm; Yield: 76-81%[4]
0.06 (Medium)60 to 20Milk Permeate PowderMean particle chord length: 31-34 µm; Yield: 76-81%[4]
0.08 (Fast)60 to 20Milk Permeate PowderMean particle chord length: 31-34 µm; Yield: 76-81%[4]

Table 2: Effect of Anti-Solvent Ratio on this compound Crystallization

SolventAnti-SolventSolvent:Anti-Solvent Ratio (v/v)Temperature (°C)Resulting Crystal FormReference
WaterEthanol90:10 to 40:6034α-lactose monohydrate dominant[16]
WaterEthanol30:7034Reduced α-lactose monohydrate, other polymorphs dominant[16]
WaterAcetoneNear 1:1 (mass flow ratio)IsothermalPure α-lactose monohydrate[15][18]
WaterIsopropanol1:1 to 1:9 (mass flow ratio)IsothermalMixtures of α-lactose monohydrate and β-lactose[15]

Experimental Protocols

1. Laser Diffraction for Particle Size Analysis

  • Objective: To determine the particle size distribution of this compound crystals.

  • Methodology:

    • Sample Preparation: Ensure a representative sample is taken from the bulk powder. No specific sample preparation is typically needed for dry dispersion methods.

    • Instrument Setup: Use a laser diffraction instrument with a dry powder dispersion unit (e.g., Bettersizer 2600).

    • Dispersion Pressure Optimization: Systematically test a range of dispersion pressures (e.g., 0.05 MPa to 0.4 MPa) to find a stable platform where the particle size measurement is consistent. For this compound, a lower pressure (e.g., 0.1 MPa) is often preferred to prevent particle breakage.[19][20]

    • Measurement: Disperse the sample in the instrument and acquire the diffraction pattern.

    • Data Analysis: The software will calculate the particle size distribution based on the scattering pattern, typically reported as D10, D50, and D90 values.

2. Differential Scanning Calorimetry (DSC) for Polymorph Analysis

  • Objective: To identify the crystalline form and assess the amorphous content of this compound.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 3-5 mg) into an aluminum DSC pan. Seal the pan hermetically.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

    • Data Analysis: Analyze the resulting thermogram. A peak around 146°C indicates the dehydration of α-lactose monohydrate, while a peak around 216°C corresponds to the melting of the anhydrous form.[24] The presence of a glass transition and a subsequent crystallization exotherm can indicate the presence of amorphous this compound.

3. X-ray Diffraction (XRD) for Crystal Structure Analysis

  • Objective: To identify the specific crystalline forms of this compound present in a sample.

  • Methodology:

    • Sample Preparation: The sample should be a fine, uniform powder to ensure random orientation of the crystals.[29] Grind the sample if necessary. Pack the powder into a sample holder, ensuring a flat, smooth surface.

    • Instrument Setup: Mount the sample holder in the XRD instrument.

    • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu-Kα).

    • Data Analysis: Compare the resulting diffraction pattern to reference patterns for known this compound polymorphs (e.g., α-lactose monohydrate, β-lactose) to identify the phases present in the sample.[25][26]

4. Scanning Electron Microscopy (SEM) for Morphological Analysis

  • Objective: To visualize the shape and surface features of this compound crystals.

  • Methodology:

    • Sample Mounting: Mount a small, representative amount of the this compound powder onto an SEM stub using double-sided carbon tape.[30][31]

    • Coating: For non-conductive samples like this compound, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging: Introduce the coated sample into the SEM chamber. Obtain images at various magnifications to observe the overall crystal habit and fine surface details.

Visualizations

TroubleshootingWorkflow start Problem Identified with This compound Crystallization issue_type What is the primary issue? start->issue_type low_yield Low Crystal Yield issue_type->low_yield Yield bad_morphology Undesirable Crystal Size/Shape issue_type->bad_morphology Morphology agglomeration Crystal Agglomeration issue_type->agglomeration Agglomeration amorphous Amorphous Content Formation issue_type->amorphous Amorphous check_supersaturation Check Supersaturation Level low_yield->check_supersaturation check_cooling Review Cooling Rate & Profile low_yield->check_cooling check_impurities Analyze for Impurities low_yield->check_impurities bad_morphology->check_supersaturation bad_morphology->check_cooling check_agitation Evaluate Agitation Speed bad_morphology->check_agitation agglomeration->check_supersaturation agglomeration->check_impurities agglomeration->check_agitation check_spray_drying Review Spray Drying Parameters amorphous->check_spray_drying solution_yield Increase this compound Concentration Optimize Cooling Rate Purify Starting Material check_supersaturation->solution_yield solution_morphology Adjust Cooling Rate Control Supersaturation Consider Additives check_supersaturation->solution_morphology solution_agglomeration Control Supersaturation Rate Optimize Agitation Use Anti-agglomeration Additives check_supersaturation->solution_agglomeration check_cooling->solution_yield check_cooling->solution_morphology check_impurities->solution_yield check_impurities->solution_agglomeration check_agitation->solution_morphology check_agitation->solution_agglomeration solution_amorphous Adjust Inlet Temperature Control Feed Slurry Crystallinity check_spray_drying->solution_amorphous ExperimentalWorkflow cluster_analysis Crystal Characterization cluster_results Data Interpretation start This compound Crystal Sample psd Particle Size Distribution (Laser Diffraction) start->psd polymorph Polymorph Identification (DSC & XRD) start->polymorph morphology Morphological Analysis (SEM) start->morphology psd_result D10, D50, D90 Values psd->psd_result polymorph_result Crystalline Form(s) & Amorphous Content polymorph->polymorph_result morphology_result Crystal Shape & Surface Characteristics morphology->morphology_result

References

identifying and minimizing artifacts in lactose quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lactose Quantification Assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize artifacts in their experiments.

Troubleshooting Guides

This section addresses specific issues encountered during enzymatic and HPLC-based this compound quantification assays.

Enzymatic Assay Troubleshooting

Enzymatic assays are highly specific but can be sensitive to interferences and procedural errors.[1][2] They typically involve the hydrolysis of this compound into glucose and gathis compound, followed by the quantification of one of the monosaccharides.[1][3][4]

EnzymaticAssayWorkflow

Question 1: Why is my background signal (0 this compound standard) unusually high?

Answer: A high background signal can obscure the detection of low this compound concentrations and must be subtracted from all readings.[5] This issue often stems from contamination or problems with the reaction components.

Potential Causes & Troubleshooting Steps:

  • Contaminated Reagents: The assay buffer or enzyme solutions may be contaminated with glucose.

    • Action: Run a reagent blank containing all components except the sample and this compound standard. If it shows a high signal, prepare fresh reagents.[4]

  • High Endogenous Glucose in Samples: "this compound-free" products can contain high levels of free glucose from the hydrolysis process used during manufacturing.[6] This is a major source of interference.[6]

    • Action: Implement a glucose pre-treatment step using glucose oxidase and catalase to remove free D-glucose from the sample before adding β-galactosidase.[3][6][7]

  • Inappropriate Plate Type: For fluorescent assays, using clear plates instead of black plates can lead to high background from light scatter and well-to-well crosstalk.[5][8]

    • Action: Ensure you are using the correct type of microplate for your assay (clear for colorimetric, black with clear bottoms for fluorometric).[5][8]

  • Probe Degradation: The colorimetric or fluorometric probe may degrade if not stored properly (e.g., protected from light).[5]

    • Action: Aliquot the probe upon reconstitution and store it at -20°C, protected from light.[5] For fluorescence assays, consider diluting the probe with assay buffer just before use to reduce background.[5]

Question 2: My sample readings are lower than expected or show no signal.

Answer: Low or absent signals suggest that the enzymatic reaction is incomplete or inhibited.

Potential Causes & Troubleshooting Steps:

  • Incomplete Enzyme Reconstitution or Thawing: Enzymes and buffers that are not fully thawed or are improperly mixed will have suboptimal activity.[8]

    • Action: Ensure all kit components are brought to room temperature before use.[8] Vortex or pipette gently to ensure homogenous solutions after thawing/reconstitution.[8]

  • Incorrect Incubation Conditions: The enzyme (β-galactosidase) has optimal temperature and time requirements for activity.

    • Action: Verify that the incubation was performed at the temperature and for the duration specified in the protocol (e.g., 60 minutes at 37°C).[5]

  • Presence of Inhibitors in the Sample: Certain substances can inhibit enzyme activity. For example, EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with enzymatic assays.[8]

    • Action: Review the composition of your sample and its preparation buffers. If inhibitors are present, sample dilution or purification may be necessary.

  • Improper Sample pH: The fluorometric probe's stability and enzyme activity are pH-dependent.

    • Action: Ensure the final reaction pH is within the optimal range (typically 7-8).[9] The provided assay buffer is designed to maintain this pH.

Question 3: I suspect other sugars in my sample are interfering with the assay, leading to overestimation. How can I confirm and mitigate this?

Answer: Overestimation of this compound is a known issue, especially in "this compound-free" products where other galactosyl-oligosaccharides may be present.[3] Standard enzymes, like those from E. coli, may slowly hydrolyze these sugars, releasing glucose and inflating the result.[6]

Potential Causes & Troubleshooting Steps:

  • Non-Specific Enzyme Activity: The β-galactosidase enzyme may not be perfectly selective for this compound.[3] For example, allothis compound (β-1,6-lactose), which is present in relative abundance in some matrices, can be an interfering sugar.[6]

    • Action: Use an assay kit that employs a β-galactosidase enzyme specifically selected for its high selectivity for this compound over other similar sugars.[3][6]

  • Matrix Effects: The sample matrix—all components other than this compound—can interfere with the reaction.[10][11] In dairy products, high concentrations of free gathis compound can sometimes cause abnormal enzyme behavior.[12]

    • Action: Perform a spike and recovery experiment. Add a known amount of this compound standard to your sample matrix and measure the recovery. Recoveries between 90-110% are generally acceptable.[3] If recovery is poor, you may need to dilute your sample or perform a sample cleanup step.

Potential Interfering Substance Effect on Enzymatic Assay Mitigation Strategy
Free D-Glucose High background, leading to inaccurate measurement at low this compound levels.[6]Implement a glucose oxidase/catalase pre-treatment step.[3][7]
Galactosyl-oligosaccharides (e.g., Allothis compound) Overestimation of this compound due to slow hydrolysis by non-selective β-galactosidase.[3][6]Use a highly selective β-galactosidase enzyme.[6]
Reducing Agents (e.g., Ascorbic Acid >0.2%) Can interfere with detection chemistries (e.g., those using H₂O₂).[8]Dilute sample to reduce inhibitor concentration; perform spike and recovery.
Detergents (e.g., SDS >0.2%, Tween-20 >1%) Can denature enzymes and interfere with the assay.[8]Avoid in sample preparation or dilute sample significantly.
HPLC Assay Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying this compound, often used as a reference method.[1][2] Common detectors include Refractive Index (RI) and Evaporative Light Scattering (ELS), as this compound has no strong UV chromophore.[13][14]

HPLCTroubleshooting

Question 1: Why are my this compound and gathis compound/glucose peaks not well separated?

Answer: Poor resolution between sugar peaks compromises accurate quantification, especially when analyzing this compound hydrolysis or quantifying low levels of one sugar in the presence of high levels of another.[15][16]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Mobile Phase: The composition of the mobile phase (e.g., the ratio of acetonitrile to water) is a critical factor for resolution in hydrophilic interaction chromatography (HILIC), a common mode for sugar analysis.[14][17]

    • Action: Systematically adjust the mobile phase composition. Decreasing the percentage of the strong solvent (e.g., water) will generally increase retention and may improve the separation of early-eluting peaks.[17]

  • Inappropriate Column: The choice of stationary phase is crucial. Amide or amino (NH2) columns are commonly used for sugar analysis.[14][18]

    • Action: Ensure you are using a column suitable for carbohydrate analysis. If resolution is still poor, consider a column with a different stationary phase or smaller particle size to increase efficiency.[17]

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Action: Increasing the column temperature can sometimes improve peak shape and resolution.[17] Experiment with temperatures between 30-60°C.

Question 2: My results are inconsistent, and I suspect matrix effects are suppressing or enhancing the signal.

Answer: Matrix effects occur when other components in the sample interfere with the analyte's detection, causing either suppression or enhancement of the signal.[19] This is a significant challenge in complex samples like dairy products and pharmaceutical formulations.[11][20]

Potential Causes & Troubleshooting Steps:

  • Co-eluting Compounds: Components from the sample matrix may co-elute with this compound, interfering with the detector (especially RI or ELS).

    • Action: Improve sample preparation. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate carbohydrates and remove interfering substances like proteins and fats.[12][19] Simple protein precipitation is also a common and necessary step.[12]

  • Ionization Suppression/Enhancement (for LC-MS): In LC-MS, matrix components can affect the efficiency of analyte ionization in the source, leading to inaccurate quantification.

    • Action: Quantify the matrix effect by comparing the peak response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with the analyte post-extraction). If the effect is significant (>20%), using a matrix-matched calibration curve or an internal standard is recommended.[21]

  • Insufficient Sample Cleanup: Particulates or precipitated proteins can clog the column and detector.

    • Action: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[13][19]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts in this compound quantification?

A1: The most common sources are the sample matrix itself (interfering sugars, proteins, fats), sample preparation (contamination, incomplete extraction, degradation), and the analytical method chosen (non-specific enzymes, poor chromatographic resolution).[6][12][19]

Q2: How do I choose the right assay for my sample type?

A2: The choice depends on factors like required accuracy, sample complexity, expected this compound concentration, and available equipment.[1][2] HPLC is often used for its high precision and ability to separate multiple sugars, making it ideal for complex matrices or when low concentrations need to be measured accurately.[2][14] Enzymatic methods are highly specific and cost-effective, making them excellent for routine quality control, especially when only this compound concentration is needed.[1][2]

Method Advantages Disadvantages
HPLC High precision, accuracy, and sensitivity; separates multiple sugars.[1][2]Requires expensive equipment, skilled operators, and can be time-consuming.[1][2]
Enzymatic Assays Highly specific to this compound, relatively simple, and cost-effective.[1][2]Can be less accurate if reactions are incomplete or if interfering substances are present; less suitable for very low concentrations without special modifications.[1][2]
Polarimetry Simple, quick, and requires no specialized reagents.[1][2]Less specific and sensitive; influenced by any optically active substance in the sample.[1][2][22] Not suitable for low this compound concentrations.[2]
Near-Infrared (NIR) Rapid, non-destructive, and requires minimal sample preparation.[1]Accuracy can be affected by other components; requires initial calibration against a reference method like HPLC.[1]

Q3: What is a "matrix effect" and how does it impact my results?

A3: A matrix effect is the influence of all other components in a sample, apart from the analyte of interest (this compound), on the measurement of that analyte.[11] These effects can either decrease (ion suppression) or increase (ion enhancement) the detector signal, leading to underestimation or overestimation of the true concentration. They are a critical consideration in complex samples like food, dairy, and biological fluids.[10][11][20]

Q4: Can I use the same assay for both regular and "this compound-free" products?

A4: Not always without modification. "this compound-free" products present a unique challenge for enzymatic assays because they contain very low levels of residual this compound but high levels of glucose and gathis compound from the manufacturing process.[6][12] This high background of free glucose requires a specific pre-treatment step to remove it before the this compound can be accurately measured.[3][6] HPLC methods are often better suited for these products due to their sensitivity and ability to separate the different sugars.[14]

Appendix: Experimental Protocols

Protocol 1: General Enzymatic this compound Quantification

This protocol is a generalized procedure based on the principles of commercially available colorimetric/fluorometric kits.[5][9]

1. Reagent Preparation:

  • This compound Assay Buffer: Bring to room temperature before use.

  • Probe Solution: Thaw, protect from light. For fluorescence, dilute 5-10 fold with Assay Buffer just before use.

  • Enzymes (β-galactosidase, Enzyme Mix): Reconstitute in Assay Buffer as per kit instructions. Aliquot and store at -20°C. Keep on ice during use.

  • This compound Standard (e.g., 1 nmole/µL): Prepare a stock solution and create a standard curve by serial dilution in Assay Buffer (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmole/well).[5]

2. Sample Preparation:

  • Milk/Liquid Samples: Deproteinize by adding Carrez solutions I and II, followed by centrifugation.[3][7][23] The clear supernatant is used for the assay. Dilute the supernatant as needed to fall within the standard curve range.

  • Solid/Powdered Samples: Homogenize a known weight of the sample in Assay Buffer. Centrifuge at >10,000 x g for 10 minutes to pellet insoluble material.[5] The clear supernatant is used.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of each standard and unknown sample into separate wells.

  • Prepare a Master Reaction Mix containing Assay Buffer, Probe, and enzymes according to the kit's protocol.

  • Add 50 µL of the Master Reaction Mix to each well.

  • Mix gently by pipetting or using a horizontal shaker.

  • Incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Measure the signal using a microplate reader.

    • Colorimetric: Absorbance at 570 nm.[5]

    • Fluorometric: Excitation at 535 nm, Emission at 587-590 nm.[5][9]

4. Calculation:

  • Subtract the 0 standard (blank) reading from all sample and standard readings.

  • Plot the background-corrected standard readings against their known concentrations to generate a standard curve.

  • Determine the this compound concentration of the unknown samples from the standard curve.

Protocol 2: General HPLC-RI this compound Quantification

This protocol describes a general isocratic HPLC method with Refractive Index (RI) detection for this compound in a prepared sample extract.

1. HPLC System & Conditions:

  • Column: Amino (NH2) or Amide-based column suitable for carbohydrate analysis (e.g., 4.6 x 250 mm, 5 µm).[18]

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). All solvents must be HPLC grade and filtered.[13]

  • Flow Rate: 1.0 mL/min.[24]

  • Injection Volume: 5-20 µL.[24]

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) detector.

2. Reagent and Standard Preparation:

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution: Accurately weigh this compound monohydrate standard and dissolve in diluent to a known concentration (e.g., 5 mg/mL).[18]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected sample concentration range.

3. Sample Preparation:

  • Accurately weigh or pipette the sample into a volumetric flask.

  • Add extraction solvent (e.g., water or a buffer) and mix thoroughly to dissolve sugars.

  • Deproteinization: For protein-rich samples (e.g., milk), add a clarifying agent like a Carrez solution, mix, and centrifuge to precipitate proteins.[22][23]

  • Bring the solution to the final volume with diluent.

  • Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.[19]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

  • Inject the series of calibration standards, starting with the lowest concentration.

  • Inject the prepared samples. It is good practice to run a blank (diluent) injection between samples to check for carryover.

  • Identify the this compound peak in the chromatograms by comparing its retention time to that of the standard.

5. Calculation:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the linearity (r²) of the curve, which should be >0.995.[24]

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Account for any dilution factors used during sample preparation.

References

Technical Support Center: Strategies to Improve Lactose Hydrolysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their lactose hydrolysis experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound hydrolysis experiments, offering potential causes and solutions.

Issue 1: Low or No Glucose Production (Incomplete Hydrolysis)

  • Question: I am not detecting the expected amount of glucose, or any at all, after my this compound hydrolysis reaction. What could be the cause?

  • Answer: Low or absent glucose production indicates an incomplete or failed reaction. Several factors could be responsible:

    • Incorrect Reaction Conditions: Enzymes like lactase (β-galactosidase) are highly sensitive to their environment. The temperature or pH of your reaction may be outside the optimal range for your specific enzyme, leading to denaturation or reduced activity.[1][2]

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or denaturation from extreme temperatures or pH levels.[1][2]

    • Substrate Issues: Ensure you are using the correct substrate. Lactase is specific to this compound and will not act on other disaccharides like sucrose.[3][4]

    • Presence of Inhibitors: The reaction mixture might contain inhibitors. For instance, gathis compound, a product of the hydrolysis, can act as an inhibitor at high concentrations.[5] Other components in complex media like milk can also interfere with the enzyme's activity.[6]

    • Insufficient Reaction Time: The hydrolysis reaction may not have had enough time to proceed to a detectable level. Monitor the reaction over a longer period.

Issue 2: Inconsistent or Irreproducible Results

  • Question: My experimental results for this compound hydrolysis are varying significantly between trials. How can I improve consistency?

  • Answer: Inconsistent results often stem from a lack of control over key experimental variables:

    • Fluctuations in Temperature and pH: Small variations in temperature and pH can significantly impact the rate of an enzymatic reaction.[1][7] Use calibrated equipment and buffered solutions to maintain stable conditions.

    • Inaccurate Reagent Measurement: Ensure precise measurement of the enzyme, substrate, and buffer solutions. Use calibrated pipettes and balances.

    • Poor Mixing: Inadequate mixing can lead to localized concentration gradients of the substrate and enzyme, resulting in an uneven reaction rate.[8] Ensure the solution is well-mixed, especially at the start of the reaction.

Issue 3: Reaction Rate is Too Slow

  • Question: The hydrolysis of this compound is proceeding much slower than anticipated. How can I increase the reaction rate?

  • Answer: A slow reaction rate can be improved by optimizing several factors:

    • Enzyme Concentration: The rate of enzyme activity is generally directly proportional to the enzyme concentration.[1] Increasing the amount of lactase can speed up the reaction, up to a saturation point.

    • Temperature Optimization: While higher temperatures can increase reaction rates, exceeding the enzyme's optimal temperature can lead to denaturation and a rapid loss of activity.[1][2] Determine the optimal temperature for your specific β-galactosidase. For example, the optimal temperature for lactase from Aspergillus oryzae is around 55°C.[6]

    • pH Optimization: Ensure the pH of the reaction buffer is at the optimum for your enzyme. For many lactases, this is in the slightly acidic to neutral range (pH 6-7.5).[1][2][5]

    • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and efficiency, particularly at higher temperatures.[9][10]

Frequently Asked Questions (FAQs)

What are the optimal conditions for lactase (β-galactosidase) activity?

The optimal conditions depend on the source of the enzyme. Generally, lactase functions best in a narrow temperature range, typically between 21°C and 49°C, and a slightly acidic to neutral pH of around 6.0.[2] For example, β-galactosidase from Lactobacillus plantarum shows optimal activity at 50°C and a pH of 6.5-7.5.[5] Exposing the enzyme to conditions far outside these ranges can lead to irreversible denaturation.[1][2]

How can I improve the efficiency of this compound hydrolysis?

Several strategies can enhance efficiency:

  • Control Reaction Conditions: Maintain optimal temperature, pH, and enzyme concentration.[6]

  • Enzyme Immobilization: Immobilizing β-galactosidase on polymeric supports can enhance its stability, reusability, and overall efficiency.[6][10] Immobilized enzymes often show greater resilience to changes in temperature and pH.[9]

  • Genetic Engineering: Using genetically modified organisms to express tailored β-galactosidase enzymes can meet specific application requirements.[6]

  • Process Integration: Combining enzymatic hydrolysis with methods like membrane filtration can help separate the products and drive the reaction forward.[9][11]

What are the common methods to measure this compound hydrolysis?

The extent of this compound hydrolysis is typically determined by measuring the concentration of one of its products, glucose.[3] Common methods include:

  • Glucose Test Strips: A simple and rapid method where a test strip changes color in the presence of glucose.[3][4]

  • Colorimetric Assays: Using an artificial substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). When hydrolyzed by lactase, it releases o-nitrophenol, a yellow compound that can be quantified by measuring absorbance at 420 nm.[12]

  • Spectrophotometry: Other quantitative enzymatic assays can be performed using a UV-Vis spectrometer to measure product formation.[11]

Why is my immobilized enzyme showing low activity?

Low activity in immobilized enzymes can be due to several factors, including mass transfer limitations, changes in the enzyme's conformation upon immobilization, or suboptimal binding conditions. The choice of the immobilization matrix and the method used (e.g., adsorption, covalent binding) are critical for retaining high enzymatic activity.[9][10]

Can components in milk affect the hydrolysis reaction?

Yes, other components present in milk, such as proteins and minerals, can interact with the β-galactosidase enzyme, potentially affecting its stability and activity.[6] This makes it crucial to optimize and control reaction parameters when working with complex substrates like milk.

Data Summary Tables

Table 1: Optimal Conditions for β-galactosidase from Different Sources

Enzyme SourceOptimal TemperatureOptimal pHReference
Aspergillus oryzae55°C~5.0[6][13]
Kluyveromyces lactis~37°C6.5 - 7.0[10]
Lactobacillus plantarum50°C6.5 (for ONPG), 7.5 (for this compound)[5]
General Digestive Lactase21°C - 49°C~6.0[2]

Table 2: Factors Affecting this compound Hydrolysis Efficiency

FactorEffect on EfficiencyKey Considerations
Temperature Increases rate to an optimum, then causes denaturation.Each enzyme has a narrow optimal range.[2]
pH Activity is maximal at an optimal pH; denaturation occurs at extremes.Optimal pH depends on the enzyme source.[2][5]
Enzyme Concentration Higher concentration generally increases the reaction rate.The rate will plateau once the substrate becomes the limiting factor.[1]
Substrate Concentration Higher concentration increases the rate until enzyme saturation (Vmax).High product (gathis compound) concentration can inhibit the enzyme.[5]
Immobilization Can improve stability, reusability, and thermostability.The immobilization method and support material are critical.[9][10]
Other Components Milk proteins and minerals can interact with and affect the enzyme.Requires careful control of reaction conditions in complex media.[6]

Experimental Protocols

Protocol 1: Basic this compound Hydrolysis Assay using Glucose Test Strips

This protocol provides a simple method to observe lactase activity by detecting glucose production.

Materials:

  • Lactase enzyme solution (e.g., from tablets or a commercial source)

  • Milk (contains this compound)

  • Sucrose solution (as a negative control)[4]

  • Distilled water

  • Test tubes, pipettes, stopwatch

  • Glucose test strips[4]

Methodology:

  • Labeling: Label four test tubes: A, B, C, and D.

  • Tube A (Enzyme + this compound): Add 2 mL of milk and 1 mL of lactase enzyme solution.

  • Tube B (this compound Control): Add 2 mL of milk and 1 mL of distilled water.

  • Tube C (Enzyme + Sucrose): Add 2 mL of sucrose solution and 1 mL of lactase enzyme solution.

  • Tube D (Sucrose Control): Add 2 mL of sucrose solution and 1 mL of distilled water.

  • Incubation: Start a stopwatch and let the reactions proceed for 2-5 minutes at room temperature.

  • Detection: After the incubation period, dip a glucose test strip into each tube, remove it, and wait for the time specified by the manufacturer (e.g., 60 seconds).

  • Record Results: Observe the color change on the test strips. A change to green or brown indicates the presence of glucose.[4] Record the results as positive or negative for glucose.

Protocol 2: Colorimetric Assay for Lactase Activity using ONPG

This protocol uses an artificial substrate, ONPG, for a quantitative measurement of lactase activity.[12]

Materials:

  • Lactase enzyme extract

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Phosphate Buffered Saline (PBS), 100 mM

  • Sodium Carbonate (Na₂CO₃), 1 M (to stop the reaction)

  • Spectrophotometer and cuvettes

Methodology:

  • Setup: Prepare two 1.5 mL tubes: one labeled "Reaction" and one "Control".

  • Reagent Addition: To each tube, add 390 µL of 100 mM PBS and 100 µL of the ONPG solution.

  • Initiate Reaction: To the "Reaction" tube only, add 10 µL of the lactase enzyme extract. Mix immediately by vortexing.

  • Incubation: Allow the reaction to proceed for exactly 1 minute at room temperature.

  • Stop Reaction: After 1 minute, add 500 µL of 1 M sodium carbonate to both the "Reaction" and "Control" tubes to stop the enzyme activity by increasing the pH.[12]

  • Measurement: Transfer the contents of each tube to a separate cuvette. Measure the absorbance of each solution at a wavelength of 420 nm using a spectrophotometer. The "Control" tube serves as the blank.

  • Calculate Activity: Subtract the absorbance of the "Control" sample from the "Reaction" sample. The resulting value is proportional to the amount of o-nitrophenol produced and thus reflects the lactase activity.[12]

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Substrate (e.g., this compound Solution) E1 Combine Reactants (Substrate, Enzyme, Buffer) P1->E1 P2 Prepare Enzyme (e.g., Lactase Solution) P2->E1 P3 Prepare Buffer (Control pH) P3->E1 E2 Incubate at Optimal Temperature E1->E2 E3 Stop Reaction (e.g., pH change, heat) E2->E3 A1 Measure Product (e.g., Glucose) E3->A1 A2 Quantify Results A1->A2 A3 Data Interpretation A2->A3

Caption: General workflow for a this compound hydrolysis experiment.

G cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_inhibitors Inhibitor Issues Start Low or No Hydrolysis Enzyme_Active Is Enzyme Active? Start->Enzyme_Active Sol_Enzyme Solution: - Check storage - Perform activity assay - Use new enzyme batch Enzyme_Active->Sol_Enzyme No Conditions_Optimal Are Conditions Optimal? Enzyme_Active->Conditions_Optimal Yes Sol_Conditions Solution: - Verify pH of buffer - Calibrate incubator - Check substrate specificity Conditions_Optimal->Sol_Conditions No Inhibitors_Present Are Inhibitors Present? Conditions_Optimal->Inhibitors_Present Yes Sol_Inhibitors Solution: - Purify substrate - Check for product inhibition - Dilute sample Inhibitors_Present->Sol_Inhibitors Yes

Caption: Troubleshooting logic for low hydrolysis efficiency.

G center This compound Hydrolysis Efficiency Temp Temperature center->Temp pH pH center->pH Enzyme_Conc [Enzyme] center->Enzyme_Conc Substrate_Conc [Substrate] center->Substrate_Conc Inhibitors Inhibitors (e.g., Gathis compound) center->Inhibitors Immobilization Immobilization center->Immobilization

References

Technical Support Center: Overcoming Catabolite Repression in Lactose-Based Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactose-based fermentation systems. The information is presented in a question-and-answer format to directly address common issues related to catabolite repression.

Troubleshooting Guides

Issue: Low or No Expression of this compound-Inducible Genes in the Presence of Glucose

Q1: We are not seeing any expression of our gene of interest from a lac promoter-based vector when our media contains both glucose and this compound. What is the likely cause?

A1: This is a classic case of carbon catabolite repression (CCR). Escherichia coli and many other bacteria will preferentially metabolize glucose over other carbon sources like this compound.[1][2] The presence of glucose actively inhibits the expression of genes required for the metabolism of other sugars. This is a highly regulated process to ensure the most efficient use of available carbon sources.[2]

The primary mechanism of catabolite repression in E. coli involves the phosphotransferase system (PTS), which is responsible for glucose transport. When glucose is abundant, a key protein in this system, EIIAGlc, is predominantly in its unphosphorylated state. This leads to two key repressive effects:

  • Inducer Exclusion: Unphosphorylated EIIAGlc inhibits the activity of this compound permease (LacY), preventing this compound from entering the cell.[3]

  • Reduced cAMP Levels: Unphosphorylated EIIAGlc also inhibits the activity of adenylate cyclase, the enzyme that produces cyclic AMP (cAMP). Low levels of cAMP mean that the Catabolite Activator Protein (CAP) remains inactive and cannot bind to the lac operon promoter to activate transcription.

Q2: How can we confirm that catabolite repression is the cause of our low expression?

A2: You can perform a few key experiments to diagnose catabolite repression:

  • Diauxic Growth Curve Analysis: Grow your E. coli strain in a minimal medium containing both glucose and this compound and monitor the optical density (OD600) over time. A classic diauxic growth curve will show two distinct exponential growth phases separated by a lag phase.[1][4] The first phase corresponds to glucose consumption, and the second to this compound consumption after glucose has been depleted.[4]

  • β-Galactosidase Assay: Measure the activity of β-galactosidase (the product of the lacZ gene) in cultures grown with glucose, this compound, and a mixture of both. You should observe high activity with this compound alone, very low activity with glucose, and a delayed increase in activity in the mixed-sugar medium that corresponds to the second growth phase.

  • Monitor Substrate Consumption: Use techniques like HPLC to measure the concentration of glucose and this compound in the culture medium over time. This will show the sequential utilization of the sugars, with glucose being consumed first.[1]

Issue: Suboptimal Growth and Protein Production in Mixed-Sugar Media

Q3: We observe a long lag phase during the diauxic shift, which is affecting our overall fermentation time and productivity. How can we shorten this lag phase?

A3: The lag phase represents the time it takes for the cells to switch their metabolic machinery from glucose to this compound utilization. To shorten this, you can:

  • Optimize Inoculum Pre-culture: Pre-culturing your cells in a medium containing a small amount of this compound or a non-repressing carbon source like glycerol can help to "prime" the cells for this compound metabolism.

  • Use Catabolite Repression-Resistant Strains: Employing mutant strains that are less sensitive to glucose repression, such as those with a crp mutation (cAMP-independent CAP) or a deficient adenylate cyclase (cya), can eliminate the diauxic lag.

  • Fed-Batch Strategies: Implement a fed-batch fermentation strategy where glucose is fed at a limiting rate to maintain a low concentration in the bioreactor.[5][6] This prevents the full onset of catabolite repression and allows for the simultaneous or near-simultaneous consumption of this compound.[5]

Q4: Our recombinant protein is being expressed, but the yield is much lower than expected in our this compound-based system. What are some common reasons for this?

A4: Low protein yield in this compound induction systems can be due to several factors beyond simple catabolite repression:[7][8][9]

  • Suboptimal Inducer Concentration: While this compound is the natural inducer, its transport and conversion to allothis compound (the actual inducer) can be inefficient, especially at low concentrations.

  • Plasmid Instability: High levels of recombinant protein expression can be toxic to the cells, leading to plasmid loss.

  • Inclusion Body Formation: Overexpression of proteins can lead to misfolding and aggregation into insoluble inclusion bodies.

  • Codon Usage: The codon usage of your gene of interest may not be optimal for E. coli, leading to translational inefficiencies.

  • Protease Degradation: Your recombinant protein may be susceptible to degradation by host cell proteases.

Solutions to consider:

  • Auto-induction Media: Use a specially formulated medium containing a precise mixture of glucose, this compound, and often glycerol.[10][11][12][13] This allows for initial cell growth on glucose, followed by automatic induction of protein expression from the lac promoter once the glucose is depleted.[10][13]

  • Lower Induction Temperature: Reducing the temperature (e.g., to 18-25°C) after induction can slow down protein synthesis, promote proper folding, and reduce the formation of inclusion bodies.[8]

  • Use of Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of your recombinant protein.

  • Host Strain Selection: Use E. coli strains engineered to address specific expression challenges, such as those with reduced protease activity or strains that supplement rare tRNAs (e.g., Rosetta™ strains).[7]

Frequently Asked Questions (FAQs)

Q5: What is the molecular mechanism of catabolite repression in E. coli?

A5: In E. coli, catabolite repression is primarily mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). When glucose is transported into the cell via the PTS, the phosphate group from phosphoenolpyruvate (PEP) is transferred through a cascade of proteins (Enzyme I, HPr) to the glucose-specific transporter, Enzyme II. A key component of this system is Enzyme IIAGlc (EIIAGlc).

  • High Glucose: EIIAGlc is mostly unphosphorylated. In this state, it inhibits this compound permease (inducer exclusion) and adenylate cyclase, leading to low intracellular cAMP levels.

  • Low Glucose: EIIAGlc becomes phosphorylated. Phosphorylated EIIAGlc activates adenylate cyclase, which then synthesizes cAMP. cAMP binds to the Catabolite Activator Protein (CAP), and the cAMP-CAP complex binds to the promoter of the lac operon, activating transcription.

Q6: Are there alternative strategies to IPTG induction for lac promoter-based systems?

A6: Yes, this compound-based auto-induction is a popular and cost-effective alternative to IPTG induction.[10][13] Auto-induction media are formulated with a specific ratio of glucose, this compound, and a non-repressing carbon source like glycerol.[11][12] The cells initially grow to a high density using glucose, which represses the lac operon. Once the glucose is exhausted, the presence of this compound induces the expression of the target protein.[10] This method is particularly useful for high-throughput screening of protein expression.[14]

Q7: What are the advantages of using a catabolite repression-resistant mutant strain?

A7: Mutant strains that are resistant to catabolite repression, such as those with a crp** mutation that makes CAP active even in the absence of cAMP, offer several advantages:

  • Elimination of Diauxic Growth: These strains can co-metabolize glucose and this compound, leading to a single, continuous growth phase and potentially shorter fermentation times.

  • Simplified Media Formulation: There is less need for complex auto-induction media, as induction can occur even in the presence of glucose.

  • Potentially Higher Productivity: By eliminating the lag phase and allowing for simultaneous substrate utilization, overall process productivity may be increased.

Data Presentation

Table 1: Comparison of Growth and β-Galactosidase Activity in Wild-Type and Mutant E. coli

StrainCarbon Source(s)Specific Growth Rate (h⁻¹)β-Galactosidase Specific Activity (Miller Units)
Wild-TypeGlucose~0.6-0.7< 10
Wild-TypeThis compound~0.3-0.4> 1000
Wild-TypeGlucose + this compoundPhase 1: ~0.6-0.7, Phase 2: ~0.3-0.4Phase 1: < 10, Phase 2: > 1000
crp** MutantGlucose + this compound~0.5-0.6 (monophasic growth)> 800
cya⁻ MutantGlucose + this compound~0.4-0.5 (monophasic growth)> 600

Data compiled and synthesized from multiple sources for illustrative purposes.

Table 2: Typical Composition of Auto-induction Media

ComponentZYP-5052 Medium Concentration (g/L)Function
Glucose0.5Initial growth, represses lac operon
This compound2.0Inducer for the lac operon
Glycerol5.0Sustained growth after glucose depletion
Tryptone10.0Nitrogen source, amino acids
Yeast Extract5.0Vitamins, cofactors, nitrogen source
Na₂HPO₄7.1Buffering agent
KH₂PO₄6.8Buffering agent
(NH₄)₂SO₄3.3Nitrogen source
MgSO₄0.12Cofactor for enzymes
Trace Metals1X SolutionEssential micronutrients

Based on the formulation described by Studier (2005) and others.[10]

Experimental Protocols

Protocol 1: Quantification of Diauxic Growth

  • Media Preparation: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with a limiting concentration of glucose (e.g., 0.5 g/L) and a non-limiting concentration of this compound (e.g., 2 g/L).

  • Inoculation: Inoculate the medium with an overnight culture of E. coli to an initial OD600 of ~0.05.

  • Incubation: Incubate the culture at 37°C with shaking.

  • Monitoring Growth: At regular intervals (e.g., every 30 minutes), withdraw a sample and measure the OD600.

  • Data Analysis: Plot the natural logarithm of the OD600 versus time. A diauxic growth curve will show two distinct linear phases with different slopes (specific growth rates), separated by a lag phase.

  • (Optional) Substrate Analysis: At each time point, collect a sample of the culture supernatant and analyze the glucose and this compound concentrations using HPLC.

Protocol 2: β-Galactosidase Activity Assay (ONPG Assay)

  • Cell Culture: Grow E. coli under the desired conditions (e.g., with glucose, this compound, or both).

  • Sample Collection: At various time points, withdraw 1 mL of the culture. Measure and record the OD600.

  • Cell Permeabilization: Add 2-3 drops of toluene or chloroform and a drop of 0.1% SDS to the cell suspension and vortex vigorously to permeabilize the cells.

  • Enzyme Reaction: Add 0.2 mL of a 4 mg/mL solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer to the permeabilized cells. Incubate at 37°C.

  • Stop Reaction: When a yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the reaction time.

  • Measurement: Centrifuge the tubes to pellet cell debris and measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Mandatory Visualizations

CataboliteRepressionPathway cluster_low_glucose Low Glucose Conditions Glucose_ext Extracellular Glucose PTS PTS System (EIIA-P -> EIIA) Glucose_ext->PTS Transport & Phosphorylation Glucose_int Intracellular Glucose-6-P PTS->Glucose_int AdenylateCyclase_inactive Adenylate Cyclase (Inactive) PTS->AdenylateCyclase_inactive Inhibition LacY This compound Permease (LacY) PTS->LacY Inhibition (Inducer Exclusion) AdenylateCyclase_active Adenylate Cyclase (Active) cAMP cAMP AdenylateCyclase_active->cAMP Synthesis cAMP_CAP cAMP-CAP Complex cAMP->cAMP_CAP CAP CAP CAP->cAMP_CAP lac_promoter lac Promoter cAMP_CAP->lac_promoter Activation Transcription Transcription of lac genes lac_promoter->Transcription Lactose_ext Extracellular This compound Lactose_ext->LacY Transport Lactose_int Intracellular This compound LacY->Lactose_int

Caption: Signaling pathway of catabolite repression in E. coli.

DiauxicGrowthWorkflow start Start inoculate Inoculate E. coli into minimal medium with Glucose + this compound start->inoculate incubate Incubate at 37°C with shaking inoculate->incubate monitor_growth Monitor OD600 and substrate levels incubate->monitor_growth phase1 Phase 1: Exponential growth on Glucose monitor_growth->phase1 glucose_depletion Glucose Depletion phase1->glucose_depletion lag_phase Lag Phase: Induction of lac operon glucose_depletion->lag_phase Yes phase2 Phase 2: Exponential growth on this compound lag_phase->phase2 stationary Stationary Phase phase2->stationary end End stationary->end

Caption: Experimental workflow for observing diauxic growth.

TroubleshootingLogic start Low/No Protein Expression in Glucose + this compound Medium check_diauxie Perform Diauxic Growth Curve Analysis start->check_diauxie diauxie_present Diauxic Growth Observed? check_diauxie->diauxie_present ccr_confirmed Catabolite Repression is the primary issue diauxie_present->ccr_confirmed Yes no_diauxie Monophasic or No Growth diauxie_present->no_diauxie No solution_ccr Solutions for CCR: - Use Auto-induction Media - Fed-batch Fermentation - Use CCR-resistant strains ccr_confirmed->solution_ccr other_issues Investigate other issues: - Plasmid integrity - Protein toxicity - Codon usage - Media components no_diauxie->other_issues

Caption: Troubleshooting logic for low protein expression.

References

Technical Support Center: Troubleshooting Protein Insolubility in Lactose-Induced Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with protein insolubility during lactose or IPTG-induced expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein insolubility during recombinant expression in E. coli?

A1: Protein insolubility, often leading to the formation of inclusion bodies, can stem from several factors:

  • High rate of protein synthesis: Rapid transcription and translation can overwhelm the cellular folding machinery, leading to protein aggregation.[1]

  • Incorrect protein folding: The protein may require specific chaperones or post-translational modifications that are absent or insufficient in E. coli.

  • Suboptimal culture conditions: Factors like temperature, inducer concentration, and media composition can significantly impact protein solubility.[2][3]

  • Codon bias: Differences in codon usage between the gene of interest and the E. coli host can lead to translational pausing and misfolding.[4]

  • Protein toxicity: The expressed protein may be toxic to the host cell, triggering stress responses that can affect solubility.[5]

Q2: My protein is completely insoluble. Where should I start my troubleshooting?

A2: A good starting point is to optimize the induction conditions. Lowering the induction temperature is often the most effective initial step to improve protein solubility.[6] Reducing the inducer concentration can also slow down protein synthesis, allowing more time for proper folding.[7]

Q3: Is there a "one-size-fits-all" solution for protein insolubility?

A3: Unfortunately, no. The optimal conditions for soluble protein expression are highly protein-dependent. A systematic approach, testing various parameters, is necessary to find the best strategy for your specific protein.[8]

Troubleshooting Guides

Issue 1: Target protein is found in inclusion bodies.

This is the most common manifestation of protein insolubility. The following steps provide a systematic approach to increase the yield of soluble protein.

Lowering the temperature and adjusting the inducer concentration are critical first steps.

  • Protocol for Optimizing Induction Temperature:

    • Grow identical small-scale cultures (e.g., 10 mL) of your expression strain at 37°C to an OD600 of 0.6-0.8.

    • Cool the cultures to the desired induction temperatures (e.g., 37°C, 30°C, 25°C, 20°C, and 16°C).

    • Induce all cultures with a fixed concentration of this compound or IPTG.

    • Incubate the cultures overnight (16-20 hours) at the respective temperatures with shaking.

    • Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE.

  • Protocol for Optimizing Inducer Concentration:

    • Grow identical small-scale cultures at a fixed temperature (e.g., 25°C) to an OD600 of 0.6-0.8.

    • Induce the cultures with a range of this compound or IPTG concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM IPTG).

    • Incubate for a fixed time (e.g., overnight) with shaking.

    • Harvest the cells and analyze the soluble and insoluble fractions.

Troubleshooting Workflow for Optimizing Induction

start Start: Protein in Inclusion Bodies optimize_temp Optimize Induction Temperature (e.g., 16-37°C) start->optimize_temp optimize_inducer Optimize Inducer Concentration (e.g., 0.01-1.0 mM IPTG) optimize_temp->optimize_inducer analyze_solubility Analyze Soluble vs. Insoluble Fractions (SDS-PAGE) optimize_inducer->analyze_solubility soluble_protein Soluble Protein Obtained analyze_solubility->soluble_protein Success insoluble_protein Protein Still Insoluble analyze_solubility->insoluble_protein Failure

Caption: Workflow for optimizing induction conditions.

Quantitative Data on Induction Conditions:

ParameterConditionSoluble Protein Yield (% of total)Reference
Temperature 37°COften low[6]
30°CIncreased solubility for some proteins[9]
25°CFurther improvement in solubility[10]
16-20°CGenerally highest solubility[11]
IPTG Conc. 1.0 mMCan lead to high expression but low solubility[7]
0.5 mMOften a good starting point[7]
0.1 mMIncreased solubility for some proteins[7]
0.05 mMSignificant increase in solubility for sensitive proteins[8]

If optimizing induction conditions is insufficient, using engineered E. coli strains can enhance soluble expression.

  • Strains for Codon Bias: Rosetta™ strains contain a plasmid with tRNAs for rare codons, which can improve the expression of eukaryotic proteins.[5]

  • Strains for Disulfide Bond Formation: SHuffle® Express or Origami™ strains have a more oxidizing cytoplasm, promoting the correct formation of disulfide bonds.

  • Strains with Chaperone Co-expression: Strains like ArcticExpress™ are engineered to co-express chaperonins that are active at low temperatures.

  • Strains for Toxic Proteins: C41(DE3) and C43(DE3) are mutant strains that can tolerate the expression of some toxic proteins.[12]

Comparison of E. coli Expression Strains:

StrainKey FeatureRecommended For
BL21(DE3) Standard, protease deficient (lon, ompT)General protein expression
Rosetta(DE3) Supplies tRNAs for rare codonsEukaryotic proteins with different codon usage
SHuffle T7 Facilitates disulfide bond formationProteins with multiple disulfide bonds
ArcticExpress(DE3) Co-expresses cold-adapted chaperonesProteins requiring low-temperature folding
C41(DE3) / C43(DE3) Tolerates expression of toxic proteinsMembrane proteins and other toxic proteins

Molecular chaperones can assist in the proper folding of your target protein. Several commercially available plasmid systems allow for the co-expression of chaperone sets.

  • Common Chaperone Systems:

    • GroEL/GroES: Forms a cage-like structure to assist in folding.

    • DnaK/DnaJ/GrpE: Binds to hydrophobic regions of unfolded proteins to prevent aggregation.

    • Trigger Factor (TF): A ribosome-associated chaperone that assists in the folding of nascent polypeptide chains.

Protocol for Chaperone Co-expression:

  • Co-transform your expression plasmid and the chaperone-encoding plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Select for both plasmids using the appropriate antibiotics.

  • Grow a small-scale culture and induce the expression of both the target protein and the chaperones according to the manufacturer's protocol.

  • Optimize induction conditions (temperature, inducer concentration) as described in Step 1.

  • Analyze the soluble and insoluble fractions by SDS-PAGE. A study showed that co-expression with chaperones improved the purification yield for about 50% of the proteins tested, with increases of up to 5.5-fold.[13] Another report indicated that this strategy increased the solubility of 70% of tested constructs with yields up to 42-fold higher than controls.[14]

Signaling Pathway for Chaperone-Assisted Folding

unfolded Unfolded Polypeptide aggregated Aggregated Protein (Inclusion Body) unfolded->aggregated Aggregation chaperone Molecular Chaperones (e.g., DnaK, GroEL) unfolded->chaperone Binding folded Correctly Folded Soluble Protein chaperone->folded Assisted Folding start Start: Inclusion Bodies lysis Cell Lysis & Inclusion Body Isolation start->lysis solubilization Solubilization (8M Urea or 6M GdnHCl) lysis->solubilization refolding Refolding solubilization->refolding dilution Rapid Dilution refolding->dilution dialysis Dialysis refolding->dialysis on_column On-Column Refolding refolding->on_column analysis Analysis of Refolded Protein (Activity Assay, CD) dilution->analysis dialysis->analysis on_column->analysis active_protein Active Soluble Protein analysis->active_protein

References

Technical Support Center: Troubleshooting Diauxic Growth in Glucose and Lactose Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with diauxic growth experiments, specifically focusing on Escherichia coli grown in media containing both glucose and lactose.

Frequently Asked Questions (FAQs)

Q1: What is a typical diauxic growth curve supposed to look like?

A1: A classic diauxic growth curve for E. coli in a medium containing both glucose and this compound exhibits two distinct exponential growth phases separated by a lag phase.[1][2][3] Initially, the bacteria will preferentially metabolize glucose, leading to a rapid first exponential growth phase.[2][4] Once the glucose is depleted, there is a temporary cessation of growth, known as the lag phase.[1][2] During this lag phase, the cellular machinery required to metabolize this compound is synthesized.[2] Following the lag, the bacteria resume growth by utilizing this compound, resulting in a second, typically slower, exponential growth phase.[1][2]

Q2: What is catabolite repression and how does it relate to diauxic growth?

A2: Catabolite repression is a regulatory mechanism that allows bacteria to prioritize the use of a preferred carbon source, like glucose, when multiple carbon sources are available.[1] The presence of glucose inhibits the expression of genes required for the metabolism of other sugars, such as the lac operon for this compound metabolism.[5] This repression is a key reason for the sequential utilization of sugars and the characteristic shape of the diauxic growth curve.[1]

Q3: How does the lac operon function in the context of diauxic growth?

A3: The lac operon is a set of genes that encode the proteins necessary for this compound transport and metabolism.[6] Its expression is tightly regulated. In the presence of glucose, catabolite repression keeps the lac operon's expression low.[5] When glucose is exhausted, and this compound is present, the repression is lifted. This compound is converted to allothis compound, which acts as an inducer by binding to the LacI repressor protein, causing it to detach from the operator region of the lac operon.[6] This allows for the transcription of the lac genes, leading to the production of enzymes like β-galactosidase, which breaks down this compound.[6]

Q4: Can mutations in the lac operon affect the diauxic growth curve?

A4: Yes, mutations in the lac operon can significantly alter the diauxic growth pattern. For instance, a loss-of-function mutation in the lacI gene, which codes for the repressor protein, leads to constitutive expression of the lac operon.[7] However, even with a non-functional repressor, a diauxic curve with a lag phase is often still observed because glucose can also inhibit the activity of this compound permease, the protein responsible for transporting this compound into the cell.[7]

Troubleshooting Guide

This guide addresses common problems encountered during diauxic growth experiments.

Problem Possible Causes Recommended Solutions
No second growth phase on this compound. 1. Incorrect media composition: Crucial components for this compound metabolism might be missing. 2. E. coli strain is a lac mutant: The strain may have a mutation preventing this compound utilization. 3. Insufficient this compound concentration: The amount of this compound may be too low to support detectable growth.1. Verify media components: Ensure your minimal media (e.g., M9) is properly supplemented with necessary minerals, vitamins (like thiamine for some strains), and a suitable nitrogen source.[8] 2. Check the genotype of your E. coli strain: Confirm that the strain is wild-type for the lac operon or use a strain known to exhibit diauxic growth (e.g., MG1655).[9] 3. Optimize sugar concentrations: A common starting point is 0.5 g/L glucose and 1.5 g/L this compound.[9]
No initial growth on glucose. 1. Inoculum in stationary phase: Cells from a stationary phase culture may have a long lag phase before starting exponential growth. 2. Suboptimal growth conditions: Incorrect temperature or pH can inhibit growth.1. Use a fresh overnight culture: Inoculate your experiment with a culture that is in the late logarithmic phase of growth. 2. Optimize growth parameters: Ensure the temperature is maintained at 37°C and the pH is kept constant around 7.2.[9]
Simultaneous consumption of glucose and this compound (no diauxic shift). 1. Mutation in catabolite repression genes: A mutation in a gene like crp (encoding the cAMP receptor protein) can disrupt catabolite repression. 2. High this compound concentration: Very high concentrations of this compound can sometimes overcome glucose repression.[10]1. Use a wild-type strain for catabolite repression: Verify the genotype of your strain. 2. Adjust sugar concentrations: Use a lower concentration of this compound in your initial experiments.
Abrupt decrease in Optical Density (OD). 1. Cell lysis: This could be due to phage contamination or other stressors. 2. Instrumental error: Issues with the spectrophotometer or cuvettes.1. Ensure sterile technique: Use proper aseptic techniques to prevent contamination. 2. Check your equipment: Blank the spectrophotometer regularly and ensure cuvettes are clean and correctly oriented.

Experimental Protocols

Monitoring Diauxic Growth Curve

This protocol outlines the steps to generate a diauxic growth curve for E. coli.

Materials:

  • E. coli strain (e.g., MG1655)

  • M9 minimal medium

  • Glucose (sterile solution)

  • This compound (sterile solution)

  • Spectrophotometer and cuvettes

  • Incubator shaker (37°C)

Procedure:

  • Prepare Media: Prepare M9 minimal medium and supplement it with glucose to a final concentration of 0.5 g/L and this compound to a final concentration of 1.5 g/L.[9]

  • Inoculation: Inoculate the media with an overnight culture of E. coli to an initial OD600 of approximately 0.05.

  • Incubation: Incubate the culture at 37°C with shaking (e.g., 200 rpm).[9]

  • OD Measurements: At regular intervals (e.g., every 20-30 minutes), aseptically remove a sample of the culture and measure the OD600 using a spectrophotometer.

  • Data Analysis: Plot the log of the OD600 values against time. A diauxic growth curve should show two distinct slopes representing the two exponential growth phases.

β-Galactosidase Activity Assay

This assay measures the activity of β-galactosidase, a key enzyme in this compound metabolism, to confirm the induction of the lac operon.

Materials:

  • E. coli culture samples from the diauxic growth experiment

  • Z-buffer

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na2CO3)

  • Spectrophotometer

Procedure:

  • Sample Collection: At various time points during the diauxic growth experiment, collect 1 mL aliquots of the bacterial culture.

  • Cell Lysis: Add a drop of toluene or chloroform and a drop of 0.1% SDS to each sample and vortex vigorously to lyse the cells and release the enzymes.

  • Assay Initiation: Add 0.2 mL of ONPG solution to each sample and start a timer.

  • Incubation: Incubate the samples at 37°C until a yellow color develops.

  • Reaction Termination: Stop the reaction by adding 0.5 mL of 1 M Na2CO3.

  • Measurement: Measure the absorbance of the samples at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (t × v × OD600) where:

    • t = reaction time in minutes

    • v = volume of culture used in mL

    • OD600 = optical density of the culture at the time of sampling

Visualizations

Diauxic_Growth_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Media Prepare M9 Media (Glucose + this compound) Inoculate Inoculate Media Media->Inoculate Inoculum Prepare Overnight E. coli Culture Inoculum->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Take Samples Periodically Incubate->Sample OD Measure OD600 Sample->OD BetaGal β-galactosidase Assay Sample->BetaGal Plot Plot Growth Curve OD->Plot Analyze Analyze Enzyme Activity BetaGal->Analyze

Caption: Experimental workflow for a diauxic growth experiment.

Lac_Operon_Regulation cluster_glucose High Glucose, Low this compound cluster_this compound Low Glucose, High this compound Glucose Glucose cAMP Low cAMP Glucose->cAMP CAP_inactive CAP Inactive cAMP->CAP_inactive Transcription_off Lac Operon OFF LacI_active LacI Repressor Active Operator_bound Operator Bound LacI_active->Operator_bound Operator_bound->Transcription_off No_Glucose No Glucose High_cAMP High cAMP No_Glucose->High_cAMP CAP_active CAP Active High_cAMP->CAP_active Transcription_on Lac Operon ON CAP_active->Transcription_on This compound This compound Allothis compound Allothis compound This compound->Allothis compound LacI_inactive LacI Repressor Inactive Allothis compound->LacI_inactive

Caption: Regulation of the lac operon by glucose and this compound.

References

Validation & Comparative

A Researcher's Guide to Validating Lactose Uptake in Yeast: A Comparative Analysis of Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers in genetics, metabolic engineering, and drug development, accurately quantifying lactose uptake in yeast is a critical experimental step. This guide provides a comprehensive comparison of three widely used methodologies: the direct radiolabeled this compound uptake assay and two indirect β-galactosidase reporter assays using ONPG and luminescent substrates. Detailed protocols, data interpretation guidelines, and troubleshooting support are provided to assist researchers in selecting and validating the most appropriate assay for their experimental needs.

Introduction to this compound Metabolism in Yeast

In yeasts such as Kluyveromyces lactis, and in genetically engineered Saccharomyces cerevisiae, this compound metabolism is initiated by the transport of this compound across the cell membrane by a this compound permease, encoded by the LAC12 gene. Once inside the cell, the disaccharide is hydrolyzed into glucose and gathis compound by the enzyme β-galactosidase, the product of the LAC4 gene. These monosaccharides then enter glycolysis and the Leloir pathway, respectively, for energy production. The regulation of these LAC genes is a key area of study, often involving the use of reporter genes like lacZ to monitor promoter activity in response to various stimuli.

Below is a diagram illustrating the this compound metabolic pathway in yeast.

Lactose_Metabolism This compound Metabolism in Yeast cluster_extracellular Extracellular cluster_cell Yeast Cell Lactose_ext This compound Lactose_int This compound Lactose_ext->Lactose_int Uptake LAC4 β-galactosidase (LAC4) Lactose_int->LAC4 Hydrolysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Gathis compound Gathis compound Leloir_Pathway Leloir Pathway Gathis compound->Leloir_Pathway LAC12 This compound Permease (LAC12) LAC4->Glucose LAC4->Gathis compound

Caption: this compound uptake and initial metabolic pathway in yeast.

Comparison of this compound Uptake Assay Methodologies

The choice of assay for quantifying this compound uptake depends on several factors, including the specific research question, required sensitivity, throughput needs, and available resources. Below is a comparative summary of the direct and indirect methods.

FeatureDirect Radiolabeled this compound UptakeIndirect β-galactosidase (ONPG)Indirect β-galactosidase (Luminescent)
Principle Measures the direct transport of 14C-labeled this compound into yeast cells.Measures the activity of a lacZ reporter gene product (β-galactosidase) by the colorimetric conversion of ONPG.Measures β-galactosidase activity through a coupled reaction that produces light.
Signal Detected Radioactivity (Counts Per Minute)Absorbance at 420 nmLuminescence (Relative Light Units)
Sensitivity HighModerateVery High
Limit of Detection Picomolar range (estimated)Micromolar rangeFemtogram to picogram range of enzyme[1]
Dynamic Range Wide (dependent on radiolabel specific activity)Narrow (linear up to OD420 of ~1.5)[2]Wide (over 4 orders of magnitude)[3][4]
Throughput Low to mediumMedium to highHigh
Cost per Sample High (radiolabeled substrate, scintillation fluid, disposal)Low (inexpensive substrate and reagents)High (proprietary substrates and reagents)
Hands-on Time High (multiple washing steps)MediumLow (fewer steps, often automated)
Quantitative YesYesYes
Advantages Directly measures uptake, highly sensitive.Inexpensive, well-established protocols.Highly sensitive, wide dynamic range, suitable for HTS.[3][4]
Disadvantages Requires handling and disposal of radioactive materials, lower throughput.[5]Less sensitive, narrower dynamic range, potential for interference from cell debris.[6]Expensive reagents, requires a luminometer.[7]

Detailed Experimental Protocols

Direct Radiolabeled this compound Uptake Assay

This method provides a direct measure of this compound transport into the cell.

Experimental Workflow:

Radiolabeled_Assay_Workflow Workflow for Radiolabeled this compound Uptake Assay Start Start: Yeast Culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Incubate Incubate with [14C]-Lactose Resuspend->Incubate Stop Stop Reaction (e.g., ice-cold buffer) Incubate->Stop Filter Rapid Filtration Stop->Filter Wash Wash Filter Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analyze Analyze Data Scintillation->Analyze Troubleshooting_Guide Troubleshooting Logic for this compound Uptake Assays Start Problem Identified No_Signal No or Low Signal Start->No_Signal High_Background High Background Start->High_Background High_Variability High Variability Start->High_Variability Check_Reagents Check Reagent Activity/ Concentration No_Signal->Check_Reagents Possible Cause Insufficient_Washing Improve Washing Steps High_Background->Insufficient_Washing Possible Cause Pipetting_Error Review Pipetting Technique High_Variability->Pipetting_Error Possible Cause Check_Cells Verify Cell Viability/ Transformation Efficiency Check_Reagents->Check_Cells If reagents are OK Optimize_Incubation Optimize Incubation Time/ Temperature Check_Cells->Optimize_Incubation If cells are viable Non_Specific_Binding Check for Non-Specific Binding to Filter/Plate Insufficient_Washing->Non_Specific_Binding If washing is thorough Inconsistent_Lysis Ensure Consistent Cell Lysis Pipetting_Error->Inconsistent_Lysis If pipetting is consistent

References

A Head-to-Head Battle of Inducers: Lactose vs. IPTG for Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of recombinant protein production in Escherichia coli, the choice of inducing agent is a critical decision point that can significantly impact protein yield, solubility, and overall process efficiency. The two most common inducers for the widely used lac operon-based expression systems are the synthetic compound Isopropyl β-D-1-thiogalactopyranoside (IPTG) and the natural disaccharide, lactose. This guide provides an objective comparison of their induction efficiency, supported by experimental data, detailed protocols, and visual aids to inform your experimental design.

At a Glance: Key Differences in Performance

A summary of the key performance indicators for this compound and IPTG induction reveals distinct advantages and disadvantages for each. While IPTG is known for its potent and rapid induction, this compound offers a more cost-effective and potentially gentler approach, which can be advantageous for the expression of proteins prone to misfolding and aggregation.

FeatureThis compoundIPTG (Isopropyl β-D-1-thiogalactopyranoside)
Induction Strength & Speed Generally slower and less aggressive induction.[1][2]Strong, rapid, and titratable induction.[1]
Protein Yield Can result in higher or comparable protein yields to IPTG, particularly in optimized systems like auto-induction.[1][3]Typically yields high levels of protein expression.[4]
Protein Solubility Slower expression rates can promote proper protein folding and increase the yield of soluble protein.[2]Rapid, high-level expression can sometimes lead to the formation of insoluble inclusion bodies.[1][2]
Cellular Metabolism Metabolized by E. coli, serving as a carbon source. Its concentration decreases over time.[5]Not metabolized by E. coli, ensuring a constant inducer concentration throughout the experiment.[6]
Toxicity Generally considered non-toxic to E. coli.Can be toxic at high concentrations, potentially impacting cell growth and viability.[7]
Cost Significantly more cost-effective, especially for large-scale production.Considerably more expensive than this compound.[8]
Control & Reproducibility Induction levels can be influenced by cellular metabolic state and glucose repression.Offers precise control over the timing and level of protein expression.[9]

The Underlying Mechanism: The lac Operon Signaling Pathway

Both this compound and IPTG function by interacting with the lac repressor protein (LacI), which in the absence of an inducer, binds to the operator region of the lac operon, preventing transcription of the target gene by RNA polymerase.

When this compound is present, it is transported into the cell and converted to allothis compound, the natural inducer of the lac operon. Allothis compound binds to the LacI repressor, causing a conformational change that leads to its dissociation from the operator, thereby allowing gene transcription to proceed. IPTG, a structural analog of allothis compound, mimics this action by binding to the LacI repressor and inducing a similar conformational change, leading to the derepression of the operon.

lac_operon cluster_no_inducer No Inducer Present cluster_inducer Inducer Present (this compound or IPTG) LacI LacI Repressor Operator Operator LacI->Operator Binds to Inactive_LacI Inactive LacI Promoter Promoter Gene Target Gene Promoter->Gene Blocked Inducer This compound (Allothis compound) / IPTG Inducer->LacI Binds to Promoter2 Promoter Gene2 Target Gene Promoter2->Gene2 Transcription mRNA mRNA Gene2->mRNA transcribes RNAP RNA Polymerase RNAP->Promoter2 Binds Protein Recombinant Protein mRNA->Protein translates experimental_workflow start Start: Single Colony overnight Overnight Culture start->overnight main_culture Main Culture (OD600 ~0.05) overnight->main_culture grow Grow to OD600 ~0.6-0.8 main_culture->grow split Split Culture grow->split induce_iptg Induce with IPTG split->induce_iptg Culture A induce_this compound Induce with this compound split->induce_this compound Culture B incubate_iptg Incubate (e.g., 4h at 37°C) induce_iptg->incubate_iptg incubate_this compound Incubate (e.g., 16h at 20°C) induce_this compound->incubate_this compound harvest_iptg Harvest Cells incubate_iptg->harvest_iptg harvest_this compound Harvest Cells incubate_this compound->harvest_this compound analysis Analysis (SDS-PAGE, Yield, Solubility) harvest_iptg->analysis harvest_this compound->analysis end End analysis->end

References

A Comparative Guide to Lactose and Glucose as Carbon Sources in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a carbon source is a critical factor in optimizing microbial fermentation processes for the production of therapeutics, biofuels, and other valuable biochemicals. Glucose, a simple monosaccharide, has traditionally been the go-to carbon source due to its rapid metabolism by most microorganisms. However, lactose, a disaccharide found in dairy byproducts, presents a cost-effective and readily available alternative. This guide provides an objective comparison of this compound and glucose as carbon sources in microbial fermentation, supported by experimental data, detailed protocols, and visualizations of the underlying metabolic and regulatory pathways.

Performance Comparison: this compound vs. Glucose

Microbial preference for glucose over this compound is a well-documented phenomenon, primarily due to the established metabolic pathways that directly funnel glucose into glycolysis. In contrast, this compound utilization requires the synthesis of specific enzymes for its transport and hydrolysis, a process regulated by the elegant lac operon system. This preference often manifests as diauxic growth when both sugars are present, characterized by the sequential utilization of glucose followed by a lag phase before this compound consumption begins.[1][2][3][4]

The metabolic efficiency and product yields can vary significantly depending on the microorganism and the specific fermentation conditions. Below is a summary of key performance parameters from various studies.

Quantitative Data Summary
MicroorganismCarbon SourceMax. Specific Growth Rate (µ_max) (h⁻¹)Biomass Yield (Y_x/s) (g/g)Product Yield (Y_p/s) (g/g)ProductReference
Escherichia coli WDHLGlucose--0.30 (mol H₂/mol glucose)Hydrogen[5]
Escherichia coli WDHLThis compound--1.02 (mol H₂/mol hexose)Hydrogen[5]
Bifidobacterium longumGlucose0.46---[6]
Bifidobacterium longumThis compound0.40Higher than glucose--[6]
Saccharomyces cerevisiaeGlucose--Up to 100% of theoreticalEthanol[7]
Saccharomyces cerevisiae (recombinant)This compound-HighLowEthanol[8]
Kluyveromyces marxianusGlucose0.39---[9]
Kluyveromyces marxianusThis compound--Close to theoreticalEthanol[3]
Lactobacillus casei ATCC 334Glucose--15.5 g/L (from 16.0 g/L glucose)L-Lactic Acid[10]
Lactobacillus casei ATCC 334This compound--10.5 g/L (from 12.7 g/L this compound)L-Lactic Acid[10]

Metabolic and Regulatory Pathways

The differential utilization of glucose and this compound is rooted in the fundamental metabolic and genetic regulatory networks of microorganisms.

Metabolic Pathways

Glucose is a primary substrate for glycolysis, the central metabolic pathway for energy production. It is readily transported into the cell and phosphorylated to glucose-6-phosphate, directly entering the glycolytic sequence. This compound, a disaccharide, must first be transported into the cell and then hydrolyzed by the enzyme β-galactosidase into its constituent monosaccharides: glucose and gathis compound. While the resulting glucose molecule enters glycolysis directly, gathis compound is typically converted to glucose-6-phosphate via the Leloir pathway before it can be catabolized.[10][11][12]

Metabolic_Pathways This compound This compound Gathis compound Gathis compound This compound->Gathis compound Glucose_int Glucose (intracellular) This compound->Glucose_int β-galactosidase Glucose_ext Glucose (extracellular) Glucose_ext->Glucose_int Transport Leloir_Pathway Leloir Pathway Gathis compound->Leloir_Pathway Glucose6P Glucose-6-Phosphate Glucose_int->Glucose6P Glycolysis Glycolysis Glucose6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fermentation_Products Fermentation Products (Ethanol, Lactate, etc.) Pyruvate->Fermentation_Products Leloir_Pathway->Glucose6P

Caption: Metabolic pathways for this compound and glucose utilization.

The lac Operon: A Model of Gene Regulation

In many bacteria, such as E. coli, the genes responsible for this compound metabolism are organized into an operon, the lac operon. The expression of this operon is tightly controlled by the presence of this compound and the absence of glucose.

  • In the absence of this compound: The LacI repressor protein binds to the operator region of the lac operon, physically blocking RNA polymerase from transcribing the structural genes (lacZ, lacY, and lacA).

  • In the presence of this compound and absence of glucose: Allothis compound, an isomer of this compound, binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator. Furthermore, low glucose levels lead to an increase in cyclic AMP (cAMP), which binds to the catabolite activator protein (CAP). The cAMP-CAP complex then binds to a site near the promoter, enhancing the recruitment of RNA polymerase and leading to high levels of transcription of the lac operon genes.

  • In the presence of both glucose and this compound: Glucose metabolism leads to low levels of cAMP. Without the activating effect of the cAMP-CAP complex, transcription of the lac operon is minimal, even in the presence of this compound. This phenomenon is known as catabolite repression.[5][13][14][15][16]

Lac_Operon cluster_no_this compound No this compound cluster_lactose_no_glucose This compound, No Glucose Repressor_active Active Repressor Operator_bound Operator Repressor_active->Operator_bound binds Repressor_inactive Inactive Repressor Repressor_active->Repressor_inactive inactivates lac_genes_no_this compound lacZ, lacY, lacA Operator_bound->lac_genes_no_this compound blocks transcription Promoter_no_this compound Promoter RNA_Polymerase_no_this compound RNA Polymerase RNA_Polymerase_no_this compound->Promoter_no_this compound binds Allothis compound Allothis compound Allothis compound->Repressor_active binds to CAP_cAMP CAP-cAMP Complex Promoter_this compound Promoter CAP_cAMP->Promoter_this compound activates Operator_this compound Operator lac_genes_this compound lacZ, lacY, lacA Operator_this compound->lac_genes_this compound transcription proceeds RNA_Polymerase_this compound RNA Polymerase RNA_Polymerase_this compound->Promoter_this compound binds Experimental_Workflow Inoculum_Prep 1. Inoculum Preparation Fermentation 3. Fermentation (Bioreactor/Shake Flask) Inoculum_Prep->Fermentation Media_Prep 2. Media Preparation (Glucose vs. This compound) Media_Prep->Fermentation Sampling 4. Aseptic Sampling Fermentation->Sampling Analysis 5. Sample Analysis Sampling->Analysis Data_Processing 6. Data Processing & Interpretation Analysis->Data_Processing

References

Navigating the Sweet Science: A Guide to Evaluating Cross-Reactivity in Enzymatic Lactose Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the quantification of lactose, the precision of enzymatic assays is paramount. However, the potential for cross-reactivity with other sugars can cast a shadow of uncertainty on results. This guide provides a comprehensive comparison of common enzymatic this compound assays, focusing on the critical aspect of cross-reactivity, and offers insights into alternative methods to ensure accurate and reliable data.

The accurate measurement of this compound is crucial in various fields, from quality control in the food industry to biomedical research and pharmaceutical development. Enzymatic assays, prized for their specificity and sensitivity, are a cornerstone of this compound quantification. These assays typically employ the enzyme β-galactosidase (also known as lactase) to hydrolyze this compound into its constituent monosaccharides, glucose and gathis compound. Subsequently, the concentration of either glucose or gathis compound is determined through a series of coupled enzymatic reactions that produce a detectable signal, often colorimetric or fluorometric.

However, the specificity of β-galactosidase is not absolute. The presence of structurally similar sugars in a sample can lead to cross-reactivity, where the enzyme erroneously hydrolyzes these non-lactose molecules, resulting in an overestimation of the true this compound concentration. This guide will explore the nuances of cross-reactivity in popular enzymatic this compound assays, present experimental protocols for its evaluation, and compare these methods with alternative analytical techniques.

The Challenge of Cross-Reactivity

The primary interferents in enzymatic this compound assays are other disaccharides and oligosaccharides that share structural similarities with this compound. A common source of interference, particularly in "this compound-free" products, is the presence of galacto-oligosaccharides (GOS) and allothis compound (β-1,6-lactose).[1][2] These sugars can be substrates for less specific β-galactosidases, leading to the release of glucose or gathis compound and a falsely elevated this compound reading.

Endogenous glucose present in the sample is another significant potential interferent.[3] Most enzymatic assays for this compound ultimately measure the glucose produced from this compound hydrolysis. Therefore, any pre-existing glucose in the sample will contribute to the final signal, necessitating a background subtraction or a glucose removal step.

Comparison of Enzymatic this compound Assay Kits

Several commercial kits are available for the enzymatic determination of this compound. Below is a comparison of two prominent examples, highlighting their approaches to mitigating cross-reactivity.

FeatureStandard β-Galactosidase Assay (e.g., from various suppliers)High-Sensitivity Sequential Assay (e.g., Megazyme K-LOLAC)
Principle One-step hydrolysis of this compound and subsequent measurement of glucose or gathis compound.Sequential measurement of free glucose, followed by this compound hydrolysis and measurement of released glucose.[4][5][6][7]
β-Galactosidase Specificity Varies by supplier; can exhibit cross-reactivity with GOS and other oligosaccharides.[5][8]Utilizes a β-galactosidase with improved selectivity for this compound over structurally similar oligosaccharides.[5][8][9]
Handling of Endogenous Glucose Requires a separate background control well for each sample to subtract endogenous glucose.[3]Incorporates a pre-treatment step to remove free glucose before this compound hydrolysis.[1][8][9]
Limit of Detection (LOD) Typically in the micromolar range (e.g., 10 µM).[3]Lower limit of detection, often in the range of 1.62 mg/L.[4][5]
Key Advantages Simpler workflow for samples with low endogenous glucose and no interfering sugars.Higher accuracy in complex matrices and "this compound-free" products; reduced overestimation of this compound.[5]
Key Disadvantages Prone to overestimation in the presence of interfering sugars; requires careful background correction.More complex protocol with additional pre-treatment steps.

Experimental Protocols

To ensure the reliability of this compound measurements, it is essential to validate the chosen assay for specificity and potential cross-reactivity with the sample matrix.

Protocol 1: General Enzymatic this compound Assay

This protocol is a generalized procedure based on the principles of many commercially available kits.

Materials:

  • This compound Assay Kit (containing β-galactosidase, glucose oxidase, horseradish peroxidase, and a fluorescent probe)

  • 96-well black microtiter plate

  • Microplate reader capable of fluorescence detection

  • This compound standards

  • Samples to be tested

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer provided with the kit.

  • Sample Preparation: Dilute samples as necessary to fall within the linear range of the standard curve.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the microplate.

    • For each sample, prepare a parallel well for background glucose measurement (omit β-galactosidase).

    • Add 50 µL of the reaction mixture (containing β-galactosidase, glucose oxidase, HRP, and probe) to the standard and sample wells.

    • Add 50 µL of a reaction mixture without β-galactosidase to the background control wells.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.[3]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculation: Subtract the background fluorescence from the sample fluorescence. Determine the this compound concentration from the standard curve.

Protocol 2: Evaluating Cross-Reactivity

This protocol describes how to test for interference from other sugars.

Materials:

  • Enzymatic this compound Assay Kit

  • This compound standard

  • Potentially interfering sugars (e.g., glucose, gathis compound, sucrose, maltose, GOS, allothis compound)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a known concentration of this compound standard (e.g., the midpoint of the standard curve).

  • Prepare solutions of the potentially interfering sugars at concentrations relevant to the sample matrix.

  • Set up the following reactions in the microplate:

    • This compound only: this compound standard in assay buffer.

    • Interferent only: Each interfering sugar solution in assay buffer.

    • This compound + Interferent: this compound standard spiked with each interfering sugar.

  • Perform the enzymatic assay as described in Protocol 1.

  • Analysis:

    • The "Interferent only" wells will reveal if the sugar itself produces a signal.

    • Compare the signal from the "this compound + Interferent" wells to the "this compound only" well. A significant increase in the signal indicates cross-reactivity or interference.

Visualizing the Workflow and Concepts

To better understand the principles and potential pitfalls of enzymatic this compound assays, the following diagrams illustrate the key processes.

Enzymatic_Lactose_Assay_Workflow cluster_sample Sample cluster_reaction Enzymatic Reaction cluster_products Products This compound This compound Hydrolysis β-Galactosidase This compound->Hydrolysis Glucose_endogenous Endogenous Glucose Oxidation Glucose Oxidase Glucose_endogenous->Oxidation Interference Glucose Glucose Hydrolysis->Glucose Gathis compound Gathis compound Hydrolysis->Gathis compound H2O2 H₂O₂ Oxidation->H2O2 Detection HRP + Probe Signal Fluorescent Signal Detection->Signal Glucose->Oxidation H2O2->Detection

Caption: Workflow of a typical enzymatic this compound assay.

Cross_Reactivity_Concept cluster_substrates Potential Substrates in Sample cluster_outcome Assay Outcome Enzyme β-Galactosidase This compound This compound (Target Substrate) Enzyme->this compound Specific Binding & Hydrolysis GOS Galacto-oligosaccharides (Interferent) Enzyme->GOS Non-Specific Binding & Slow Hydrolysis Allothis compound Allothis compound (Interferent) Enzyme->Allothis compound Non-Specific Binding & Slow Hydrolysis Accurate Accurate this compound Measurement This compound->Accurate Inaccurate Overestimation of This compound GOS->Inaccurate Allothis compound->Inaccurate

Caption: The concept of cross-reactivity in enzymatic this compound assays.

Alternative Methods for this compound Quantification

When enzymatic assays present challenges due to cross-reactivity, or for orthogonal validation, alternative analytical methods can be employed.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) Separation of sugars based on their interaction with a stationary phase, followed by detection based on changes in the refractive index of the eluent.[10]Can separate and quantify multiple sugars in a single run.Lower sensitivity and selectivity compared to other methods; not ideal for trace-level detection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of carbohydrates as anions at high pH, followed by sensitive electrochemical detection.[8][11]High sensitivity and selectivity for carbohydrates, making it a reference method for this compound analysis in complex matrices.[11][12]Technically complex, requires specialized equipment, and can be time-consuming.[12]
Mass Spectrometry (MS) Separation and detection of ions based on their mass-to-charge ratio. Often coupled with liquid chromatography (LC-MS).[11]High specificity and sensitivity, capable of confirming the identity of this compound and distinguishing it from isomers.[11]Expensive instrumentation and requires skilled operators.[10]

Conclusion

The accurate quantification of this compound using enzymatic assays demands a thorough understanding and evaluation of potential cross-reactivity. While standard assays offer a convenient and rapid method, their susceptibility to interference from structurally related sugars can compromise data integrity, especially in complex samples like "this compound-free" products. High-sensitivity sequential assays with improved enzyme selectivity represent a significant advancement in mitigating these challenges.

References

comparative analysis of different lactose quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lactose Quantification Methods

This compound, the primary carbohydrate in mammalian milk, is a crucial component in numerous dairy products and a widely used excipient in the pharmaceutical industry.[1][2][3] Accurate and reliable quantification of this compound is essential for quality control, nutritional labeling, and meeting the needs of a growing population with this compound intolerance.[4][5] This guide provides a comparative analysis of common analytical methods for this compound quantification, offering researchers, scientists, and drug development professionals the data and protocols needed to select the most appropriate technique for their application.

Performance Comparison of this compound Quantification Methods

The selection of a suitable analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and desired throughput. The table below summarizes the key performance characteristics of four prevalent methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Enzymatic Assay (Colorimetric/Fluorometric)BiosensorClassic Colorimetric (Phenol-Sulfuric Acid)
Principle Chromatographic separation of sugars followed by detection (e.g., Refractive Index).[6][7]Enzymatic hydrolysis of this compound to glucose and gathis compound, followed by a coupled reaction to produce a detectable signal.[6][8]Specific recognition of this compound by an immobilized biological component (e.g., enzyme) coupled to a transducer.[9][10]Dehydration of this compound by sulfuric acid to form a colored product with phenol.[11]
Limit of Detection (LOD) ~0.0036 - 0.04 mg/mL[4][12]~1.62 mg/L (0.00162 mg/mL)[13][14]~1 µM (0.00034 mg/mL)[9]Generally less sensitive than other methods.
Limit of Quantification (LOQ) ~0.12 mg/mL[4]0.1313 mmol/L (~0.045 mg/mL)[8]Varies by design, can be very low.Not typically used for trace quantification.
Linear Range 0.018 - 0.36 mg/mL[12]; 0.5 - 10 mg/mL[4]0.1 - 0.5 mmol/L[8]1 - 100 µM[9]10 - 100 µg/mL[15]
Accuracy (% Recovery) 97 - 107%[4][12]93 - 114%[16][17]High correlation with reference methods (e.g., 92.2% vs HPLC).[10]Results are similar to polarimetric methods.[11]
Precision (% RSD) < 1.5% (repeatability)[18]; < 5% (reproducibility)[4][12]< 10% (intra-assay); < 7.6% (inter-assay)[8]Low, e.g., 2.41% RSD over 290 injections.[9]< 2%[15]
Analysis Time ~10-30 minutes per sample (excluding prep).[1]~10 minutes to 1 hour.[8][19]Rapid, with response times of a few seconds.[9]Relatively rapid color development.
Specificity High; can separate this compound from other sugars.[6]High; specific enzymes minimize interference from other components.[1]Very high, depending on the biological recognition element.[20]Low; can be influenced by other carbohydrates.
Advantages High precision, accuracy, and specificity; well-established method.[1][6]High specificity, high sensitivity, relatively low cost compared to HPLC.[1][8]Excellent sensitivity, rapid analysis, potential for real-time monitoring.[9]Simple, rapid, and uses common laboratory reagents.[15]
Disadvantages Expensive equipment, requires skilled operators, time-consuming sample preparation.[1][6]Can be susceptible to interference if non-specific enzymes are used.[16]Sensor stability and lifespan can be a concern.Low specificity, corrosive reagents.

Experimental Methodologies & Workflows

General Analytical Workflow

The quantification of this compound, regardless of the specific method, generally follows a consistent series of steps from sample acquisition to final data analysis. This workflow ensures that the sample is in a suitable state for the chosen analytical technique and that the results are accurate and reproducible.

G cluster_workflow General this compound Quantification Workflow Sample Sample Acquisition (e.g., Milk, Pharmaceutical Powder) Prep Sample Preparation (Dilution, Deproteinization, Filtration) Sample->Prep Analysis Analytical Procedure (e.g., HPLC, Enzymatic Reaction) Prep->Analysis Detection Signal Detection (e.g., RI Detector, Spectrophotometer) Analysis->Detection Quant Quantification (Calibration Curve, Data Analysis) Detection->Quant Result Final Result (this compound Concentration) Quant->Result

Caption: A generalized workflow for the quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a liquid mixture. For this compound analysis, it is prized for its ability to separate this compound from other sugars, providing high precision and accuracy.[1][6]

Experimental Protocol (HPLC-RID Method)

This protocol is adapted from a method for analyzing this compound in dairy products.[4]

  • Standard Preparation:

    • Accurately weigh and dissolve D-lactose monohydrate standard in deionized water to prepare a stock solution.

    • Create a series of calibration standards at concentrations from 0.5 to 10 mg/mL by diluting the stock solution.[4]

  • Sample Preparation:

    • For liquid samples like milk, dilute with a deproteinizing agent such as 0.5% perchloric acid or trichloroacetic acid.[15][18]

    • Centrifuge the mixture to precipitate proteins.

    • Mix an aliquot of the supernatant with acetonitrile.[18] Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: Amino (NH2) or C8 column.[2][12]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[7]

    • Flow Rate: 0.5 - 1.0 mL/min.[4][7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 - 10 µL.[4][7]

    • Detector: Refractive Index (RI) Detector.[4]

  • Quantification:

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the this compound concentration in the sample by interpolating its peak area on the calibration curve.[4]

G cluster_hplc HPLC Workflow for this compound Analysis Sample Prepared Sample (Filtered Supernatant) Injector Autosampler/ Manual Injector Sample->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column Chromatographic Column (e.g., NH2) Injector->Column Detector RI Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Schematic of a typical HPLC system setup for this compound analysis.

Enzymatic Assay

Enzymatic methods are highly specific and sensitive, relying on enzymes to catalyze reactions involving this compound.[6] A common approach involves the hydrolysis of this compound by β-galactosidase, followed by the quantification of the resulting glucose.[8][19]

Experimental Protocol (Colorimetric Microplate Assay)

This protocol is based on a coupled enzymatic reaction using Amplex Red.[8]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., phosphate buffer).

    • Prepare solutions of β-galactosidase (5 U/mL), glucose oxidase (5 U/mL), horseradish peroxidase (1 U/mL), and Amplex Red (100 µmol/L).[8]

    • Prepare this compound standards in the range of 0.1 to 0.5 mmol/L.[8]

  • Sample Preparation:

    • Dilute milk samples with distilled water.

    • For solid or semi-solid samples (cheese, yogurt), weigh the sample, add distilled water, homogenize, and filter the solution.[19]

    • Deproteinization may be required for some sample types to prevent interference.[21]

  • Assay Procedure:

    • Add samples and standards to the wells of a microplate.

    • Add the enzyme-dye mixture (β-galactosidase, glucose oxidase, HRP, Amplex Red) to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.[8]

  • Detection and Quantification:

    • Measure the absorbance of the resulting pink-colored complex at 505 nm using a microplate reader.[19]

    • Create a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Calculate the this compound concentration in the samples from the standard curve.

G cluster_enzymatic Coupled Enzymatic Reaction Pathway This compound This compound Products Glucose + Gathis compound This compound->Products β-galactosidase H2O2 H₂O₂ + Gluconic Acid Products->H2O2 Glucose Oxidase Color Colored Product (Resorufin) H2O2->Color Horseradish Peroxidase Probe Colorless Probe (Amplex Red) Probe->Color

Caption: Signaling pathway of a coupled enzymatic assay for this compound detection.

Biosensors

Biosensors offer a modern, rapid, and highly sensitive approach to this compound quantification. They consist of a biological recognition element (like an enzyme) immobilized on a physicochemical transducer.

Experimental Protocol (Amperometric Biosensor)

This protocol describes a third-generation biosensor based on cellobiose dehydrogenase (CDH).[9]

  • Sensor Fabrication:

    • Immobilize cellobiose dehydrogenase (CDH) onto the surface of a spectrographic graphite electrode through physical adsorption.[9]

    • Integrate the CDH-modified electrode into a wall-jet amperometric flow cell.

  • System Setup:

    • Connect the flow cell to a flow injection analysis (FIA) setup with a constant flow rate (e.g., 0.5 mL/min).[9]

  • Measurement:

    • Inject the sample (e.g., diluted milk) into the FIA system.

    • This compound in the sample is oxidized by the CDH on the electrode surface, causing a direct electron transfer to the electrode.

    • Measure the resulting amperometric signal (current).

  • Quantification:

    • The measured current is directly proportional to the this compound concentration in the sample.

    • Calibrate the sensor using standard this compound solutions to create a calibration curve (current vs. concentration). The linear range for one such sensor was 1 to 100 µM.[9]

    • Use the standard addition method for complex matrices like milk to account for potential matrix effects.[9]

References

Validating the Specificity of a Novel Lactose Biosensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and specific quantification of lactose is critical in various applications, from quality control in the dairy industry to clinical diagnostics. This guide provides an objective comparison of a novel this compound biosensor's performance against established analytical methods. Experimental data is presented to support the comparison, and detailed protocols are provided for key validation experiments.

Performance Comparison

The performance of the novel this compound biosensor was evaluated against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a commercially available enzymatic assay kit. The key performance metrics are summarized in the table below.

FeatureNovel this compound BiosensorHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Commercial Enzymatic Kit
Limit of Detection (LOD) 0.2 µM[1]~250 mg/L (730 µM)Not specified, but offers high sensitivity[2]1.4 - 340 mg/L (4.1 - 993 µM)[3]
Linear Range 0.5 µM - 3 mM[4]Varies by method, e.g., 0.0035–2 mM[2]Varies by methodVaries by kit, e.g., 1.4 - 340 mg/L[3]
Response Time < 1 minute10-30 minutes> 30 minutes~10 minutes[5]
Specificity HighHighVery HighHigh
Sample Preparation Minimal (dilution)[2]Deproteinization, filtration[3]Derivatization, extraction[6]Deproteinization[3]
Equipment Cost Low to moderateHighVery HighLow
Expertise Required MinimalHighHighLow to moderate

Signaling Pathway of the Novel Enzymatic this compound Biosensor

The novel biosensor utilizes a three-enzyme cascade for the specific detection of this compound. This approach enhances selectivity and sensitivity.[7]

cluster_enzyme Enzyme Cascade This compound This compound BetaGal β-Galactosidase This compound->BetaGal H₂O Gathis compound Gathis compound Glucose Glucose GOx Glucose Oxidase Glucose->GOx O₂ H2O2 Hydrogen Peroxide HRP Horseradish Peroxidase H2O2->HRP Mediator_ox Oxidized Mediator Electrode Electrode Mediator_ox->Electrode e⁻ Mediator_red Reduced Mediator Mediator_red->HRP Signal Electrochemical Signal Electrode->Signal BetaGal->Gathis compound BetaGal->Glucose GOx->H2O2 HRP->Mediator_ox

Caption: Signaling pathway of the three-enzyme this compound biosensor.

Experimental Protocols

Specificity Validation via Interference Study

This protocol details the procedure to assess the specificity of the novel this compound biosensor by measuring its response to common interfering substances found in dairy products.

Materials:

  • Novel this compound Biosensor and reader

  • This compound standard solution (10 mM)

  • Interfering substances: glucose, gathis compound, sucrose, fructose, ascorbic acid, and uric acid (100 mM stock solutions)

  • Phosphate buffered saline (PBS), pH 7.4

  • Micropipettes and sterile tips

  • Sample tubes

Procedure:

  • Prepare this compound Standard: Dilute the 10 mM this compound standard solution in PBS to a final concentration of 1 mM.

  • Prepare Interference Solutions: Dilute each 100 mM interfering substance stock solution in PBS to a final concentration of 10 mM.

  • Baseline Measurement: Measure the response of the biosensor to a blank PBS solution. Record this as the baseline.

  • This compound Measurement: Measure the response of the biosensor to the 1 mM this compound standard solution.

  • Interference Measurement:

    • Measure the response of the biosensor to each 10 mM interference solution individually.

    • Prepare mixtures containing 1 mM this compound and 10 mM of each interfering substance.

    • Measure the response of the biosensor to each mixture.

  • Data Analysis:

    • Calculate the percentage interference for each substance using the following formula: % Interference = [(Response of Mixture - Response of this compound) / Response of this compound] x 100

    • A low percentage indicates high specificity.

Comparison with HPLC Method

This protocol outlines the steps to compare the this compound measurements obtained from the novel biosensor with the gold standard HPLC method.

Materials:

  • Novel this compound Biosensor and reader

  • HPLC system with a refractive index (RI) detector

  • Dairy samples (e.g., milk, yogurt, cheese)

  • This compound standards for calibration curve

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

  • Carrez clarification reagents

Procedure:

  • Sample Preparation for HPLC:

    • Accurately weigh the dairy sample.

    • Perform protein and fat removal using Carrez clarification.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Inject the prepared sample into the HPLC system.

    • Quantify the this compound concentration based on the calibration curve.

  • Sample Preparation for Biosensor:

    • Dilute the dairy sample with PBS to bring the expected this compound concentration within the linear range of the biosensor.

  • Biosensor Measurement:

    • Measure the this compound concentration of the diluted sample using the novel biosensor.

  • Data Comparison:

    • Compare the this compound concentrations obtained from both methods.

    • Perform statistical analysis (e.g., correlation plot, Bland-Altman analysis) to determine the agreement between the two methods. A high correlation (e.g., R² > 0.9) indicates good accuracy of the biosensor.[4]

Experimental Workflow for Specificity Validation

The following diagram illustrates the logical flow of the experimental work designed to validate the specificity of the novel this compound biosensor.

cluster_prep Preparation cluster_measure Measurement with Novel Biosensor cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion A Prepare this compound Standard D Measure Response to this compound Alone A->D F Measure Response to this compound + Interferents A->F B Prepare Interfering Substance Solutions (Glucose, Gathis compound, Sucrose, etc.) E Measure Response to Interferents Alone B->E B->F C Establish Baseline (Blank) C->D C->E C->F G Calculate Percent Interference D->G H Compare with Gold Standard (HPLC/GC-MS) D->H F->G J Validate Specificity of Novel Biosensor G->J I Statistical Analysis (Correlation, etc.) H->I I->J

Caption: Experimental workflow for validating biosensor specificity.

References

A Comparative Analysis of the Metabolic Effects of Lactose and Its Constituent Monosaccharides: Glucose and Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of lactose, glucose, and gathis compound, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distinct physiological responses to these common dietary carbohydrates.

Introduction

This compound, the primary carbohydrate in mammalian milk, is a disaccharide composed of glucose and gathis compound.[1] Its digestion requires the enzyme lactase, which hydrolyzes it into its constituent monosaccharides for absorption.[1][2] Glucose is the body's principal energy source, directly entering glycolysis, while gathis compound is primarily metabolized in the liver via the Leloir pathway to be converted into glucose.[3] Understanding the differential metabolic effects of these sugars is crucial for various fields, including nutrition science, metabolic disease research, and the development of therapeutics targeting carbohydrate metabolism.

Quantitative Metabolic Responses

The following table summarizes the key metabolic responses to the oral ingestion of this compound, glucose, and gathis compound, based on data from a study conducted on individuals with non-insulin-dependent diabetes mellitus.

Metabolic Parameter50g Glucose (Reference)25g Glucose25g Gathis compound50g this compound25g Glucose + 25g Gathis compound
Mean Glucose Area Response (% of 50g Glucose) 100%49%11%60%54%
Mean Insulin Area Response (% of 50g Glucose) 100%51%24%85%81%

Data adapted from Gannon et al. (1993). The study measured integrated area responses over a 5-hour period following the ingestion of different sugar meals.

A separate study investigating postprandial plasma lactate concentrations following the ingestion of gathis compound or glucose in healthy men provides the following insights:

Metabolic ParameterGathis compoundGlucose
Plasma Lactate Response Significantly greater increaseLesser increase

Data from a study where subjects ingested either gathis compound or glucose within a high-fat beverage. The time-condition interaction for plasma lactate was significant (P < 0.001), indicating a greater increase with gathis compound.[4][5]

Metabolic Pathways and Signaling

The metabolic fates of this compound, glucose, and gathis compound are distinct, beginning with digestion and absorption, and continuing through their cellular metabolism.

Digestion and Absorption

This compound digestion begins in the small intestine, where the enzyme lactase, located on the brush border of enterocytes, hydrolyzes it into glucose and gathis compound.[1][2] These monosaccharides are then actively transported into the enterocytes via the sodium-glucose cotransporter 1 (SGLT1).[6][7] From the enterocytes, they are transported into the bloodstream.

Digestion_Absorption This compound This compound Lactase Lactase (Small Intestine) This compound->Lactase Glucose Glucose Lactase->Glucose Gathis compound Gathis compound Lactase->Gathis compound Enterocyte Enterocyte (Intestinal Cell) Glucose->Enterocyte SGLT1 Gathis compound->Enterocyte SGLT1 Bloodstream Bloodstream Enterocyte->Bloodstream GLUT2

Digestion and absorption of this compound.
Cellular Metabolism of Glucose and Gathis compound

Once in the bloodstream, glucose is transported into cells throughout the body to be used for energy via glycolysis.[8] Gathis compound is predominantly taken up by the liver and converted to glucose-1-phosphate through the Leloir pathway.[3][9] This glucose-1-phosphate can then enter glycolysis or be converted to glycogen for storage.

Cellular_Metabolism cluster_glucose Glucose Metabolism cluster_gathis compound Gathis compound Metabolism (Leloir Pathway) Glucose_cell Glucose G6P Glucose-6-Phosphate Glucose_cell->G6P Glycolysis Pyruvate_g Pyruvate G6P->Pyruvate_g Lactate_g Lactate Pyruvate_g->Lactate_g Anaerobic Conditions Galactose_cell Gathis compound Gal1P Gathis compound-1-Phosphate Galactose_cell->Gal1P Galactokinase UDP_Gal UDP-Gathis compound Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-Phosphate UDP_Glc->G1P G6P_from_Gal Glucose-6-Phosphate G1P->G6P_from_Gal Phosphoglucomutase Pyruvate_gal Pyruvate G6P_from_Gal->Pyruvate_gal Glycolysis Lactate_gal Lactate Pyruvate_gal->Lactate_gal Anaerobic Conditions

Cellular metabolic pathways of glucose and gathis compound.

Experimental Protocols

The following describes a general methodology for an oral sugar tolerance test, based on protocols used in comparative metabolic studies.

Objective: To determine the postprandial plasma glucose, insulin, and lactate responses to oral ingestion of this compound, glucose, or gathis compound.

Participants: Healthy adult volunteers or a specific patient population (e.g., individuals with type 2 diabetes), with appropriate inclusion and exclusion criteria.

Procedure:

  • Preparation: Participants fast overnight for at least 10-12 hours. A baseline blood sample is collected.

  • Test Drink Administration: Participants ingest a standardized dose of the test sugar (e.g., 50g of this compound, 50g of glucose, or 25g of gathis compound) dissolved in a fixed volume of water (e.g., 300 mL).

  • Blood Sampling: Venous blood samples are collected at timed intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes) after ingestion of the test drink.

  • Sample Processing: Blood samples are collected in appropriate tubes (e.g., EDTA tubes for plasma) and centrifuged to separate plasma or serum. Samples are then stored at -80°C until analysis.

  • Biochemical Analysis: Plasma glucose, insulin, and lactate concentrations are measured using standard enzymatic assays.

Experimental_Workflow Fasting Overnight Fast (10-12 hours) Baseline_Blood_Draw Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood_Draw Sugar_Ingestion Ingestion of Test Sugar (this compound, Glucose, or Gathis compound) Baseline_Blood_Draw->Sugar_Ingestion Timed_Blood_Draws Timed Blood Sampling (e.g., 15, 30, 60, 90, 120... min) Sugar_Ingestion->Timed_Blood_Draws Sample_Processing Plasma/Serum Separation and Storage Timed_Blood_Draws->Sample_Processing Analysis Biochemical Analysis (Glucose, Insulin, Lactate) Sample_Processing->Analysis Data_Analysis Data Analysis (e.g., Area Under the Curve) Analysis->Data_Analysis

General workflow for an oral sugar tolerance test.

Discussion of Metabolic Effects

The data indicate that glucose elicits the most potent immediate glycemic and insulinemic response.[10] Gathis compound, on its own, results in a minimal increase in blood glucose but does stimulate insulin secretion, albeit to a lesser extent than glucose.[10] When co-ingested with glucose, as is the case with this compound, the overall glucose and insulin responses are additive.[10]

The higher postprandial lactate levels observed after gathis compound ingestion compared to glucose suggest a significant hepatic conversion of gathis compound to pyruvate and subsequently lactate.[4][5] This is consistent with the primary role of the liver in gathis compound metabolism. The metabolism of the glucose moiety of this compound would follow the standard glycolytic pathway, which can also produce lactate under certain conditions.[8]

Conclusion

References

A Researcher's Guide to the Validation of Genetic Tests for Lactase Non-Persistence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of genetic testing for adult-type hypolactasia, commonly known as lactase non-persistence, against established physiological methods. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the methodologies and performance characteristics of these diagnostic tools. The focus is on the validation of genetic assays by comparing them to the widely accepted "gold standard" Hydrogen Breath Test (HBT) and the Lactose Tolerance Test (LTT).

Introduction to Lactase Non-Persistence Diagnosis

Lactase non-persistence is the natural decline in the expression of the lactase-phlorizin hydrolase (LCT) gene after weaning, leading to this compound malabsorption.[1] When this malabsorption causes symptoms like bloating, gas, and diarrhea upon consumption of dairy, it is termed this compound intolerance.[1] Accurate diagnosis is crucial for clinical management and in research settings.

The primary genetic determinant of lactase persistence in European populations is a single nucleotide polymorphism (SNP), C/T-13910, located in a regulatory region upstream of the LCT gene.[2][3] Individuals with the C/C-13910 genotype typically exhibit lactase non-persistence, while those with C/T or T/T genotypes are generally lactase persistent.[4][5] Genetic testing offers a non-invasive method to determine an individual's predisposition to primary this compound intolerance.[2] However, its clinical utility must be validated against physiological tests that measure the actual capacity for this compound digestion.

Comparative Diagnostic Methods

The validation of a genetic test for lactase non-persistence requires a comparison against established methods that measure the physiological response to a this compound challenge. The two most common comparators are the Hydrogen Breath Test and the this compound Tolerance Test.

  • Genetic Testing (Genotype Analysis): This method identifies the C/T-13910 polymorphism (and sometimes the G/A-22018 polymorphism) in the MCM6 gene, which regulates LCT expression.[2][4] It is a direct test of genetic predisposition for primary lactase non-persistence and does not provoke symptoms.[6]

  • Hydrogen Breath Test (HBT): Considered the gold standard, the HBT measures the concentration of hydrogen gas in the breath after ingestion of a this compound solution.[7][8] Undigested this compound is fermented by colonic bacteria, producing hydrogen, which is absorbed into the bloodstream and exhaled.[9][10] An increase in breath hydrogen above a certain threshold indicates this compound malabsorption.[11]

  • This compound Tolerance Test (LTT): This test measures the rise in blood glucose levels after a this compound challenge.[12][13] If this compound is properly digested into glucose and gathis compound, blood glucose levels will rise. A failure of blood glucose to rise significantly suggests malabsorption.[8][12]

Performance Comparison: Genetic Testing vs. Physiological Tests

The performance of the C/T-13910 genetic test has been extensively compared to HBT and LTT. The CC-13910 genotype is used to predict a positive result in physiological tests (i.e., this compound malabsorption).

Table 1: Performance Metrics of Diagnostic Tests for Lactase Malabsorption Data compiled from meta-analyses and comparative studies. The genetic test (C/C-13910 genotype) is evaluated against the physiological tests as the reference standard.

Diagnostic Test Sensitivity Specificity Key Findings & Considerations Reference
Genetic Test vs. HBT 88% (95% CI: 85-90%)85% (95% CI: 82-87%)Good overall agreement. Discordance can occur due to factors affecting HBT (e.g., gut transit time, non-hydrogen producing bacteria) or in cases of secondary lactase deficiency not detected by genetic tests.[14][15]
Genetic Test vs. LTT 94% (95% CI: 90-97%)90% (95% CI: 84-95%)High correlation. The LTT can be affected by factors like delayed gastric emptying or impaired glucose metabolism (e.g., in diabetes).[14][15]
Single Study Example 97%95%A study comparing the C/C-13910 genotype to HBT as the gold standard found excellent agreement, suggesting genetic testing could be a primary diagnostic tool.[16]

Detailed Experimental Protocols

Accurate validation requires strict adherence to standardized protocols for each testing modality.

Protocol 1: Genetic Test for C/T-13910 Polymorphism (PCR-RFLP Method)

  • Sample Collection & DNA Extraction:

    • Collect 2-5 mL of whole blood in an EDTA tube or buccal cells via a cheek swab.[17][18]

    • Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[19] Assess DNA purity and concentration using a nanospectrophotometer.[18]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers flanking the C/T-13910 SNP. Example primers: Forward 5'-GAGTGTAGTTGTTAGACGGAG-3' and Reverse 5'-ATCA AACATTATACAAATGCAAC-3'.[20]

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; 35-40 cycles of 95°C for 30 seconds, 54-58°C for 30 seconds, and 72°C for 1 minute; followed by a final extension at 72°C for 5 minutes.[19][20]

  • Restriction Fragment Length Polymorphism (RFLP) Analysis:

    • Digest the PCR product with a restriction enzyme that specifically cuts at the site of one of the alleles (e.g., BsmFI).[17]

    • Incubate the digestion reaction according to the enzyme manufacturer's protocol (e.g., 65°C for 1-2 hours).

    • Analyze the resulting DNA fragments via agarose gel electrophoresis. The fragment pattern will reveal the genotype (CC, CT, or TT).[18]

Protocol 2: this compound Hydrogen Breath Test (HBT)

  • Patient Preparation:

    • For 2-4 weeks prior to the test, the patient must not take antibiotics.[8][9]

    • The day before the test, the patient should consume a low-fiber diet, avoiding complex carbohydrates like bread, pasta, fruits, and vegetables.[21]

    • The patient must fast for 8-12 hours overnight before the test (water is permitted).[22]

    • No smoking or strenuous exercise on the day of the test.[21][23]

  • Testing Procedure:

    • Collect a baseline breath sample by having the patient exhale into a collection bag or device.[21][23]

    • Administer an oral this compound solution. The standard adult dose is 25g to 50g of this compound dissolved in 200-300 mL of water.[12][24]

    • Collect subsequent breath samples at 15-30 minute intervals for 3 to 4 hours.[7][21]

    • Record any symptoms (e.g., bloating, pain, diarrhea) experienced by the patient during the test.[22]

  • Interpretation:

    • A positive test is typically defined as an increase in breath hydrogen concentration of ≥20 parts per million (ppm) above the baseline value.[11]

Protocol 3: this compound Tolerance Test (LTT)

  • Patient Preparation:

    • The patient should follow a normal, unrestricted diet for at least three days prior to the test.[12]

    • An overnight fast of 10-16 hours is required before the test.[12]

    • Smoking is not permitted during the test.[25]

  • Testing Procedure:

    • Collect a fasting blood sample to measure baseline blood glucose.[8][12]

    • Administer an oral this compound load of 50g dissolved in approximately 300 mL of water.[12]

    • Collect additional blood samples at 30, 60, 90, and 120 minutes after this compound ingestion.[12]

  • Interpretation:

    • This compound malabsorption is indicated by a failure of the blood glucose level to rise by at least 1.1 mmol/L (20 mg/dL) above the fasting baseline level.[12]

Validation Workflow

The process of validating a genetic test for lactase non-persistence involves several key stages, from subject recruitment to statistical analysis, to determine its diagnostic accuracy against a gold standard physiological test.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Sample & Data Collection cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Analysis & Validation cluster_4 Phase 5: Conclusion P1 Subject Recruitment (Suspected this compound Intolerance) P2 Informed Consent & Inclusion/Exclusion Criteria P1->P2 S1 Sample Collection (Blood / Saliva) P2->S1 S2 Administer Gold Standard Test (e.g., Hydrogen Breath Test) P2->S2 S3 DNA Extraction S4 Physiological Data Collection (Breath H2 / Blood Glucose) S5 Genotyping for C/T-13910 SNP (e.g., PCR-RFLP) S3->S5 A1 Compare Genotype (C/C) vs. Gold Standard Result (+/-) S4->A1 S5->A1 A2 Calculate Performance Metrics (Sensitivity, Specificity, PPV, NPV) A1->A2 C1 Determine Diagnostic Accuracy of Genetic Test A2->C1

Caption: Workflow for validating a genetic test against a physiological gold standard.

Conclusion

Genetic testing for the C/T-13910 polymorphism is a highly accurate and reliable method for diagnosing primary adult-type hypolactasia, showing excellent agreement with the gold standard Hydrogen Breath Test.[16] Its non-invasive nature and the stability of the result make it a valuable tool in both clinical and research settings.[5] However, it is important to recognize its limitations: it does not diagnose secondary causes of this compound intolerance and does not provide information on the presence or severity of clinical symptoms.[26][27] Therefore, a comprehensive validation study comparing the genetic test to a physiological measure like the HBT is essential for establishing its utility and interpreting its results within a specific population.

References

comparative study of lac operon regulation in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lac operon of Escherichia coli has long served as a foundational model for understanding gene regulation. However, the strategies bacteria employ to control lactose metabolism are diverse. This guide provides a comparative study of the regulatory mechanisms governing this compound utilization in several key bacterial species, offering insights into the evolutionary adaptations of this fundamental metabolic pathway. We present quantitative data, detailed experimental protocols, and visual representations of the regulatory circuits to facilitate a deeper understanding of these systems.

Executive Summary

This guide compares the regulation of this compound metabolism in Escherichia coli, Bacillus subtilis, and Lactobacillus casei. While E. coli employs the canonical lac operon model of negative inducible regulation, B. subtilis and L. casei have evolved distinct mechanisms. B. subtilis utilizes a repressor from the LacI/GalR family and is subject to catabolite repression via the CcpA protein. Notably, many B. subtilis strains are unable to transport gathis compound, a product of this compound hydrolysis. L. casei also exhibits CcpA-mediated catabolite repression but employs a transcriptional antitermination mechanism for induction, a significant departure from the repressor-operator model in E. coli. Pseudomonas aeruginosa is included as a point of contrast, as it generally does not utilize this compound for growth.

Comparative Data on Lac Operon Regulation

The following tables summarize key quantitative parameters of the regulatory elements in E. coli, B. subtilis, and L. casei.

Parameter Escherichia coli Bacillus subtilis Lactobacillus casei References
Primary Regulator LacI RepressorLacR (LacI/GalR family)LacT Antiterminator[1]
Catabolite Repression CRP-cAMPCcpACcpA[2][3][4]
Inducer Molecule Allothis compoundUnknown (likely an intermediate of this compound metabolism)Unknown (induction by this compound)[4][5]
Inducer Concentration (for induction) IPTG: 0.1 - 1.0 mM (commonly used)Not well-defined for native operonThis compound induces 100- to 200-fold increase in gene expression[5][6]
Protein-DNA/RNA Interaction Dissociation Constant (Kd) References
E. coli: LacI - Operator ~10-13 M[7]
E. coli: LacI - IPTG ~10-6 M[8]
E. coli: CRP-cAMP - DNA Varies by site, ~10-9 M range[9]
B. subtilis: CcpA-HPr(Ser-P) - cre site 0.6 ± 0.3 nM[10]
L. casei: LacT - RNA Target Not quantitatively determined

Regulatory Pathway Diagrams

The following diagrams illustrate the distinct regulatory mechanisms in E. coli and B. subtilis.

E_coli_lac_operon cluster_operon lac Operon cluster_regulation Regulation promoter Promoter operator Operator lacZ lacZ lacY lacY lacA lacA LacI LacI Repressor LacI->operator Blocks RNAP Allothis compound Allothis compound Allothis compound->LacI Inactivates RNAP RNA Polymerase RNAP->promoter Binds CRP_cAMP CRP-cAMP CRP_cAMP->promoter Activates Glucose Glucose cAMP cAMP Glucose->cAMP Inhibits production

Figure 1: Regulation of the E. coli lac operon.

B_subtilis_lac_regulation cluster_operon This compound Metabolism Genes cluster_regulation Regulation cre cre site promoter Promoter lacA lacA (β-galactosidase) LacR LacR Repressor LacR->promoter Represses Inducer Inducer Inducer->LacR Inactivates RNAP RNA Polymerase RNAP->promoter Binds CcpA CcpA CcpA_complex CcpA-HPr-Ser-P Complex HPr_Ser_P HPr-Ser-P Glucose Glucose Glucose->HPr_Ser_P Leads to formation of CcpA_complex->cre Represses

Figure 2: Regulation of this compound metabolism in B. subtilis.

Experimental Protocols

β-Galactosidase Assay (Miller Assay)

This protocol is a standard method for quantifying β-galactosidase activity and can be adapted for E. coli, B. subtilis, and L. casei.

Materials:

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Lysis buffer (specific to the bacterium, e.g., for B. subtilis, include lysozyme)

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures under desired conditions (e.g., with and without inducer).

  • Measure the optical density of the cultures at 600 nm (OD₆₀₀).

  • Pellet a known volume of cells by centrifugation.

  • Resuspend the cell pellet in Z-buffer.

  • Lyse the cells to release the intracellular enzymes. For E. coli, a few drops of chloroform and SDS are often sufficient. For B. subtilis and L. casei, enzymatic lysis with lysozyme may be required.

  • Equilibrate the cell lysate at 28°C.

  • Start the reaction by adding a defined volume of ONPG solution and record the start time.

  • Stop the reaction by adding 1 M Na₂CO₃ when a yellow color has developed. Record the stop time.

  • Pellet cell debris by centrifugation.

  • Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

  • Calculate Miller Units using the formula: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, and V = volume of culture used in mL.[11][12][13]

Miller_Assay_Workflow A Bacterial Culture (with/without inducer) B Measure OD600 A->B C Cell Lysis A->C H Calculate Miller Units B->H D Add ONPG (Start Reaction) C->D E Incubate at 28°C D->E F Add Na2CO3 (Stop Reaction) E->F G Measure A420 F->G G->H

Figure 3: Workflow for the β-Galactosidase (Miller) Assay.
Electrophoretic Mobility Shift Assay (EMSA) for CcpA-cre Interaction in B. subtilis

This protocol is used to study the binding of the CcpA protein to its target DNA sequence (cre site).[14][15][16]

Materials:

  • Purified CcpA protein and HPr-Ser-P co-repressor

  • DNA probe containing the cre site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Polyacrylamide gel (native)

  • Gel electrophoresis apparatus and appropriate running buffer

  • Detection system for the labeled DNA probe

Procedure:

  • Synthesize and label the DNA probe containing the cre sequence.

  • Set up binding reactions in separate tubes, containing the labeled probe and varying concentrations of purified CcpA and HPr-Ser-P. Include a negative control with no protein.

  • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage until the unbound probe has migrated a sufficient distance.

  • Transfer the DNA from the gel to a membrane (e.g., nylon) if using a biotin-labeled probe, or image the gel directly if using a fluorescent probe.

  • Detect the position of the labeled DNA. A "shift" in the migration of the DNA probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is proportional to the amount of bound protein.

Conclusion

The regulation of this compound metabolism, while classically defined by the E. coli lac operon, exhibits remarkable diversity across the bacterial kingdom. This guide highlights key differences in the regulatory strategies of E. coli, B. subtilis, and L. casei, providing a framework for further investigation. The presented data and protocols serve as a resource for researchers exploring these systems, with implications for fundamental microbiology, synthetic biology, and the development of novel antimicrobial strategies targeting metabolic pathways.

References

Assessing the Purity of Commercially Available Lactose for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactose, a disaccharide widely used as an excipient in pharmaceutical formulations, plays a critical role in the stability, bioavailability, and manufacturability of drug products.[1][2][3] However, the presence of impurities in commercially available this compound can significantly impact its performance and potentially compromise the safety and efficacy of the final drug product. This guide provides an objective comparison of the purity of commercially available this compound, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable grade for their specific research and development needs.

Common Impurities in Commercial this compound

The purity of pharmaceutical-grade this compound is crucial for its application.[2] Impurities can originate from the raw material (milk), the manufacturing process, or degradation over time. Key impurities of concern include:

  • Proteins and Peptides: Residual milk proteins can elicit immune responses and affect the stability of protein-based drugs.

  • Endotoxins: These pyrogenic substances, originating from Gram-negative bacteria, are a major safety concern for parenteral and inhalation drug products.[4]

  • Elemental Impurities: Heavy metals and other elemental impurities can be toxic and may catalyze the degradation of active pharmaceutical ingredients (APIs).

  • Other Sugars: The presence of other saccharides can affect the physical and chemical properties of the this compound, such as its crystallization behavior and compatibility with other excipients.

  • Microbial Contamination: The presence of microorganisms can lead to product spoilage and pose a health risk.

Comparative Analysis of Commercial this compound Grades

While direct, publicly available comparative studies providing quantitative data across a wide range of suppliers are limited, this section compiles and compares purity specifications and typical values from various sources, including manufacturer documentation and certificates of analysis. It is important to note that values can vary between batches, and users should always refer to the certificate of analysis for the specific lot they are using.

Table 1: Comparison of Elemental Impurities in Commercial this compound (Representative Values)
Elemental ImpurityICH Q3D ClassICH Q3D Oral PDE (µ g/day )Supplier A (DFE Pharma - Lactohale® 400, Batch 100H69M) (ppm)[5]Supplier B (Spectrum Chemical - L9010) (Expected Concentration, ppm)[6]Supplier C (MP Biomedicals - 199677, Anhydrous) (µg/g)[7]
Arsenic (As)11.5<0.01< 1.5-
Cadmium (Cd)10.5<0.005< 0.5-
Mercury (Hg)13<0.003< 3-
Lead (Pb)10.5<0.02< 0.5-
Cobalt (Co)2A5<0.005< 5.0-
Nickel (Ni)2A20<0.03< 20-
Vanadium (V)2A10<0.002< 10-
Molybdenum (Mo)33000.04< 300-
Chromium (Cr)31100<0.03< 1100-
Antimony (Sb)3120<0.005< 120-
Tin (Sn)3600<0.01< 600-
Lithium (Li)355<0.004< 55-
Barium (Ba)31400.008< 140-
Copper (Cu)3300<0.01< 300-
Heavy Metals (as Pb) ----<5

Note: PDE (Permitted Daily Exposure) values are for oral administration. Values presented are as reported by the suppliers and may not be directly comparable due to different analytical methods or reporting limits.

Table 2: Comparison of Other Purity Parameters
ParameterSupplier A (Acros Organics -alpha-D-Lactose monohydrate, Lot A0416732)[8]Supplier B (MP Biomedicals - D-Lactose Anhydrous, Lot M1528)[7]U.S. Pharmacopeia (USP) Grade Typical Specifications[9]
Residue on Ignition 0.02 %0.0 %≤ 0.1 %
Loss on Drying 0.09 % (80°C, 2 h)0.3 %≤ 0.5 %
Water Content 5.3 %0.6% (KF)4.5 - 5.5 %
Protein and Light Absorbing Impurities -PassesAt 210-220 nm: 0.06, At 270-300 nm: 0.02
Total Aerobic Microbial Count -0/g<100/g
Molds & Yeasts -23/g-
E. coli -PassesNegative
Salmonella --Negative
Coagulase-positive staphylococci --Negative

Experimental Protocols for Key Purity Assessments

Accurate assessment of this compound purity relies on robust and validated analytical methods. This section provides detailed protocols for some of the most critical tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Other Sugars

HPLC is a powerful technique for quantifying this compound and separating it from other sugars.

Principle: The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. A Refractive Index (RI) detector is commonly used for sugar analysis.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile:Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Column Separation on Amino or NH2 Column HPLC->Column Detection Detection by Refractive Index (RI) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify this compound & Impurities against Standards Peak_Integration->Quantification

Figure 1. Experimental workflow for HPLC analysis of this compound purity.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, typically in a ratio of 75:25 (v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of USP this compound Reference Standard and dissolve it in the diluent (e.g., 50:50 acetonitrile:water) to create a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino (NH2) column.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

    • Injection Volume: 10-20 µL.

    • Detector: Refractive Index (RI) detector.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.

Limulus Amebocyte Lysate (LAL) Test for Endotoxins

The LAL test is the standard method for detecting and quantifying bacterial endotoxins.

Principle: The LAL reagent, an extract from the blood cells of the horseshoe crab, coagulates in the presence of endotoxins. This reaction can be measured turbidimetrically, chromogenically, or by gel-clot formation.

Experimental Workflow:

LAL_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Reagent_Prep Reconstitute LAL Reagent & CSE Combine Combine Sample/Standard with LAL Reagent Reagent_Prep->Combine Sample_Prep Prepare this compound Solution in LAL Reagent Water Sample_Prep->Combine Dilutions Create Standard Dilution Series Dilutions->Combine Incubate Incubate at 37°C Combine->Incubate Gel_Clot Observe for Gel Formation Incubate->Gel_Clot Photometric Measure Turbidity or Color Change Incubate->Photometric Quantify Quantify Endotoxin (EU/mL or EU/g) Gel_Clot->Quantify Photometric->Quantify UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample_Sol Prepare this compound Solution in Water Measure Measure Absorbance of Sample Solution Sample_Sol->Measure Blank Prepare Blank (Water) Zero Zero with Blank Blank->Zero Spectro Set Spectrophotometer Wavelength Range Spectro->Zero Zero->Measure Compare Compare Absorbance to Pharmacopeial Limits Measure->Compare

References

Safety Operating Guide

A Guide to the Proper Disposal of Lactose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is a cornerstone of laboratory safety and regulatory compliance. While lactose is generally not classified as a hazardous substance, a systematic approach to its disposal is essential to maintain a safe and compliant laboratory environment.[1][2][3][4] This guide provides immediate, essential safety and logistical information for the proper management and disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although considered non-hazardous, good laboratory practices should always be observed.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[5]

  • Ventilation: Handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[1][3]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3][5] Avoid actions that could generate excessive dust.[1][6]

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on whether it is pure, uncontaminated this compound or has been mixed with other chemical or biological materials.

  • Waste Characterization: Determine if the this compound waste is pure or contaminated.

    • Uncontaminated this compound: Solid this compound that has not been in contact with any hazardous materials.

    • Contaminated this compound: this compound that has been mixed with solvents, reactive agents, biological materials, or other hazardous substances.[7]

  • Segregation: Do not mix uncontaminated this compound waste with other chemical waste streams.[8] Keep different types of waste segregated to ensure proper disposal and to avoid unintended chemical reactions.[9]

  • Containerization:

    • Use a clean, dry, and clearly labeled container for collecting this compound waste.[8] The container should be in good condition with a secure lid.

    • For uncontaminated this compound, label the container as "Non-Hazardous Waste: this compound."

    • For contaminated this compound, the container must be labeled according to the hazardous components present, following your institution's hazardous waste labeling guidelines.

  • Disposal Route:

    • Uncontaminated this compound: This can typically be disposed of as non-hazardous solid waste.[6] However, always consult your institution's specific guidelines. Some institutions may have procedures for recycling or composting clean, non-hazardous materials.

    • Contaminated this compound: This must be managed as hazardous waste. The disposal process will be dictated by the nature of the contaminants. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for guidance and to arrange for pickup.[8][10] Do not discharge any chemical waste, including this compound solutions, down the drain unless explicitly permitted by your EHS office.[3][6][11]

Summary of this compound Disposal Information

ParameterGuidelineCitations
Hazard Classification Generally not classified as a hazardous substance.[1][2][3][4]
PPE Safety glasses, gloves, and lab coat.[5]
Spill Procedure Sweep up solid material and place in a suitable container for disposal.[3][5]
Uncontaminated Disposal Dispose of as non-hazardous solid waste in accordance with institutional policies.[6]
Contaminated Disposal Manage as hazardous waste through the institution's EHS office.[8][10]
Drain Disposal Prohibited unless specifically authorized by EHS.[3][6][11]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LactoseDisposalWorkflow start This compound Waste Generated characterize Characterize Waste: Pure or Contaminated? start->characterize pure_this compound Uncontaminated This compound characterize->pure_this compound  Pure contaminated_this compound Contaminated This compound characterize->contaminated_this compound Contaminated non_hazardous_container Containerize and Label as 'Non-Hazardous Waste: This compound' pure_this compound->non_hazardous_container hazardous_container Containerize and Label as Hazardous Waste per Institutional Guidelines contaminated_this compound->hazardous_container non_hazardous_disposal Dispose as Non-Hazardous Solid Waste per Institutional Policy non_hazardous_container->non_hazardous_disposal ehs_contact Contact Environmental Health & Safety (EHS) for Pickup hazardous_container->ehs_contact end_non_hazardous Disposal Complete non_hazardous_disposal->end_non_hazardous end_hazardous Disposal Complete ehs_contact->end_hazardous

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Guide to Handling Lactose in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While generally considered safe, proper handling and disposal of lactose, a common excipient, is crucial to minimize exposure and prevent contamination. This guide provides essential, step-by-step safety and logistical information for handling this compound in the lab.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in powdered form, adherence to proper personal protective equipment protocols is critical to prevent inhalation of dust particles and skin contact.

A comprehensive summary of recommended PPE is provided below:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against airborne this compound dust and potential splashes.
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).Prevents direct skin contact with this compound.
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used, especially when handling powder and if ventilation is inadequate.[1]Prevents the inhalation of fine this compound dust, which can cause respiratory tract irritation.[2][3]

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe and efficient laboratory workflow. Engineering controls, such as ventilation systems and dust suppression measures, should be in place to minimize the risk of inhalation exposure.[4]

LactoseHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Carefully Weigh/Handle this compound Powder prep_area->handle_weigh handle_spill Clean Spills Promptly handle_weigh->handle_spill Spill Occurs? disp_collect Collect Contaminated Waste handle_weigh->disp_collect handle_spill->handle_weigh Cleaned disp_label Label Waste Container Clearly disp_collect->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Safe handling workflow for this compound powder in a laboratory setting.

Disposal Plan: Managing this compound-Contaminated Waste

Proper disposal of this compound-contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Do not mix this compound-contaminated waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, leak-proof container with a secure lid.[1]

  • For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Labeling and Storage:

  • Clearly label the waste container with "Chemical Waste" and the full chemical name, "this compound." Do not use abbreviations.[4]

  • Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

Final Disposal:

  • It is recommended to manage this compound-contaminated waste as a chemical waste stream through your institution's EHS office or a licensed hazardous waste disposal contractor.[4] This ensures compliance with local, state, and federal regulations.

  • Contact your EHS office to arrange for the collection and proper disposal of the waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.